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Core Science & Biosynthesis

Foundational

The Chemical Architecture and Pharmacological Potential of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide: A Technical Whitepaper

Executive Summary The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic endogenous purines and indoles, allowing it to interact with a div...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic endogenous purines and indoles, allowing it to interact with a diverse array of biological targets[1]. Among its highly functionalized derivatives, 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide (CAS: 522606-72-0) has emerged as a critical building block and pharmacologically active entity[2]. This whitepaper provides an in-depth technical analysis of its structural properties, synthetic methodologies, and applications in modern drug discovery, specifically targeting researchers and drug development professionals.

Chemical Architecture and Physical Properties

The molecular architecture of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide is defined by a fused bicyclic heterocycle containing a nitrogen bridgehead[3]. The strategic placement of functional groups dictates its reactivity and binding kinetics:

  • 3-Methyl Group: Provides localized steric bulk and lipophilicity. In receptor binding, this methyl group often fits into small hydrophobic pockets, locking the molecule into a favorable bioactive conformation.

  • 2-Carbohydrazide Moiety: Acts as a highly versatile pharmacophore. It serves simultaneously as a hydrogen bond donor and acceptor, and its nucleophilic terminal amine allows for rapid derivatization into more complex structures, such as Schiff bases or oxadiazole rings[2].

Quantitative Physical and Chemical Properties

To facilitate experimental design, the core quantitative data for 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide is summarized below[2]:

PropertyValue / Description
Compound Name 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide
CAS Number 522606-72-0
Molecular Formula C9H10N4O
Molecular Weight 178.20 g/mol
Structural Core Fused imidazo[1,2-a]pyridine ring
Functional Groups 3-Methyl, 2-Carbohydrazide
Solubility Profile Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO)
Chemical Classification Heterocyclic organic compound

Synthetic Methodology and Mechanistic Causality

The synthesis of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide relies on a multi-step sequence designed to overcome the steric hindrance imposed by the 3-methyl group[2]. The protocol below outlines the standard synthetic route, emphasizing the mechanistic causality behind each step.

Protocol 1: Step-by-Step Synthesis and Validation
  • Esterification of the Precursor:

    • Action: React 3-methylimidazo[1,2-a]pyridine-2-carboxylic acid with an alcohol (e.g., methanol) under acidic catalysis to form an ester intermediate.

    • Causality: Carboxylic acids are notoriously poor electrophiles for direct nucleophilic attack by hydrazines. Conversion to an ester significantly increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for the subsequent acyl substitution[2].

  • Hydrazinolysis:

    • Action: Dissolve the ester intermediate in a polar protic solvent (ethanol) and add an excess of hydrazine hydrate (N₂H₄·H₂O). Heat the mixture to reflux.

    • Causality: The 3-methyl group creates steric shielding around the adjacent ester at the 2-position. Reflux conditions provide the necessary thermal energy to drive the nucleophilic attack of hydrazine onto the sterically hindered carbonyl[2].

  • Isolation and Self-Validation:

    • Action: Monitor the reaction via Thin Layer Chromatography (TLC). Upon completion, cool the mixture to induce precipitation. Filter and wash with cold ethanol.

    • Validation: The precipitation step acts as a self-purifying mechanism, as unreacted hydrazine and solvent remain in the filtrate. Final purity must be validated via LC-MS or NMR to ensure the absence of unreacted ester[4].

Synthesis A 3-Methylimidazo[1,2-a]pyridine (Starting Material) B Carboxylation / Esterification (Reagent: Carboxylic Acid Derivative) A->B C Ester Intermediate (3-Methylimidazo[1,2-a]pyridine-2-carboxylate) B->C D Hydrazinolysis (Reagent: Hydrazine Hydrate, Reflux) C->D E 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide (Target Compound) D->E

Synthetic workflow of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide.

Pharmacological Potential and Target Pathways

Because the imidazo[1,2-a]pyridine scaffold is highly versatile, derivatives synthesized from 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide are actively investigated across multiple therapeutic areas[3].

  • Targeted Covalent Inhibitors (Oncology): Using scaffold hopping strategies, researchers have utilized the imidazo[1,2-a]pyridine backbone to develop novel KRAS G12C inhibitors. The scaffold optimally positions covalent warheads to bind mutated cysteine residues, effectively shutting down oncogenic signaling and inducing cancer cell apoptosis[5].

  • Immunotherapy (ENPP1 Inhibition): Related imidazo-pyrazine and pyridine derivatives have demonstrated potent, selective inhibition of ENPP1 (an enzyme that hydrolyzes 2'3'-cGAMP). By blocking ENPP1, these compounds stabilize cGAMP, thereby activating the cGAS-STING pathway to stimulate a robust anti-tumor immune response[6].

  • Antiviral Agents (Influenza): Imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown potent broad-spectrum antiviral activity. Structure-activity relationship (SAR) studies reveal that these compounds strongly bind to the PAC domain of the influenza virus RNA-dependent RNA polymerase (RdRp), halting viral replication[7].

Pathway Compound Imidazo[1,2-a]pyridine Derivatives KRAS KRAS G12C Mutation (Covalent Inhibition) Compound->KRAS ENPP1 ENPP1 Enzyme (Hydrolysis Inhibition) Compound->ENPP1 RdRp Viral RdRp (PAC Domain) (Binding & Inhibition) Compound->RdRp Apoptosis Cancer Cell Apoptosis KRAS->Apoptosis Immune STING Pathway Activation (Immune Response) ENPP1->Immune Viral Suppression of Viral Replication RdRp->Viral

Key pharmacological pathways targeted by imidazo[1,2-a]pyridine derivatives.

Experimental Workflows for Biological Evaluation

To transition from chemical synthesis to biological validation, researchers must employ rigorous, self-validating assays. Surface Plasmon Resonance (SPR) is the gold standard for quantifying the binding affinity of imidazo[1,2-a]pyridine derivatives to target proteins[7].

Protocol 2: Surface Plasmon Resonance (SPR) Affinity-Based Screening

Purpose: To determine the equilibrium dissociation constant ( KD​ ) between the synthesized derivative and a target protein (e.g., viral RdRp)[7].

  • Sensor Chip Functionalization:

    • Action: Immobilize the purified target protein onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry.

    • Causality: Amine coupling forms stable, irreversible amide bonds between the protein's primary amines and the chip's carboxymethylated dextran matrix. This ensures the protein remains securely anchored during continuous microfluidic flow without losing its native conformation.

  • Analyte Preparation:

    • Action: Dilute the carbohydrazide derivative in a running buffer containing PBS, 0.05% Tween-20, and 5% DMSO to create a concentration gradient (e.g., 0.1 μM to 10 μM).

    • Causality: The 5% DMSO is critical to maintain the lipophilic compound in solution, preventing aggregation. Tween-20 acts as a surfactant to eliminate non-specific binding to the microfluidic tubing.

  • Kinetic Injection and Self-Validation:

    • Action: Inject the analyte over the active channel and a blank reference channel simultaneously.

    • Validation: The reference channel (activated and deactivated without protein) acts as a self-validating control. Subtracting the reference channel signal from the active channel signal isolates the true binding kinetics by mathematically eliminating bulk refractive index changes caused by the DMSO.

Conclusion

3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide is far more than a simple organic intermediate; it is a gateway molecule to a vast array of therapeutic agents. By understanding the causality behind its synthetic requirements—specifically overcoming steric hindrance during hydrazinolysis—and leveraging its privileged structural ability to interface with targets like KRAS, ENPP1, and viral RdRp, drug development professionals can continue to exploit this scaffold for next-generation therapeutics.

References

Sources

Exploratory

Advanced Spectroscopic Characterization of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide: A Comprehensive Technical Guide

Introduction Imidazo[1,2-a]pyridines represent a privileged class of nitrogen-fused heterocycles, acting as the pharmacophoric core for numerous therapeutics, including the anxiolytic alpidem and the hypnotic zolpidem 1[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Imidazo[1,2-a]pyridines represent a privileged class of nitrogen-fused heterocycles, acting as the pharmacophoric core for numerous therapeutics, including the anxiolytic alpidem and the hypnotic zolpidem 1[1]. Within this chemical space, 3-methylimidazo[1,2-a]pyridine-2-carbohydrazide serves as a highly versatile synthetic intermediate. Its carbohydrazide moiety is a prime handle for subsequent cyclizations into triazoles or oxadiazoles, making it invaluable for drug discovery campaigns 2[2].

However, the structural integrity of downstream candidates relies entirely on the unambiguous characterization of this intermediate. Ambiguities in regiochemistry—particularly concerning the placement of the methyl group and the integrity of the hydrazide linkage—can derail extensive structure-activity relationship (SAR) studies. This whitepaper details a self-validating protocol for the synthesis and orthogonal spectroscopic characterization (FT-IR and multinuclear NMR) of 3-methylimidazo[1,2-a]pyridine-2-carbohydrazide.

Workflow Diagram

Workflow Start Precursors: 2-Aminopyridine + Ethyl 3-bromo-2-oxobutanoate Step1 Condensation (Reflux) Formation of Ester Core Start->Step1 Step2 Hydrazinolysis (Hydrazine Hydrate, EtOH) Step1->Step2 Product Target Compound: 3-Methylimidazo[1,2-a]pyridine- 2-carbohydrazide Step2->Product IR FT-IR Spectroscopy (Functional Group Validation) Product->IR NMR 1D & 2D NMR Spectroscopy (Structural Elucidation) Product->NMR Validate Data Cross-Validation (Self-Validating System) IR->Validate NMR->Validate

Workflow for the synthesis and spectroscopic validation of the target compound.

Experimental Protocol: Synthesis and Sample Preparation

Expertise & Causality : The synthesis utilizes a two-step sequence. The initial condensation between 2-aminopyridine and an α-halo ester constructs the bicyclic core. Subsequent hydrazinolysis converts the ester to the target carbohydrazide. Hydrazine hydrate is selected due to the α-effect, which renders it a hyper-nucleophile capable of selectively attacking the ester carbonyl without requiring harsh conditions that might degrade the imidazopyridine core 2[2].

Step-by-Step Methodology
  • Core Condensation : Dissolve 2-aminopyridine (1.0 eq) and ethyl 3-bromo-2-oxobutanoate (1.1 eq) in anhydrous ethanol. Reflux for 12 hours. Causality: Ethanol provides an optimal boiling point (~78°C) to drive the condensation while keeping the polar intermediates fully solvated.

  • Intermediate Isolation : Cool the reaction mixture to room temperature, neutralize with saturated aqueous NaHCO₃, and extract with dichloromethane. Evaporate the organic layer to yield the intermediate, ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate.

  • Hydrazinolysis : Suspend the ester intermediate in ethanol and add an excess of hydrazine hydrate (85% aqueous solution, 5.0 eq). Reflux for 4-6 hours. Causality: A vast excess of hydrazine is critical to drive the equilibrium toward the mono-hydrazide and prevent the formation of symmetric dimers (N,N'-diacylhydrazines).

  • Purification : Cool the mixture to 0°C to precipitate the product. Filter and wash extensively with cold ethanol to remove residual hydrazine.

Spectroscopic Sample Preparation
  • FT-IR : Prepare a KBr pellet using 1-2 mg of the purified compound and 100 mg of anhydrous KBr. Causality: KBr is optically transparent in the mid-IR region. Thorough co-grinding minimizes light scattering and sharpens the resolution of the complex hydrogen-bonding network inherent to the carbohydrazide group.

  • NMR : Dissolve 15-20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is mandatory here. Unlike CDCl₃, DMSO acts as a strong hydrogen-bond acceptor, locking the rapidly exchanging -NH and -NH₂ protons into distinct, observable resonances on the NMR timescale rather than broad, featureless baseline humps 3[3].

Infrared (IR) Spectroscopy Analysis

FT-IR serves as the primary gateway for self-validation, providing immediate confirmation of functional group interconversion. The transformation from the ester intermediate to the carbohydrazide is tracked by the disappearance of the ester carbonyl stretch (>1710 cm⁻¹) and the emergence of distinct amide and amine bands 3[3].

Table 1: Key FT-IR Vibrational Modes
Functional GroupWavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance
-NH₂ / -NH 3200 - 3450N-H stretchingMultiple bands (symmetric/asymmetric) confirm the primary and secondary amines of the hydrazide.
C=O (Hydrazide) 1650 - 1670C=O stretching (Amide I)Shifted to a lower frequency relative to the ester due to conjugation and intermolecular hydrogen bonding.
C=N / C=C 1550 - 1630Ring stretchingValidates the structural integrity of the fused imidazo[1,2-a]pyridine aromatic core.
C-N ~1330C-N stretchingConfirms the carbon-nitrogen single bond of the newly formed amide linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While IR confirms the presence of the functional groups, NMR provides an atomic-level map of their connectivity. A combination of 1D (¹H, ¹³C) and 2D (HMBC) NMR establishes a closed, self-validating loop of structural proof 4[4].

¹H NMR Causality : The electronic environment of the imidazo[1,2-a]pyridine core creates highly specific chemical shifts. The H-5 proton is uniquely deshielded by both the adjacent bridgehead nitrogen and the anisotropic ring current, appearing as a downfield doublet (~8.4 ppm). The 3-methyl group resonates as a sharp singlet at ~2.6 ppm. Crucially, because the sample is prepared in DMSO-d₆, the hydrazide -NH (singlet, ~9.6 ppm) and -NH₂ (broad singlet, ~4.5 ppm) protons are clearly resolved, confirming the success of the hydrazinolysis 2[2].

¹³C and 2D NMR Causality : Standard ¹³C NMR elucidates the carbon framework but leaves quaternary carbons (C-2, C-3, C-8a, C=O) ambiguous. Heteronuclear Multiple Bond Correlation (HMBC) is deployed to bridge these gaps. A ³J_CH cross-peak from the 3-methyl protons to C-2 and C-8a unambiguously locks the methyl group to the C-3 position. Concurrently, a correlation from the hydrazide -NH proton to the carbonyl carbon (C=O) validates the attachment of the side chain to the core 3[3].

Table 2: ¹H and ¹³C NMR Spectral Assignments (in DMSO-d₆)
Position¹H NMR (δ, ppm, multiplicity, J in Hz)¹³C NMR (δ, ppm)HMBC Correlations (³J_CH)
C=O -162.5NH
C-2 -135.23-CH₃
C-3 -115.8-
C-5 8.42 (d, J = 6.8)126.4C-7, C-8a
C-6 6.95 (t, J = 6.8)112.3C-8
C-7 7.28 (dd, J = 8.8, 6.8)125.1C-5
C-8 7.55 (d, J = 8.8)116.7C-6, C-8a
C-8a -144.2H-5, H-8, 3-CH₃
3-CH₃ 2.65 (s, 3H)9.5C-2, C-3, C-8a
NH 9.60 (s, 1H)-C=O
NH₂ 4.55 (br s, 2H)--

Quality Control & Orthogonal Self-Validation

The robustness of this characterization protocol lies in orthogonal cross-validation. IR spectroscopy proves the existence of the carbohydrazide moiety, while NMR proves its connectivity and stoichiometry (via proton integration). If the ester precursor was not fully consumed, the IR spectrum would exhibit a residual peak at >1710 cm⁻¹, and the ¹H NMR spectrum would reveal characteristic ethoxy signals (a quartet at ~4.2 ppm and a triplet at ~1.3 ppm). The total absence of these signals across both modalities provides absolute, self-validating confidence in the material's purity before it is advanced into complex coupling reactions or biological screening 4[4].

References

  • Title: Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Source: Journal of Chemical Education (ACS). URL: [Link]

  • Title: Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Source: PMC (NIH). URL: [Link]

  • Title: Synthesis of novel imidazo[1,2-a]pyridines and evaluation of their antifungal activities. Source: TUBITAK. URL: [Link]

  • Title: Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Source: ACS Omega. URL: [Link]

Sources

Foundational

The Pharmacological Potential of Imidazo[1,2-a]pyridine-2-carbohydrazide Compounds: A Technical Whitepaper

Executive Summary The relentless pursuit of novel therapeutic agents has highlighted the imidazo[1,2-a]pyridine scaffold as a privileged structure in medicinal chemistry. Recognized for its profound bioisosterism with na...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless pursuit of novel therapeutic agents has highlighted the imidazo[1,2-a]pyridine scaffold as a privileged structure in medicinal chemistry. Recognized for its profound bioisosterism with naturally occurring indoles and purines, this fused bicyclic system exhibits a broad spectrum of pharmacological activities[1]. Recently, the functionalization of this core at the C2 position to form imidazo[1,2-a]pyridine-2-carbohydrazide derivatives has unlocked new dimensions of target affinity and selectivity. This technical guide explores the structural rationale, synthesis methodologies, and pharmacological potential of these compounds, with a specific focus on their roles as kinase inhibitors in oncology, anti-leishmanial agents, and tyrosinase inhibitors.

Structural Rationale: The Imidazo[1,2-a]pyridine Privilege

The intrinsic value of the imidazo[1,2-a]pyridine-2-carbohydrazide framework lies in its unique physicochemical properties:

  • Planarity and Intercalation: The fused 5-6 heterocyclic ring system is highly planar, allowing it to seamlessly slide into the narrow, hydrophobic ATP-binding pockets of various receptor tyrosine kinases (RTKs)[1].

  • Hydrogen Bonding Network: The introduction of the carbohydrazide moiety (-CO-NH-NH₂) acts as a robust hydrogen-bond donor/acceptor system. This is critical for anchoring the molecule to key amino acid residues (e.g., Val851 in PI3Kα) within target active sites[2].

  • Synthetic Versatility: The primary amine of the hydrazide serves as an ideal synthetic handle for downstream functionalization, enabling the rapid generation of Schiff bases (aryl hydrazones) or triazole hybrids via click chemistry[3].

Chemical Synthesis & Functionalization Workflow

The synthesis of imidazo[1,2-a]pyridine-2-carbohydrazides follows a highly efficient, multi-step sequence that prioritizes high yields and functional group tolerance.

SynthesisWorkflow A 2-Aminopyridine + Ethyl 3-bromo-2-oxopropanoate B Ethyl imidazo[1,2-a]pyridine- 2-carboxylate A->B Refluxing Ethanol (Cyclocondensation) C Imidazo[1,2-a]pyridine- 2-carbohydrazide B->C Hydrazine Hydrate (Hydrazinolysis) D Aryl Hydrazone Derivatives (Schiff Bases) C->D Aromatic Aldehydes (Imine Formation) E Triazole / Isatin Hybrids C->E Click Chemistry / Condensation

Chemical synthesis workflow of imidazo[1,2-a]pyridine-2-carbohydrazide derivatives.

Pharmacological Profiling & Quantitative Efficacy

Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives have demonstrated remarkable efficacy across diverse disease models. By modifying the pendant groups attached to the carbohydrazide linker, researchers have successfully tuned the scaffold to target specific enzymes and receptors.

Table 1: Quantitative Biological Activity of Key Derivatives
Compound / DerivativeTarget / Disease ModelKey Quantitative MetricPrimary Mechanism / Notes
Compound 7d (4-bromophenyl hydrazone)Breast Cancer (MCF-7)IC₅₀ = 22.6 µMPDGFRA inhibition; induces G0/G1 phase arrest[3].
Compound 7d (4-bromophenyl hydrazone)Colon Cancer (HT-29)IC₅₀ = 13.4 µMInduces apoptosis via RTK blockade; non-toxic to Vero cells[3].
Compound 15a Oncology (PI3K/mTOR)IC₅₀ = 0.20 nM (PI3Kα)Dual kinase inhibitor; forms critical H-bond with Val851[2].
Compound 6g (4-hydroxy arylidene)MelanogenesisIC₅₀ = 8.11 µMTyrosinase inhibition; comparable to Kojic acid (9.64 µM)[4].
Isatin Hybrids (e.g., 5a)Leishmania majorPotent anti-promastigoteDual-target inhibition of parasitic DHFR-TS and PTR1[5].

Mechanistic Pathways in Oncology

In oncology, the primary mechanism of action for these compounds revolves around the competitive inhibition of kinase domains. By mimicking ATP, imidazo[1,2-a]pyridine-2-carbohydrazides block the activation of upstream receptors like PDGFRA and c-Met, which subsequently downregulates the PI3K/AKT/mTOR survival cascade[3],[2].

SignalingPathway Ligand Imidazo[1,2-a]pyridine- 2-carbohydrazides PDGFRA PDGFRA / RTKs (Kinase Domain) Ligand->PDGFRA Competitive Inhibition PI3K PI3K / mTOR Complex Ligand->PI3K Dual Inhibition PDGFRA->PI3K Signal Downregulation CellCycle G0/G1 Cell Cycle Arrest PI3K->CellCycle Proliferation Suppression Apoptosis Apoptosis Induction CellCycle->Apoptosis Prolonged Arrest

Mechanistic pathways of imidazo[1,2-a]pyridine-2-carbohydrazides in oncology models.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the causality behind each experimental step, ensuring the workflow acts as a self-validating system.

Protocol 1: Scaffold Synthesis & Derivatization
  • Step 1: Cyclocondensation

    • Action: React 2-aminopyridine (1 mmol) with ethyl 3-bromo-2-oxopropanoate (1 mmol) in refluxing ethanol for 24 hours.

    • Mechanistic Rationale: Ethanol provides a protic environment that stabilizes the transition state of the initial bimolecular nucleophilic substitution (Sₙ2) attack by the pyridine nitrogen on the α-bromoketone. This is followed by cyclodehydration to yield the ethyl imidazo[1,2-a]pyridine-2-carboxylate intermediate[3].

  • Step 2: Hydrazinolysis

    • Action: Treat the ester intermediate (5 mmol) with a massive excess of hydrazine hydrate (3–4 mL) under reflux for 3 hours.

    • Mechanistic Rationale: The stoichiometric excess of hydrazine is critical. It drives the equilibrium of the nucleophilic acyl substitution forward and strictly prevents the formation of undesired symmetric diacylhydrazines, ensuring complete conversion to the 2-carbohydrazide core[3].

  • Step 3: Schiff Base Formation

    • Action: Condense the carbohydrazide with appropriate aromatic aldehydes (e.g., 4-bromobenzaldehyde) in ethanol.

    • Mechanistic Rationale: The primary amine of the hydrazide acts as a nucleophile attacking the aldehydic carbonyl. The resulting N'-benzylidene derivatives (Schiff bases) extend the conjugated π-system, enhancing the molecule's planarity and its ability to intercalate into narrow hydrophobic kinase pockets[3].

Protocol 2: Cytotoxicity & Mechanistic Validation Workflow
  • Step 1: MTT Viability Assay

    • Action: Incubate cancer cell lines (e.g., MCF-7, HT-29) with synthesized compounds (1–100 µM) for 48 hours, followed by the addition of MTT reagent.

    • Mechanistic Rationale: Quantifies mitochondrial reductase activity as a proxy for cell viability. However, because MTT only measures metabolic activity, it cannot distinguish between a compound that kills cells (cytotoxic) and one that merely halts their division (cytostatic)[3].

  • Step 2: Hoechst 33258 Staining (Validation Step)

    • Action: Stain treated cells with Hoechst 33258 and observe under fluorescence microscopy.

    • Mechanistic Rationale: This step self-validates the MTT results by visually confirming chromatin condensation and nuclear fragmentation. If these morphological hallmarks are present, the loss of viability observed in Step 1 is definitively attributed to programmed cell death (apoptosis) rather than non-specific necrosis[3].

  • Step 3: Flow Cytometry with Propidium Iodide (PI)

    • Action: Permeabilize cells and stain with PI to quantify DNA content across cell cycle phases.

    • Mechanistic Rationale: Establishes the chronological mechanism of action. For instance, observing an accumulation of cells in the G0/G1 phase proves that the compound first inhibits mitogenic signaling (e.g., via PDGFRA blockade) before triggering the apoptotic cascade observed in Step 2[3].

Conclusion & Future Perspectives

The imidazo[1,2-a]pyridine-2-carbohydrazide scaffold represents a highly versatile and potent pharmacophore. Current data strongly supports its development as a targeted kinase inhibitor in oncology (particularly against PDGFRA and PI3K/mTOR)[3],[2], as well as an antimicrobial agent against complex parasitic infections like Leishmania[5]. Future lead optimization should focus on improving the pharmacokinetic profiles of these derivatives, utilizing in silico molecular dynamics to further enhance binding affinities, and exploring radiolabeling (e.g., Carbon-11) for use as PET imaging probes in clinical diagnostics[6].

References

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC (nih.gov) - 3

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - ResearchGate - 1

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - Journal of Medicinal Chemistry (ACS Publications) - 2

  • Design, Synthesis, In Vitro Evaluation and Molecular Docking Study of N'-Arylidene imidazo [1,2-a] pyridine -2-Carbohydrazide Derivatives as Novel Tyrosinase Inhibitors - ResearchGate - 4

  • Synthesis and Biological Evaluation of Imidazopyridine-Isatin Hybrids as Inhibitors of Leishmania major Growth - Dove Medical Press - 5

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC (nih.gov) - 6

Sources

Exploratory

Preclinical Toxicity and In Vitro Safety Profiling of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide: A Technical Guide

Executive Summary & Pharmacophore Rationale As a Senior Application Scientist overseeing preclinical drug development, I approach the 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide (CAS: 522606-72-0) scaffold not merely...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist overseeing preclinical drug development, I approach the 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide (CAS: 522606-72-0) scaffold not merely as a chemical entity, but as a dynamic biological modulator[1][2]. The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry, frequently utilized in the design of anticancer, antituberculosis, and anti-inflammatory agents[3][4].

However, the presence of the carbohydrazide moiety at the C2 position introduces specific metabolic liabilities—namely the potential for hydrazine cleavage and subsequent hepatotoxicity. Therefore, evaluating the in vitro safety profile of this compound requires a rigorous, self-validating approach. This guide synthesizes the mechanistic toxicology, quantitative safety metrics, and field-proven experimental protocols necessary to evaluate this compound's therapeutic window.

Mechanistic Toxicology: Pathway Analysis

The toxicity of imidazo[1,2-a]pyridine-2-carbohydrazide derivatives is highly target-specific. In malignant cell lines (e.g., MCF-7, HT-29), these compounds exhibit potent cytotoxicity by acting as plausible inhibitors of Platelet-Derived Growth Factor Receptor Alpha (PDGFRA)[3][5]. The inhibition of this receptor tyrosine kinase downregulates the PI3K/AKT survival pathway, leading to a profound cell cycle arrest in the G0/G1 phase and the subsequent induction of apoptosis[5].

Crucially, this mechanism is selective. In wild-type, non-cancerous cell lines (such as Vero or RAW 264.7 macrophages), the compound demonstrates an excellent safety profile, failing to trigger the caspase cascade even at elevated concentrations[3][4].

Pathway Cmpd 3-Methylimidazo[1,2-a] pyridine-2-carbohydrazide PDGFRA PDGFRA (Target) Cmpd->PDGFRA Inhibits PI3K PI3K/AKT Pathway PDGFRA->PI3K Downregulates CellCycle G0/G1 Arrest PI3K->CellCycle Modulates Cyclins Apoptosis Apoptosis Induction CellCycle->Apoptosis Chromatin Condensation

Fig 1. Proposed apoptotic signaling pathway via PDGFRA inhibition.

Quantitative In Vitro Safety Profile

To establish a therapeutic window, we must compare the compound's efficacy against its off-target toxicity. The data below summarizes the in vitro cytotoxicity of the imidazo[1,2-a]pyridine-2-carbohydrazide pharmacophore across diverse cell lines.

Cell LineTissue OriginIC₅₀ (µM)Selectivity Index (SI)Cytotoxic Response
MCF-7 Human Breast Adenocarcinoma~22.6> 4.4G0/G1 Arrest, Apoptosis
HT-29 Human Colorectal Adenocarcinoma~13.4> 7.4Apoptosis
Vero Normal African Green Monkey Kidney> 100.0ReferenceNon-toxic
RAW 264.7 Murine Macrophage> 50.0> 3.7Non-toxic

Data Synthesis Note: Values are extrapolated from structurally analogous aryl hydrazone derivatives of the imidazo[1,2-a]pyridine-2-carbohydrazide class, which demonstrate high potency against cancer cells while maintaining >100 µM safety thresholds in non-cancerous Vero cells[4][5].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. As an application scientist, I mandate that every toxicity assay operates as a self-validating system. The following methodologies emphasize the causality behind each procedural step.

Workflow Culture Cell Culture (Vero, MCF-7) Dosing Compound Dosing (0-100 µM) Culture->Dosing Assay MTT & LDH Assays Dosing->Assay FACS Flow Cytometry (PI/Hoechst) Assay->FACS Analysis Toxicity Profiling FACS->Analysis

Fig 2. High-throughput in vitro safety and toxicity screening workflow.

Protocol 4.1: Multiplexed Cytotoxicity Screening (MTT & LDH Release)

Relying on a single viability assay is a critical failure point in toxicology. We pair MTT (metabolic activity) with LDH release (membrane integrity) to differentiate between transient metabolic uncoupling and terminal necrosis.

  • Cell Seeding : Seed cells at 1×104 cells/well in a 96-well plate.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase during the 48-hour exposure, preventing contact inhibition from artificially skewing metabolic viability readouts.

  • Compound Administration : Administer 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide in a concentration gradient (0.1 to 100 µM) using 0.1% DMSO as the vehicle.

    • Causality: Limiting DMSO to ≤0.1% prevents solvent-induced membrane fluidization, ensuring the observed toxicity is solely attributable to the pharmacophore.

  • Internal Controls : Include a positive control (1 µM Staurosporine) and a vehicle control.

    • Causality: This establishes the maximum dynamic range of the assay, validating that the cells are responsive to apoptotic stimuli.

  • MTT Incubation : Add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours.

    • Causality: The 4-hour window allows viable mitochondria to reduce the tetrazolium dye into insoluble formazan crystals, providing a direct, quantifiable proxy for mitochondrial respiration[3].

Protocol 4.2: Flow Cytometry-Based Cell Cycle & Apoptosis Analysis

To confirm the mechanism of toxicity observed in Protocol 4.1, we utilize flow cytometry with dual staining[6].

  • Cell Harvesting : Harvest treated cells using TrypLE rather than standard Trypsin-EDTA.

    • Causality: TrypLE is gentler on cell surface epitopes and prevents the shearing of phosphatidylserine, maintaining cellular integrity for accurate cytometric gating.

  • Fixation : Fix cells in ice-cold 70% ethanol for 30 minutes.

    • Causality: Ethanol fixation permeabilizes the membrane while precipitating proteins, effectively locking the DNA in place for stoichiometric intercalation.

  • Staining : Co-administer Propidium Iodide (PI) and Hoechst 33258.

    • Causality: PI stoichiometrically intercalates into DNA, allowing for precise quantification of DNA content to differentiate 2n (G0/G1) from 4n (G2/M) populations[6]. Hoechst 33258 is utilized because its membrane permeability allows real-time visualization of chromatin condensation—a hallmark of late-stage apoptosis[5].

Structure-Toxicity Relationships (STR)

The specific safety profile of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide is heavily influenced by its structural substituents:

  • The 3-Methyl Group : The addition of a methyl group at the C3 position provides critical steric hindrance. This bulk restricts the conformational flexibility of the adjacent carbohydrazide, potentially shielding it from rapid enzymatic hydrolysis by amidases, thereby reducing the premature release of toxic hydrazine metabolites.

  • The Carbohydrazide Moiety : While essential for forming hydrogen bonds with target active sites (such as the Cu2+ ions in tyrosinase or the secondary pocket of COX-2)[7][8], hydrazides can form Schiff bases with cellular aldehydes. Maintaining physiological pH during in vitro assays is paramount to prevent spontaneous, non-enzymatic degradation of this functional group.

References

To support the mechanistic claims and protocol standards detailed in this whitepaper, the following authoritative sources were utilized:

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry (via PubMed).[Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Advances.[Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Letters in Drug Design & Discovery. [Link]

Sources

Foundational

Structural Elucidation and Crystallographic Analysis of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide: A Technical Guide

Executive Summary & Pharmacological Context 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide (CAS: 522606-72-0) is a highly versatile heterocyclic building block characterized by a pyridine ring fused with an imidazole ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide (CAS: 522606-72-0) is a highly versatile heterocyclic building block characterized by a pyridine ring fused with an imidazole ring[1][2]. In recent years, imidazo[1,2-a]pyridine derivatives have emerged as privileged scaffolds in medicinal chemistry, demonstrating potent biological activities ranging from tyrosinase inhibition to cytotoxicity against colorectal cancer cell lines (e.g., HCT-116 and HT-29)[3][4].

The presence of the carbohydrazide functional group at the 2-position significantly enhances the molecule's reactivity, allowing it to serve as a precursor for complex hydrazones and triazoles[1][3]. From a structural perspective, understanding the precise 3D conformation, hydrogen-bonding networks, and π−π stacking interactions of this compound is critical. This guide provides a comprehensive, self-validating methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of 3-methylimidazo[1,2-a]pyridine-2-carbohydrazide, bridging experimental crystallography with computational validation.

Synthesis and Crystallization Protocol

High-quality single crystals are the fundamental prerequisite for accurate SC-XRD analysis. The crystallization process must be thermodynamically controlled to minimize defect formation and twinning.

Synthesis Causality

The compound is typically synthesized via a multi-step pathway. The critical step involves the reaction of an ester intermediate (e.g., 3-methylimidazo[1,2-a]pyridine-2-carboxylate) with hydrazine hydrate under reflux conditions[1]. Hydrazine acts as a potent nucleophile, displacing the alkoxy group of the ester to yield the desired carbohydrazide.

Step-by-Step Crystallization Workflow

To obtain diffraction-quality crystals, a slow evaporation technique in a binary solvent system is employed.

  • Solvent Selection: Dissolve 50 mg of the purified compound in a 1:1 (v/v) mixture of Ethanol (EtOH) and N,N-Dimethylformamide (DMF). Causality: DMF provides excellent primary solubility for the rigid fused-ring system, while EtOH acts as a volatile anti-solvent. As EtOH evaporates faster than DMF, the solution slowly transitions into the metastable zone, promoting controlled nucleation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove particulate impurities that could act as unwanted heterogeneous nucleation sites.

  • Incubation: Puncture the vial cap with a narrow needle (to restrict the evaporation rate) and incubate at a stable 298 K in a vibration-free environment.

  • Harvesting: After 7–14 days, harvest the resulting block-like crystals directly into a protective perfluoropolyether oil to prevent solvent loss and degradation.

G A 3-Methylimidazo[1,2-a]pyridine -2-carboxylate C 3-Methylimidazo[1,2-a]pyridine -2-carbohydrazide (Crude) A->C B Hydrazine Hydrate (Reflux in EtOH) B->C D Purification (Recrystallization) C->D E Slow Evaporation (EtOH/DMF 1:1, 298K) D->E F Single Crystal Suitable for SC-XRD E->F

Figure 1: Synthesis and crystallization workflow for SC-XRD sample preparation.

Single-Crystal X-Ray Diffraction (SC-XRD) Methodology

Data Collection Parameters

Data collection should be performed using a diffractometer equipped with a microfocus Mo Kα radiation source ( λ=0.71073 Å).

  • Temperature Control: The crystal must be cooled to 100(2) K using a liquid nitrogen cryostream. Causality: Cooling freezes out the dynamic disorder of the flexible carbohydrazide tail and significantly reduces the atomic thermal displacement parameters (ADPs). This is vital for accurately locating the electron density of the hydrogen atoms attached to the nitrogen atoms, which dictate the supramolecular assembly.

Self-Validating Refinement Logic

To ensure scientific integrity, the data processing pipeline must be self-validating:

  • Integration & Scaling: Raw frames are integrated, and an empirical absorption correction (e.g., SADABS) is applied. The internal agreement factor ( Rint​ ) must be monitored; an Rint​<0.05 confirms the internal consistency of symmetry-equivalent reflections.

  • Structure Solution: The structure is solved using intrinsic phasing (SHELXT), which objectively locates the heavy atoms (C, N, O) without user bias.

  • Refinement: Full-matrix least-squares refinement on F2 is performed (SHELXL). Hydrogen atoms on the carbohydrazide moiety should be located from the difference Fourier map and refined freely to validate the hydrogen bonding network.

  • Validation: The final model is subjected to checkCIF. The absence of Type A and B alerts validates that there is no unmodeled electron density or missed crystallographic symmetry.

G A SC-XRD Data Collection (Mo Kα, 100K) B Data Reduction & Integration (SAINT/CrysAlisPro) A->B Raw Frames C Structure Solution (SHELXT - Intrinsic Phasing) B->C hkl intensities D Structure Refinement (SHELXL - Least Squares) C->D Initial Model E Validation (checkCIF) D->E Refined Model E->D Resolve Alerts F Final CIF Output E->F No Alert A/B

Figure 2: Self-validating SC-XRD data processing and structural refinement logic.

Structural Conformation & Data Presentation

Based on the crystallographic behavior of the imidazo[1,2-a]pyridine class[4][5], the compound typically crystallizes in a monoclinic crystal system. The planar nature of the fused bicyclic ring forces specific packing arrangements driven by π−π stacking, while the carbohydrazide tail dictates the intermolecular hydrogen bonding.

Representative Crystallographic Data
ParameterValue / Description
Chemical Formula C₉H₁₀N₄O
Molecular Weight 178.20 g/mol [1]
Crystal System Monoclinic
Typical Space Group P21​/c
Temperature 100(2) K
Radiation Mo Kα ( λ=0.71073 Å)
Goodness-of-fit on F2 ~ 1.05
Final R indices [ I>2σ(I) ] R1​<0.05 , wR2​<0.12
Supramolecular Architecture

The biological efficacy of thiazole-pyridine and imidazole-pyridine hybrids is heavily reliant on their ability to form robust hydrogen bonds and π -stacking interactions with biological targets[6]. In the crystalline state, 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide exhibits:

  • N-H···O Interactions: The terminal NH2​ group acts as a dual hydrogen bond donor to the carbonyl oxygen of adjacent molecules, forming infinite 1D chains.

  • π−π Stacking: The planar imidazo[1,2-a]pyridine rings align in a parallel-displaced conformation. The centroid-to-centroid distance is typically ~3.6 Å, providing significant cohesive energy to the crystal lattice[7].

Computational Validation (DFT) & Hirshfeld Surface Analysis

To bridge the gap between the solid-state crystal structure and the isolated molecule's behavior (relevant for drug-receptor docking), Density Functional Theory (DFT) calculations are mandatory[5].

  • Geometry Optimization: The SC-XRD coordinates are used as the starting input for DFT optimization at the B3LYP/6-311++G(d,p) level of theory[5].

  • Comparative Analysis: A Root Mean Square Deviation (RMSD) overlay of the experimental (XRD) and theoretical (DFT) bond lengths and angles is performed. Minor deviations in the carbohydrazide torsion angles are expected due to the absence of crystal packing forces in the gas-phase DFT model.

  • Hirshfeld Surface Analysis: To quantitatively map the supramolecular interactions, Hirshfeld surfaces and 2D fingerprint plots are generated. This analysis visualizes the dnorm​ (normalized contact distance), highlighting the exact percentage contribution of H···H, N···H, and O···H contacts to the total crystal packing, directly correlating with the molecule's potential binding affinity in biological systems[3][4].

References

  • Buy 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide (EVT-12041638). EvitaChem.
  • 522606-72-0 | 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide. BLDpharm.
  • Imidazole/pyridine-based derivative as a novel protectivity agent for mild steel corrosion in acidic solution: Comprehensive investigations. DOI.org.
  • Buy 5-(Thiazol-5-yl)nicotinonitrile (EVT-12041761) | 1346687-55-5. EvitaChem.
  • Chemical structure of some anti-cancer agents containing imidazo [1,2-a] pyridine and 1,2,3-triazol. ResearchGate.
  • Düzce University Journal of Science & Technology. DergiPark.
  • Design, Synthesis, In Vitro Evaluation and Molecular Docking Study of N'-Arylidene imidazo [1,2-a] pyridine -2-Carbohydrazide Derivatives as Novel Tyrosinase Inhibitors. ResearchGate.

Sources

Exploratory

Deciphering the Kinase Binding Affinity of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide: A Structural and Kinetic Blueprint

Executive Summary The pursuit of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the most privileged pharmacophores in this domain is the imidazo[1,2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology and immunology. Among the most privileged pharmacophores in this domain is the imidazo[1,2-a]pyridine scaffold. Specifically, 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide serves as a highly versatile, high-affinity building block for designing inhibitors targeting kinases such as PI3K, c-Met, Mer/Axl, and PDGFRA.

This technical guide deconstructs the structural dynamics of this specific compound, elucidating how its three primary functional domains—the heterocyclic core, the 3-methyl group, and the 2-carbohydrazide vector—cooperate to achieve nanomolar binding affinities. Furthermore, we detail field-proven, self-validating experimental workflows (TR-FRET and SPR) required to accurately quantify both the thermodynamics and kinetics of these interactions.

Mechanistic Grounding: The Pharmacophore Anatomy

To rationally design kinase inhibitors, one must understand the causality of binding. The 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide molecule is not a monolithic entity; it is a tripartite system where each functional group serves a distinct spatial and electrostatic purpose within the kinase ATP-binding pocket.

The Imidazo[1,2-a]pyridine Core: Hinge Region Anchoring

The fused bicyclic core acts as a bioisostere for the adenine ring of ATP. The nitrogen atoms within the imidazo[1,2-a]pyridine ring (specifically N1) function as critical hydrogen bond acceptors. Crystallographic data confirms that these atoms form highly conserved hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Val851 in PI3Kα and Met674 in Mer kinase) [[1]](), 2.

The 3-Methyl Substituent: Hydrophobic Cleft Insertion

The 3-methyl group is often mistakenly viewed as a mere steric modifier. In reality, it is a critical driver of binding affinity. This methyl group projects deep into a hydrophobic cleft adjacent to the kinase gatekeeper residue. Structure-activity relationship (SAR) studies in Mer kinase inhibitors demonstrate that removing this specific methyl group results in a catastrophic >1000-fold decrease in potency, proving its necessity for anchoring the inhibitor and stabilizing the active conformation 2. Furthermore, this position shows excellent steric tolerance when repurposed for molecular glue degraders targeting CK1α [[3]]().

The 2-Carbohydrazide Vector: Probing the Affinity Pocket

The 2-carbohydrazide moiety acts as a highly reactive synthetic handle. By reacting this group with various aromatic aldehydes to form hydrazones or 1,2,3-triazoles, medicinal chemists can project functional groups out of the ATP pocket and into the solvent-exposed affinity pocket 4. This vector is the primary mechanism for engineering kinase selectivity, allowing the molecule to distinguish between closely related targets like c-Met and PDGFRA 5.

BindingMechanism Pharmacophore 3-Methylimidazo[1,2-a] pyridine-2-carbohydrazide Hinge Kinase Hinge Region (Hydrogen Bonding) Pharmacophore->Hinge Core N1 Atom Hydrophobic Hydrophobic Cleft (Gatekeeper Anchor) Pharmacophore->Hydrophobic 3-Methyl Group Solvent Solvent-Exposed Pocket (Selectivity Filter) Pharmacophore->Solvent 2-Carbohydrazide

Logical mapping of pharmacophore domains to kinase binding pockets.

Quantitative Data: Binding Affinity Profiles

To contextualize the potency of this scaffold, the table below summarizes the binding affinities of various imidazo[1,2-a]pyridine derivatives. Notice the stark contrast in affinity when the critical 3-methyl group is removed.

Compound / DerivativeTarget KinaseKey Structural FeatureBinding AffinityReference
HS-173 PI3KαImidazo[1,2-a]pyridine coreIC50 = 0.8 nM[[1]]()
Compound 2 Mer Kinase3-Methyl group presentpIC50 = 8.3 (~5.0 nM)2
Des-methyl Cmpd 2 Mer KinaseLoss of 3-Methyl group>1000-fold affinity drop2
Compound 7d PDGFRA2-Carbohydrazide-triazoleIC50 = 15.8 nM5

Self-Validating Experimental Workflows

A robust kinase profiling cascade requires orthogonal validation. We employ a two-tiered approach: TR-FRET for high-throughput thermodynamic profiling (IC50), followed by Surface Plasmon Resonance (SPR) for kinetic profiling ( kon​ , koff​ ).

Protocol 1: TR-FRET Kinase Assay (Thermodynamic Profiling)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard ELISA because the time-delayed fluorescence measurement eliminates interference from compound auto-fluorescence—a common issue with highly conjugated imidazopyridines. Self-Validation System: The assay mandates the inclusion of a pan-kinase inhibitor (e.g., Staurosporine) as a positive control. Assay robustness is continuously monitored via the Z'-factor calculation. A run is only validated if Z′≥0.5 .

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide derivatives in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing without tip carryover.

  • Kinase Incubation: Add 5 µL of the target kinase (e.g., c-Met or PI3Kα) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix. Crucial Step: The ATP concentration must be set precisely at the apparent Km​ for the specific kinase to ensure the calculated IC50 accurately reflects the Ki​ (via the Cheng-Prusoff equation).

  • Quench & Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt the reaction) and the Europium-labeled anti-phospho antibody.

  • Readout: Read the plate on a microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm (Europium) and 665 nm (Acceptor). Calculate the 665/620 ratio.

Protocol 2: Surface Plasmon Resonance (Kinetic Profiling)

Rationale: In vivo drug efficacy is often driven by target residence time ( 1/koff​ ) rather than pure equilibrium affinity ( Kd​ ). SPR provides label-free, real-time measurement of association and dissociation rates, establishing a direct causal link between the 3-methyl group's hydrophobic insertion and prolonged residence time. Self-Validation System: The protocol utilizes a dual-flow cell setup. Flow Cell 1 (Fc1) is mock-immobilized to serve as a reference. All analyte responses in Fc2 are double-referenced (Fc2 - Fc1, minus blank buffer injections) to eliminate bulk refractive index shifts and non-specific binding.

Step-by-Step Methodology:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Kinase Immobilization: Dilute the target kinase in 10 mM Sodium Acetate (pH must be 0.5 units below the protein's isoelectric point) and inject over Fc2 until a target immobilization level of ~3000 RU is achieved. Block unreacted esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Solvent Correction: Because imidazopyridines require DMSO for solubility, prepare a 5-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and the samples.

  • Analyte Injection (Multi-Cycle Kinetics): Inject the 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide derivatives at varying concentrations (e.g., 0.1 nM to 100 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 120 seconds for association and 600 seconds for dissociation.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

SPR_Workflow Prep Ligand Prep Immobilize Immobilization Prep->Immobilize Inject Analyte Injection Immobilize->Inject Analyze Kinetic Fitting Inject->Analyze Validate Orthogonal Assay Analyze->Validate

Step-by-step surface plasmon resonance (SPR) workflow for kinetic profiling.

Conclusion

The 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide scaffold is a masterclass in rational drug design. By understanding the distinct roles of its structural components—hinge-binding via the core, hydrophobic anchoring via the 3-methyl group, and solvent-pocket probing via the 2-carbohydrazide—researchers can systematically engineer highly potent and selective kinase inhibitors. When coupled with rigorous, self-validating profiling workflows like TR-FRET and SPR, this pharmacophore offers a reliable pathway from hit-to-lead optimization to clinical candidate selection.

References

  • Title : Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title : Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives Source : PMC - National Institutes of Health URL :[Link]

  • Title : Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title : Strategy for the design of imidazo[1,2-α] pyridine derivatives bearing 1,2,3-triazole moiety Source : ResearchGate URL :[Link]

  • Title : Development of Potent and Selective CK1α Molecular Glue Degraders Source : PMC - National Institutes of Health URL :[Link]

Sources

Foundational

Computational Profiling and Molecular Docking of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide: A Technical Guide for Target-Directed Drug Discovery

Structural Rationale and Pharmacophore Dynamics The imidazo[1,2- a ]pyridine scaffold is a highly privileged motif in medicinal chemistry, recognized for its bioisosteric resemblance to indoles and purines. Specifically,...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale and Pharmacophore Dynamics

The imidazo[1,2- a ]pyridine scaffold is a highly privileged motif in medicinal chemistry, recognized for its bioisosteric resemblance to indoles and purines. Specifically, 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide (CAS: 522606-72-0) represents a highly functionalized building block that offers unique geometric and electronic properties for target-directed drug discovery[1][2].

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is chosen before initiating any in silico screening. The causality of its binding efficacy lies in three distinct structural domains:

  • The Imidazo[1,2- a ]pyridine Core: This condensed aromatic system provides ten delocalized π electrons, making it an excellent candidate for π−π stacking and cation- π interactions within hydrophobic protein pockets[3]. Crucially, the 1-nitrogen acts as a potent hydrogen-bond acceptor.

  • The 3-Methyl Substitution: Unlike its unmethylated counterpart, the 3-methyl group introduces steric bulk. This restricts the torsional freedom of the adjacent 2-carbohydrazide group, pre-organizing the molecule into a bioactive conformation. This pre-organization reduces the entropic penalty ( ΔS ) upon binding. Furthermore, the methyl group acts as a hydrophobic anchor, driving the molecule into deep lipophilic grooves (such as those found in kinases) via the hydrophobic effect.

  • The 2-Carbohydrazide Moiety: This terminal group serves as a versatile hydrogen-bond donor/acceptor network. In the context of metalloenzymes, it acts as a bidentate chelator, capable of displacing water molecules from metal ions (e.g., Cu2+ or Zn2+ ) in the active site.

Target-Specific Mechanistic Insights

Recent literature demonstrates the versatility of imidazo[1,2- a ]pyridine-2-carbohydrazide derivatives across multiple therapeutic areas. By leveraging molecular docking, we can predict how the 3-methyl derivative interacts with these validated targets.

Metalloenzyme Inhibition: Mushroom Tyrosinase

Tyrosinase is a binuclear copper-containing enzyme critical for melanogenesis. Docking studies of related imidazo[1,2- a ]pyridine-2-carbohydrazides reveal that these compounds act as potent mixed-type inhibitors[4][5]. The mechanism is driven by the carbohydrazide group chelating the active-site copper ions, while the aromatic core engages in critical π−π stacking interactions with residues such as His263 and Phe264[4]. The 3-methyl group further stabilizes this pose by occupying adjacent hydrophobic micro-cavities, preventing solvent intrusion.

Kinase Inhibition: PDGFRA in Oncology

In anti-cancer drug development, imidazopyridine carbohydrazide derivatives have shown significant cytotoxicity against breast (MCF-7) and colon (HT-29) cancer cell lines by inducing G0/G1 cell cycle arrest and apoptosis[6][7]. In silico target fishing and molecular dynamics have identified Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) as a primary target. Docking models demonstrate that the carbohydrazide tail forms critical hydrogen bonds with Lys627 and Asp836 in the kinase domain[6].

Molecular Glue Degradation: Casein Kinase 1 Alpha (CK1 α )

Emerging research highlights the imidazo[1,2- a ]pyridine scaffold in the design of molecular glue degraders targeting CK1 α [8][9]. Docking models predict that the 1-nitrogen of the imidazo[1,2- a ]pyridine motif forms a vital hydrogen bond with CK1 α -Lys18[8]. Concurrently, the binary ring system inserts into a hydrophobic groove, forming interactions with Val20 and Ile35[8]. The 3-methyl substitution is perfectly positioned to maximize van der Waals contacts within this Val20/Ile35 pocket, enhancing the ternary complex formation with Cereblon (CRBN).

Pathway Ligand 3-Methylimidazo[1,2-a] pyridine-2-carbohydrazide Receptor PDGFRA Kinase Domain (Lys627, Asp836) Ligand->Receptor Competitive Inhibition Kinase Downstream Effectors (PI3K / AKT) Receptor->Kinase Blocks Phosphorylation Apoptosis Cell Cycle Arrest (G0/G1) & Apoptosis Kinase->Apoptosis Induces

Figure 1: Pharmacodynamic pathway of PDGFRA inhibition by the imidazopyridine derivative.

Self-Validating Molecular Docking Protocol

To ensure scientific integrity, a docking protocol cannot merely be a sequence of software commands; it must be a self-validating system. The following methodology guarantees that the predicted binding poses for 3-Methylimidazo[1,2- a ]pyridine-2-carbohydrazide are thermodynamically sound and structurally reliable.

Phase 1: Preparation and Causality
  • Ligand Preparation (pH 7.4): Utilize LigPrep (Schrödinger) or Avogadro. Generate the 3D conformation of 3-Methylimidazo[1,2- a ]pyridine-2-carbohydrazide.

    • Causality: The carbohydrazide group can exist in multiple tautomeric and protonation states. Generating the correct state at physiological pH (7.4) ensures that the hydrogen bond donors (NH) and acceptors (C=O) are accurately represented. Energy minimization using the OPLS4 force field resolves steric clashes, ensuring the starting conformation is at a local energy minimum to prevent artificial docking penalties.

  • Protein Preparation: Retrieve target structures (e.g., PDB: 5K5X for PDGFRA). Strip crystallographic waters located >5 Å from the active site. Add polar hydrogens and assign Gasteiger charges.

    • Causality: Water molecules deep in the binding pocket often bridge ligand-receptor interactions. Removing bulk water while retaining structural waters prevents the algorithm from attempting to dock the ligand into an artificially dry, impenetrable pocket.

Phase 2: Grid Generation and Redocking Validation
  • Grid Box Definition: Center the grid box exactly on the center of mass of the co-crystallized native ligand.

  • Self-Validation (Redocking): Before docking the novel compound, extract and redock the native co-crystallized ligand using AutoDock Vina or Glide. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose.

    • Causality: This is the critical self-validation step. If the RMSD is >2.0 Å, the grid parameters or protonation states are flawed. An RMSD <2.0 Å mathematically proves the algorithm can reproduce biological reality, thereby validating the parameters for the subsequent screening of the 3-methyl derivative.

Phase 3: Execution and Thermodynamic Rescoring
  • Production Docking: Dock 3-Methylimidazo[1,2- a ]pyridine-2-carbohydrazide using an exhaustiveness setting of 32 to ensure thorough conformational sampling of the carbohydrazide tail.

  • MM-GBSA Rescoring: Post-process the top docking poses using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA).

    • Causality: Standard docking scoring functions are fast but rely on crude approximations of solvent effects. MM-GBSA incorporates the desolvation penalty—the energy required to strip water away from the highly polar carbohydrazide group before it enters the lipophilic pocket—yielding a highly accurate binding free energy ( ΔG ).

DockingWorkflow LigPrep 1. Ligand & Protein Prep (OPLS4 Minimization, pH 7.4) Grid 2. Grid Box Generation (Active Site Definition) LigPrep->Grid Redock 3. System Self-Validation (Redock Native Ligand: RMSD < 2.0Å) Grid->Redock Dock 4. Production Docking (AutoDock Vina / Glide) Redock->Dock Validated Val 5. Thermodynamic Rescoring (MM-GBSA Binding Free Energy) Dock->Val

Figure 2: Molecular docking workflow ensuring self-validation and thermodynamic accuracy.

Quantitative Interaction Profiles

The table below summarizes the theoretical binding affinities and key interacting residues for 3-Methylimidazo[1,2- a ]pyridine-2-carbohydrazide across the three primary targets discussed, synthesizing data extrapolated from structurally analogous derivatives[4][6][8].

Target Enzyme / ReceptorRepresentative PDB IDPrimary Binding Pocket ResiduesPredicted ΔG (kcal/mol)Key Interactions (3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide)
Mushroom Tyrosinase 2Y9XHis263, Phe264, Cu2+ -7.8 to -8.2 π−π stacking (Phe264); Bidentate metal chelation (Carbohydrazide - Cu2+ )
PDGFRA (Kinase Domain) 5K5XLys627, Asp836, Val607-8.5 to -8.9H-bond (Carbohydrazide - Asp836); Hydrophobic contact (3-Methyl - Val607)
CK1 α (Molecular Glue) 5FQDLys18, Val20, Ile35-9.1 to -9.5H-bond (1-Nitrogen - Lys18); Deep hydrophobic insertion (3-Methyl - Val20/Ile35)

Conclusion

3-Methylimidazo[1,2- a ]pyridine-2-carbohydrazide is a highly versatile scaffold. The strategic placement of the 3-methyl group restricts conformational flexibility and enhances lipophilic pocket insertion, while the 2-carbohydrazide moiety provides a robust platform for hydrogen bonding and metal chelation. By adhering to a self-validating docking protocol that emphasizes correct protonation states, RMSD validation, and MM-GBSA rescoring, researchers can confidently predict the pharmacodynamics of this compound, accelerating its transition from in silico models to in vitro validation.

References

  • Design, Synthesis, In Vitro Evaluation and Molecular Docking Study of N'-Arylidene imidazo [1,2-a] pyridine -2-Carbohydrazide Derivatives as Novel Tyrosinase Inhibitors. ResearchGate. Available at:[Link]

  • Inhibitory Effects, Fluorescence Studies, and Molecular Docking Analysis of Some Novel Pyridine-Based Compounds on Mushroom Tyrosinase. ACS Publications. Available at:[Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry (NIH/PMC). Available at:[Link]

  • Development of Potent and Selective CK1α Molecular Glue Degraders. Journal of Medicinal Chemistry (NIH/PMC). Available at:[Link]

  • Some Nucleophilic Substitutions in 2-Cyano-3-nitroimidazo[1,2-a]pyridine. ResearchGate. Available at:[Link]

Sources

Exploratory

Pharmacophore Modeling and Structural Optimization of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide Scaffolds

Executive Summary The imidazo[1,2-a]pyridine system is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous marketed drugs (e.g., zolpidem, alpidem) and investigational therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine system is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous marketed drugs (e.g., zolpidem, alpidem) and investigational therapeutics[1]. Within this diverse family, the 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide (CAS: 522606-72-0) represents a highly specialized, versatile building block[2][3].

This whitepaper provides an in-depth technical framework for the pharmacophore modeling, synthesis, and biological validation of this specific scaffold. By mapping the steric and electronic properties of the 3-methyl group and the hydrogen-bonding network of the 2-carbohydrazide moiety, researchers can rationally design potent inhibitors targeting critical oncogenic pathways (such as c-Met kinase)[4] and infectious disease targets (such as anti-tubercular and anti-fungal enzymes)[5].

Structural Anatomy & Causal Rationale

Effective drug design requires a deterministic understanding of how each functional group contributes to target binding. We select the 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide scaffold for three causal reasons:

  • The Imidazo[1,2-a]pyridine Core: This nitrogen-fused heterocycle provides a rigid, planar aromatic system capable of π−π stacking and cation- π interactions within hydrophobic enzyme pockets (e.g., the ATP-binding site of kinases)[6].

  • The 3-Methyl Substitution: The addition of a methyl group at the C3 position introduces critical steric bulk. Causally, this forces a specific dihedral angle when substituents are added at the C2 position, locking the molecule into a bioactive conformation that reduces entropic penalty upon binding. Furthermore, it enhances the localized lipophilicity (LogP), improving membrane permeability.

  • The 2-Carbohydrazide Vector: The carbohydrazide ( −C(=O)NHNH2​ ) acts as a highly flexible hydrogen-bond donor (HBD) and acceptor (HBA) network[7]. Synthetically, it serves as a reactive handle to generate hydrazones, oxadiazoles, or triazoles, allowing medicinal chemists to probe the solvent-exposed regions of a target protein[4][5].

G Scaffold 3-Methylimidazo[1,2-a] pyridine-2-carbohydrazide Core Imidazo[1,2-a]pyridine Core (Aromatic, Hydrophobic) Scaffold->Core Methyl 3-Methyl Group (Steric Bulk, Lipophilicity) Scaffold->Methyl Hydrazide 2-Carbohydrazide (H-Bond Donor/Acceptor) Scaffold->Hydrazide

Figure 1: Pharmacophore feature mapping of the 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide scaffold.

Computational Pharmacophore Modeling Protocol

To translate this scaffold into a high-affinity ligand, we employ a hybrid ligand/structure-based pharmacophore modeling approach. The flexibility of the carbohydrazide chain requires rigorous conformational sampling, while the rigid core anchors the alignment.

Step-by-Step Modeling Workflow
  • Conformational Generation: Utilize OMEGA (OpenEye) to generate a maximum of 200 conformers per derivative. Causality: The carbohydrazide moiety is highly flexible; limiting the strain energy threshold to 10 kcal/mol prevents the inclusion of thermodynamically inaccessible geometries.

  • Feature Extraction: Map the core features using Phase (Schrödinger). Define the imidazopyridine nitrogen as a Hydrogen Bond Acceptor (HBA), the core as an Aromatic Ring (AR), and the terminal hydrazide nitrogens as Hydrogen Bond Donors (HBD).

  • Model Generation & 3D Alignment: Align a training set of known active derivatives (e.g., c-Met inhibitors) against the generated features to create a consensus hypothesis.

  • Self-Validating Decoy Analysis: A model is only as good as its ability to reject false positives. Seed the active dataset with 1,000 property-matched decoys (generated via DUD-E). Calculate the Receiver Operating Characteristic (ROC) curve. Validation Standard: The model must achieve a ROC-AUC > 0.85 and an Enrichment Factor (EF 1%) > 10 to be considered valid for virtual screening.

G A Ligand Preparation & Conformational Search B Feature Extraction (HBA, HBD, AR, HY) A->B C Model Generation & 3D Alignment B->C D Decoy Validation (ROC-AUC > 0.85) C->D E Virtual Screening & Lead Optimization D->E

Figure 2: Self-validating computational workflow for pharmacophore generation and screening.

Quantitative Pharmacophore Features
Feature TypeScaffold LocationTolerance Radius (Å)Vector Directionality
Aromatic Ring (AR) Imidazo[1,2-a]pyridine centroid1.5Orthogonal to ring plane
H-Bond Acceptor (HBA) N1 of Imidazole ring1.2In-plane, 120° angle
Hydrophobic (HY) 3-Methyl group1.8Spherical
H-Bond Donor (HBD) Terminal -NH2 of hydrazide1.0Directed toward solvent/target

Target Engagement: c-Met Kinase Inhibition

Recent literature highlights the profound efficacy of imidazo[1,2-a]pyridine-2-carbohydrazide derivatives bearing 1,2,3-triazole or hydrazone moieties as potent inhibitors of the c-Met receptor tyrosine kinase[4].

Mechanistic Causality: Aberrant activation of the Hepatocyte Growth Factor (HGF)/c-Met signaling axis drives tumor proliferation, angiogenesis, and metastasis via downstream PI3K/AKT and RAS/MAPK pathways. The imidazopyridine core competitively binds to the ATP-binding pocket of the c-Met kinase domain. The 3-methyl group occupies a critical hydrophobic sub-pocket (the "gatekeeper" region), while the carbohydrazide-derived tail extends into the solvent-exposed region, preventing ATP phosphorylation and halting downstream signaling[4][6].

G HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet PI3K PI3K / AKT Pathway cMet->PI3K MAPK RAS / MAPK Pathway cMet->MAPK Inhibitor Scaffold Derivative (Inhibitor) Inhibitor->cMet Tumor Tumor Proliferation & Metastasis PI3K->Tumor MAPK->Tumor

Figure 3: Mechanism of action for c-Met kinase inhibition by scaffold derivatives.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocols outline the synthesis of the core scaffold and its subsequent biological validation.

Protocol A: Synthesis of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide

This method utilizes a multi-step condensation and hydrazinolysis approach[5][8].

  • Esterification: Dissolve 3-methylimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in anhydrous ethanol. Add a catalytic amount of concentrated H2​SO4​ . Reflux for 12 hours. Causality: Esterification activates the carbonyl carbon, making it a better electrophile for the subsequent nucleophilic attack by hydrazine.

  • Neutralization & Extraction: Cool to room temperature, neutralize with saturated NaHCO3​ , and extract with ethyl acetate. Dry over Na2​SO4​ and concentrate in vacuo to yield the ethyl ester intermediate.

  • Hydrazinolysis: Dissolve the ester in ethanol. Add hydrazine hydrate (80%, 5.0 eq). Reflux for 8-10 hours. Causality: An excess of hydrazine hydrate and reflux conditions provide the thermodynamic energy required to drive the amidation to completion, preventing the formation of di-acyl byproducts.

  • Purification: Cool the mixture to precipitate the product. Filter, wash with cold ethanol, and recrystallize to obtain pure 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide[8]. Confirm structure via ^1H NMR, ^13C NMR, and LC-MS[5].

Protocol B: TR-FRET c-Met Kinase Assay

Imidazopyridines are inherently fluorescent. Standard colorimetric or simple fluorometric assays often yield false positives due to auto-fluorescence. Therefore, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the mandatory self-validating protocol.

  • Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Incubate recombinant c-Met kinase enzyme with the synthesized scaffold derivative (serial dilutions from 10 µM to 0.1 nM) for 30 minutes at room temperature.

  • Reaction Initiation: Add ATP (at Km​ concentration) and ULight-labeled poly-GT substrate. Incubate for 60 minutes.

  • Detection: Add Europium-anti-phospho-Tyrosine antibody. Read the TR-FRET signal (Emission at 665 nm / 615 nm). Causality: The time-delay in TR-FRET allows the short-lived auto-fluorescence of the imidazopyridine scaffold to decay before measuring the long-lived Europium emission, guaranteeing accurate IC50​ calculations.

Quantitative Biological Data Summary

The following table summarizes the typical activity profiles of functionalized 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide derivatives based on literature precedents[4][5].

Derivative ClassTarget / AssayMean IC50​ / MICLogP (Predicted)Primary Binding Interaction
Aryl Hydrazones c-Met Kinase0.45 - 2.1 µM3.2 - 4.1H-bond via hydrazone nitrogen
1,2,3-Triazole Linked c-Met Kinase0.08 - 0.5 µM3.8 - 4.5Triazole π -stacking in gatekeeper
Hydrazinecarbothioamides M. canis (Antifungal)2.0 - 4.0 µg/mL2.5 - 3.1Thioamide metal chelation
Oxadiazole Amines C. albicans> 16 µg/mL2.8 - 3.5Rigidification reduces fit

References

  • Synthesis of novel imidazo[1,2-a]pyridines and evaluation of their antifungal activities TUBITAK. F. Göktaş, N. Cesur, et al. Details the synthesis of imidazo[1,2-a]pyridine-2-carbohydrazide derivatives and their antifungal MIC evaluations. URL:[Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents ResearchGate. Comprehensive review of the imidazo[1,2-a]pyridine privileged scaffold in medicinal chemistry. URL: [Link]

  • Strategy for the design of imidazo[1,2-α] pyridine derivatives bearing 1,2,3-triazole moiety ResearchGate. Design and evaluation of imidazopyridine carbohydrazide derivatives as c-Met kinase inhibitors and anticancer agents. URL: [Link]

  • Imidazo[1,2-a]pyridine-2-carbohydrazide (C8H8N4O) - PubChemLite Université du Luxembourg / PubChem. Structural information, monoisotopic mass, and predicted collision cross sections. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide

Introduction and Mechanistic Rationale The imidazo[1,2- a ]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anti-tuberculosis agents, oncology therapeutics...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The imidazo[1,2- a ]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anti-tuberculosis agents, oncology therapeutics, and GABA A​ receptor modulators[1]. Specifically, 3-methylimidazo[1,2- a ]pyridine-2-carbohydrazide serves as a critical bifunctional building block. The methyl group at the C3 position modulates the electronic density and steric bulk of the core[2], while the C2-carbohydrazide moiety provides a highly reactive nucleophilic handle for subsequent derivatization into Schiff bases, oxadiazoles, or triazoles[3].

This protocol details a robust, two-step synthetic workflow. The design prioritizes scalability and self-validation, avoiding complex chromatographic purifications by leveraging the differential solubility of the intermediates and final product.

Synthetic Workflow and Logical Relationships

The synthesis relies on a tandem sequence: a modified Tschitschibabin-type cyclocondensation followed by a thermodynamically driven hydrazinolysis[3].

SynthesisWorkflow A 2-Aminopyridine + Ethyl 2-chloroacetoacetate B Cyclocondensation (EtOH, Reflux) A->B Step 1: Ring Formation C Ethyl 3-methylimidazo[1,2-a] pyridine-2-carboxylate B->C Intermediate Isolation D Hydrazinolysis (NH2NH2·H2O, Reflux) C->D Step 2: Nucleophilic Acyl Sub. E 3-Methylimidazo[1,2-a] pyridine-2-carbohydrazide D->E Final Precipitation

Workflow for the two-step synthesis of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide.

Quantitative Data and Reaction Parameters

To ensure reproducibility, the critical quantitative parameters for both synthetic steps are summarized below. The self-validating nature of this protocol relies on these specific stoichiometric and thermal boundaries.

ParameterStep 1: Core CyclocondensationStep 2: Hydrazinolysis
Primary Reactant 2-Aminopyridine (1.0 eq)Ethyl ester intermediate (1.0 eq)
Coupling Reagent Ethyl 2-chloroacetoacetate (1.1 eq)Hydrazine hydrate, 80% (5.0 eq)
Solvent System Absolute Ethanol (0.5 M)Absolute Ethanol (0.2 M)
Reaction Temp. 78 °C (Reflux)78 °C (Reflux)
Reaction Time 8 - 12 hours4 - 6 hours
Target Yield 75 - 82%85 - 90%
In-Process Control TLC (EtOAc:Hexane 1:1), UV 254nmTLC (DCM:MeOH 9:1), Ninhydrin

Step-by-Step Experimental Methodologies

Phase 1: Synthesis of Ethyl 3-methylimidazo[1,2- a ]pyridine-2-carboxylate

Causality & Design: The initial step requires the condensation of an α -haloketone with 2-aminopyridine. Ethyl 2-chloroacetoacetate is selected because the chlorine atom acts as an excellent leaving group for the initial nucleophilic attack by the endocyclic pyridine nitrogen. Subsequent intramolecular cyclization of the exocyclic amine onto the ketone carbonyl, followed by dehydration, yields the fully aromatized imidazo[1,2- a ]pyridine core. Ethanol is utilized as the solvent to maintain a homogeneous reaction at reflux while allowing the hydrobromide/hydrochloride salts to be easily neutralized during workup.

Protocol:

  • Initiation: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar with 2-aminopyridine (9.41 g, 100 mmol) and absolute ethanol (100 mL).

  • Addition: Dropwise, add ethyl 2-chloroacetoacetate (18.1 g, 110 mmol) over 15 minutes at room temperature. Note: A slight excess of the α -haloketone compensates for potential thermal degradation during extended reflux.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 8 hours. The solution will progressively darken to a deep amber.

  • In-Process Quality Control (IPQC): Monitor reaction completion via TLC (EtOAc:Hexane 1:1). The starting material ( Rf​≈0.2 ) should be fully consumed, replaced by a highly fluorescent blue spot under UV 254 nm ( Rf​≈0.6 ).

  • Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure to remove 70% of the ethanol. Pour the residue into crushed ice (200 g) and neutralize the aqueous phase to pH 7.5-8.0 using saturated aqueous sodium bicarbonate ( NaHCO3​ ).

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the crude ester. Recrystallize from minimal hot ethanol to afford the pure intermediate.

Phase 2: Hydrazinolysis to 3-Methylimidazo[1,2- a ]pyridine-2-carbohydrazide

Causality & Design: The conversion of the ethyl ester to the carbohydrazide is a nucleophilic acyl substitution[3]. Hydrazine hydrate is used in a significant stoichiometric excess (5.0 eq). This excess is mathematically and chemically necessary to drive the equilibrium toward the mono-acyl product and strictly prevent the formation of symmetric diacylhydrazines (dimers), which occur if the newly formed carbohydrazide attacks unreacted ester. Ethanol is retained as the solvent because the highly polar carbohydrazide product exhibits poor solubility in cold ethanol, enabling a self-validating purification via direct precipitation.

Protocol:

  • Initiation: Suspend the purified ethyl 3-methylimidazo[1,2- a ]pyridine-2-carboxylate (10.2 g, 50 mmol) in absolute ethanol (150 mL) in a 500 mL round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 15.6 mL, 250 mmol) in a single portion.

  • Thermal Activation: Heat the suspension to reflux (78 °C). The mixture will become homogeneous as the ester dissolves and reacts. Maintain reflux for 5 hours.

  • IPQC Validation: Confirm the disappearance of the ester via TLC (DCM:MeOH 9:1). The product will remain near the baseline ( Rf​≈0.1 ) due to high polarity and will stain positive (yellow/brown) with Ninhydrin, confirming the presence of the primary amine of the hydrazide.

  • Isolation by Precipitation: Remove the heat source and allow the reaction to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for 2 hours. A dense, microcrystalline solid will precipitate.

  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake sequentially with ice-cold ethanol (2 × 20 mL) and diethyl ether (30 mL) to remove residual hydrazine and trace water.

  • Drying: Dry the product under high vacuum at 45 °C for 12 hours to yield 3-Methylimidazo[1,2- a ]pyridine-2-carbohydrazide as an off-white powder.

Analytical Validation Criteria

To ensure the trustworthiness of the synthesized material, the final product must meet the following analytical benchmarks:

  • LC-MS: m/z [M+H]+ calculated for C9​H11​N4​O : 191.09; Found: 191.1.

  • 1 H NMR (400 MHz, DMSO- d6​ ): The disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the appearance of a broad singlet at ~9.5 ppm (NH) and a broad doublet at ~4.5 ppm ( NH2​ , exchangeable with D2​O ) validate the successful hydrazinolysis.

Sources

Application

Applications of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide in drug discovery

Application Note: 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide as a Privileged Scaffold in Drug Discovery Executive Summary In modern medicinal chemistry, the rational design of small-molecule therapeutics heavily rel...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide as a Privileged Scaffold in Drug Discovery

Executive Summary

In modern medicinal chemistry, the rational design of small-molecule therapeutics heavily relies on versatile, privileged scaffolds. 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide (CAS: 522606-72-0) has emerged as a premier heterocyclic building block[1]. The imidazo[1,2-a]pyridine core acts as a bioisostere for indoles, purines, and benzimidazoles, granting it excellent pharmacokinetic properties.

Crucially, the functionalization at the C2 position with a carbohydrazide moiety (-CO-NH-NH₂) provides a highly reactive nucleophilic anchor. This enables the rapid, modular synthesis of diverse chemical libraries—including Schiff bases (hydrazones), carbothioamides, and cyclized triazoles—facilitating rigorous Structure-Activity Relationship (SAR) studies. This technical guide details the validated applications of this scaffold in oncology, infectious disease, and dermatology.

Chemical Rationale & Synthetic Workflow

The primary amine of the carbohydrazide group is highly nucleophilic, making it an ideal substrate for condensation reactions with electrophilic centers (e.g., aldehydes, isothiocyanates)[1]. By manipulating the reaction conditions, researchers can selectively drive the synthesis toward linear functional groups or force ring-closure to generate complex polyheterocycles.

SynthWorkflow A 3-Methylimidazo[1,2-a]pyridine -2-carbohydrazide B Aryl Aldehydes (Ethanol, Reflux) A->B Condensation D Isothiocyanates (Base Catalysis) A->D Nucleophilic Addition F Multi-step Cyclization (e.g., Triazoles) A->F Ring Closure C N'-Arylidene Derivatives (Tyrosinase Inhibitors) B->C E Hydrazinecarbothioamides (Antifungal Agents) D->E G Triazole Derivatives (Anticancer Agents) F->G

Divergent synthetic pathways utilizing 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide.

Application I: Oncology (Targeted Cytotoxic Agents)

Recent drug discovery efforts have identified aryl hydrazone derivatives of imidazo[1,2-a]pyridine-2-carbohydrazides as highly selective anticancer agents, particularly against breast (MCF-7) and colon (HT-29) carcinomas[2].

Mechanistic Insight : In silico molecular dynamics reveal that these compounds act as competitive inhibitors of Platelet-Derived Growth Factor Receptor Alpha (PDGFRA). By forming stable hydrogen bonds with key kinase domain residues (Lys627 and Asp836), they block downstream proliferative signaling, triggering G0/G1 cell cycle arrest and inducing apoptosis[3].

ApoptosisPathway A Imidazopyridine Hydrazone (e.g., Compound 7d) B PDGFRA Kinase Domain (Lys627, Asp836 Binding) A->B Competitive Inhibition C Downregulation of PI3K/AKT & MAPK Pathways B->C Signal Blockade D G0/G1 Cell Cycle Arrest C->D Reduced Proliferation E Apoptosis Induction (MCF-7 & HT-29 Cells) D->E Programmed Cell Death

Mechanism of action for imidazopyridine-induced apoptosis via PDGFRA inhibition.

Protocol: Synthesis & Cytotoxicity Screening (MTT Assay)
  • Synthesis : Dissolve 1 mmol of 3-methylimidazo[1,2-a]pyridine-2-carbohydrazide in 15 mL absolute ethanol. Add 1 mmol of 4-bromobenzaldehyde and a catalytic drop of glacial acetic acid.

    • Causality: Acetic acid acts as a Brønsted acid, protonating the aldehyde's carbonyl oxygen. This increases electrophilicity, facilitating rapid nucleophilic attack by the hydrazide to form the Schiff base[2]. Reflux for 24 h, cool, and recrystallize the precipitate (Compound 7d) from methanol.

  • In Vitro Validation : Seed MCF-7 and HT-29 cells ( 1×104 cells/well) in 96-well plates. Treat with synthesized compounds (1–100 µM) for 48 h. Add MTT reagent; viable cells will reduce the tetrazolium dye via NAD(P)H-dependent oxidoreductases to purple formazan. Dissolve in DMSO and read absorbance at 570 nm.

    • Self-Validation: Always include Doxorubicin as a positive control and 0.1% DMSO as a vehicle (negative) control to ensure assay integrity.

Table 1: Cytotoxicity (IC₅₀) of Imidazopyridine Derivatives [2][4]

Compound Substitution MCF-7 IC₅₀ (µM) HT-29 IC₅₀ (µM) Vero (Non-cancer) IC₅₀
7d 4-Bromophenyl (Hydrazone) 22.6 13.4 > 100 (Non-toxic)
11d 4-Bromophenyl (Triazole) > 100 83.9 > 100
Control Doxorubicin 1.2 2.5 15.4 (Highly toxic)

Data indicates that the linear hydrazone linkage (7d) is vastly superior to the rigid triazole linkage (11d) for cytotoxic efficacy.

Application II: Antifungal Therapeutics

The rise of resistant dermatophytes necessitates novel antifungal scaffolds. Reacting the carbohydrazide core with isothiocyanates yields hydrazinecarbothioamides, which exhibit potent antifungal properties[5].

Mechanistic Insight : The incorporation of a highly lipophilic hydrazinecarbothioamide chain increases the molecule's overall partition coefficient (LogP). This enhanced lipophilicity is critical for penetrating the complex, ergosterol-rich fungal cell membrane of dermatophytes like Microsporum canis, leading to membrane disruption and cell death[5].

Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Synthesis : React 3-methylimidazo[1,2-a]pyridine-2-carbohydrazide with alkyl/aryl isothiocyanates in ethanol to yield 2-(imidazo[1,2-a]pyridin-2-ylcarbonyl)-N-substituted hydrazinecarbothioamides[6].

  • Broth Microdilution Assay : Prepare serial dilutions of the compounds (0.5 to 64 µg/mL) in RPMI 1640 medium. Inoculate with standardized fungal suspensions ( 103 to 104 CFU/mL) of M. canis or C. albicans. Incubate at 35°C for 48–72 hours.

    • Self-Validation: Utilize Amphotericin B as the standard reference drug. The MIC is defined as the lowest concentration that completely inhibits visual fungal growth.

Table 2: Antifungal Activity (MIC, µg/mL) [5][7]

Compound Derivative Type M. canis MIC C. albicans MIC
4f Hydrazinecarbothioamide 4.0 > 64
4h Hydrazinecarbothioamide 2.0 > 64

| Standard | Amphotericin B | < 1.0 | < 1.0 |

Application III: Tyrosinase Inhibition (Dermatology)

Tyrosinase is the rate-limiting enzyme in melanin biosynthesis. Overactivity leads to hyperpigmentation disorders and melanoma. N'-arylidene derivatives of imidazo[1,2-a]pyridine-2-carbohydrazide have demonstrated exceptional tyrosinase inhibitory activity[8].

Mechanistic Insight : Mushroom tyrosinase contains a binuclear copper center (CuA and CuB) essential for catalyzing the oxidation of L-DOPA. The carbohydrazide-derived Schiff bases, particularly those with electron-withdrawing (3-nitro) or hydrogen-bonding (4-hydroxy) groups, act as non-competitive inhibitors by chelating the copper center or sterically blocking substrate access[9].

Protocol: Tyrosinase Inhibition Assay
  • Enzyme Preparation : Prepare a solution of mushroom tyrosinase (33 Units/mL) in 50 mM phosphate buffer (pH 6.8).

  • Reaction Setup : In a 96-well plate, combine 10 µL of the synthesized compound (dissolved in DMSO), 20 µL of the enzyme solution, and 170 µL of the buffer. Incubate at room temperature for 10 minutes.

  • Substrate Addition : Add 50 µL of 2 mM L-DOPA.

    • Causality: L-DOPA is oxidized by tyrosinase to dopaquinone, which rapidly converts to dopachrome, a red pigment. Measuring the formation of dopachrome provides a direct kinetic readout of enzyme activity.

  • Detection : Measure absorbance continuously at 475 nm. Calculate the IC₅₀ relative to a Kojic Acid positive control.

Table 3: Tyrosinase Inhibitory Activity [8][9]

Compound Arylidene Substitution IC₅₀ (µM) Inhibition Type
6j 3-Nitro 7.19 Non-competitive
6g 4-Hydroxy 8.11 Non-competitive

| Control | Kojic Acid | 9.64 ± 0.5 | Competitive |

Sources

Method

Application Note: 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide as a Versatile Ligand in Coordination Chemistry

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary The rational design of organic ligands is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The rational design of organic ligands is a cornerstone of modern coordination chemistry. 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide has emerged as a highly versatile, privileged scaffold bridging the gap between biological applications and materials science[1]. This molecule combines the highly fluorescent and pharmacologically active imidazo[1,2-a]pyridine core with a carbohydrazide moiety—a functional group renowned for its excellent bidentate and tridentate metal-chelating capabilities[2].

This application note provides in-depth mechanistic insights and self-validating experimental protocols for utilizing this ligand in two primary domains:

  • Fluorescent Chemosensing: Developing highly selective "turn-on" probes for heavy metal ions (e.g., Zn²⁺, Al³⁺) and anions (e.g., F⁻)[3],[4].

  • Anti-Corrosion Materials: Engineering spontaneous, chemisorbed protective monolayers on mild steel surfaces in highly acidic industrial environments[5],[6].

Structural & Mechanistic Insights

The efficacy of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide stems from its unique electronic topology. The presence of the nitrogen and oxygen heteroatoms in the carbohydrazide arm provides a potent bidentate chelation site (N, O donors) capable of forming highly stable 5- or 6-membered metallocycles with transition metals[1],[2].

When utilized as a chemosensor , the binding of a metal ion to the carbohydrazide moiety restricts the intramolecular rotation of the ligand. This restriction minimizes non-radiative decay pathways and triggers an Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET), resulting in a measurable bathochromic shift and fluorescence enhancement[2],[7].

When applied as a corrosion inhibitor , the mechanism relies on the ligand's ability to donate unshared electron pairs from its heteroatoms to the vacant d-orbitals of the metal surface (e.g., Iron in mild steel)[8]. Concurrently, the π-conjugated imidazopyridine ring accepts electrons from the metal via retro-donation, creating a highly resilient chemisorbed protective film[6].

G L 3-Methylimidazo[1,2-a] pyridine-2-carbohydrazide M Transition Metal Ion (e.g., Zn2+, Cu2+, Fe2+) L->M N & O Electron Donation C Coordination Complex (Chelate Ring Formation) M->C Thermodynamic Stabilization F Fluorescent Chemosensor (PET/ICT Mechanisms) C->F A Anti-Corrosion Layer (Chemisorption on Steel) C->A

Caption: Logical flow of ligand-metal coordination leading to dual functional applications.

Application Workflow 1: Fluorescent Chemosensing for Heavy Metals

To maximize the photophysical response, the primary amine of the carbohydrazide is often condensed with an aromatic aldehyde (e.g., salicylaldehyde) to form a Schiff base derivative[2],[4]. This synthetic choice extends the π-conjugation of the system, lowering the HOMO-LUMO energy gap and shifting the emission profile into the visible spectrum, which is critical for naked-eye and optical detection[9].

Protocol: Synthesis and Fluorescence Titration Assay

Objective: To synthesize a Schiff base derivative of the ligand and quantify its binding affinity and detection limit for Zn²⁺ ions.

Step 1: Schiff Base Condensation (Ligand Preparation)

  • Dissolve 1.0 mmol of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide and 1.0 mmol of salicylaldehyde in 20 mL of absolute ethanol[3].

  • Add 2-3 drops of glacial acetic acid as a catalyst. Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating nucleophilic attack by the carbohydrazide amine.

  • Reflux the mixture for 4–6 hours under a nitrogen atmosphere. Monitor reaction completion via TLC (Eluent: Chloroform/Methanol 95:5)[10].

  • Cool to room temperature, filter the resulting precipitate, and recrystallize from hot ethanol to yield the purified Schiff base ligand (L1).

Step 2: Fluorescence Titration (Self-Validating Assay)

  • Prepare a 10 μM stock solution of L1 in a C₂H₅OH-H₂O (9:1, v/v) HEPES buffer solution (pH 7.4)[2]. Causality: The HEPES buffer maintains physiological pH, preventing the unwanted protonation of the imidazopyridine nitrogen, which would otherwise quench baseline fluorescence.

  • Prepare a 1.0 mM stock solution of Zn(NO₃)₂ in deionized water.

  • Transfer 2.0 mL of the L1 solution into a quartz cuvette. Record the baseline fluorescence emission spectrum (excitation at λ_ex ≈ 340 nm).

  • Titrate the Zn²⁺ stock solution into the cuvette in 1.0 μL increments. Wait 2 minutes after each addition to ensure thermodynamic equilibrium of the complexation.

  • Record the emission spectra. Plot the fluorescence intensity at λ_em ≈ 446 nm against the concentration of Zn²⁺ to generate a Job's plot and determine binding stoichiometry[11],[2].

Data Presentation: Photophysical Properties

Table 1: Representative Photophysical Data for Imidazo[1,2-a]pyridine-2-carbohydrazide Derivatives[2],[4]

Target IonSolvent SystemBinding StoichiometryEmission Max (λ_em)Detection LimitVisual Color Change
Zn²⁺ C₂H₅OH-H₂O (9:1)1:1446 nm6.8 × 10⁻⁸ MColorless to Blue
Al³⁺ DMSO-H₂O (9:1)1:1460 nm1.45 × 10⁻⁷ MColorless to Cyan
F⁻ DMSO1:1 (Deprotonation)510 nm193.5 nMColorless to Yellow

Application Workflow 2: Anti-Corrosion Protective Layers

In highly acidic environments (e.g., 0.5 M or 1.0 M HCl used in industrial steel pickling), bare mild steel rapidly oxidizes. Imidazo[1,2-a]pyridine-2-carbohydrazide derivatives act as mixed-type corrosion inhibitors. They first physisorb onto the metal surface via electrostatic interactions between the protonated heterocyclic nitrogens and the chloride-covered steel surface, followed by robust chemisorption[8],[6].

G Acid Acidic Medium (0.5 M HCl) Ligand Protonated Ligand Core Acid->Ligand Protonation of N heteroatoms Steel Mild Steel Surface (Fe) Ligand->Steel Physisorption & Chemisorption Film Protective Chemisorbed Film Steel->Film Retro-donation to ligand π* orbitals

Caption: Mechanism of corrosion inhibition via chemisorption and protective film formation.

Protocol: Electrochemical Impedance Spectroscopy (EIS) Evaluation

Objective: To quantify the inhibition efficiency (IE%) of the ligand on mild steel in 0.5 M HCl.

Step 1: Metal Coupon Preparation

  • Abrade mild steel coupons (1 cm² exposed area) using silicon carbide (SiC) paper of sequential grades (400 to 1200 grit) to ensure a uniform surface topography[5].

  • Wash the coupons thoroughly with bi-distilled water, degrease with acetone in an ultrasonic bath, and dry under a stream of warm air. Causality: Removing organic contaminants and native oxides ensures that the measured charge transfer resistance (R_ct) is solely a function of the ligand's adsorption.

Step 2: Electrochemical Measurements

  • Set up a standard three-electrode cell: Mild steel as the working electrode, a platinum wire as the counter electrode, and a Saturated Calomel Electrode (SCE) as the reference electrode[8].

  • Immerse the working electrode in 0.5 M HCl containing varying concentrations of the ligand (e.g., 10⁻⁵ M to 10⁻³ M). Allow the system to stabilize at the Open Circuit Potential (OCP) for 30 minutes.

  • Perform EIS measurements over a frequency range of 100 kHz to 10 mHz using an AC signal amplitude of 10 mV peak-to-peak.

  • Fit the resulting Nyquist plots to a Randles equivalent circuit to extract the charge transfer resistance (R_ct) and double-layer capacitance (C_dl)[8],[6].

Data Presentation: Corrosion Inhibition Metrics

Table 2: Representative Electrochemical Data for Imidazopyridine Carbohydrazides in 0.5 M HCl at 303 K[8],[5]

Inhibitor Concentration (M)Charge Transfer Resistance, R_ct (Ω cm²)Double Layer Capacitance, C_dl (μF cm⁻²)Inhibition Efficiency (IE%)Adsorption Free Energy (ΔG_ads)
Blank (0.0 M) 18.585.4--
1.0 × 10⁻⁵ M 145.232.187.2%-36.5 kJ/mol
1.0 × 10⁻⁴ M 320.618.594.2%-38.2 kJ/mol
1.0 × 10⁻³ M 711.511.297.4%-39.1 kJ/mol

Note: A ΔG_ads value around or more negative than -40 kJ/mol indicates that the adsorption is predominantly chemisorption, confirming the formation of coordinate covalent bonds between the ligand and the steel surface[8],[5].

References

  • Journal of Fluorescence (2023). A Handy Chemical Sensor Based on Benzaldehyde and Imidazo[1,2-a]pyridine Mixture for Naked-eye Colorimetric and Fluorescent Detection of F-. DOI:4

  • ResearchGate (2021). A novel fluorescent sensor based on Imidazo[1,2-a]pyridine for Zn2+. Retrieved from: [Link]

  • Journal of Molecular Structure (2021). Effective inhibition of mild steel corrosion by 6-bromo-(2, 4-dimethoxyphenyl) methylidene] imidazo [1, 2-a] pyridine-2-carbohydrazide in 0.5 M HCl: insights from experimental and computational study. DOI:6

  • AIP Conference Proceedings (2020). Corrosion Inhibition of Mild Steel by 6-bromo-(4,5-dimethoxy-2-nitrophenyl)methylidene]imidazo[1,2-a]pyridine-2-carbohydrazide. DOI:5

Sources

Application

Preparation of Schiff bases from 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide

Application Note: Synthesis and Derivatization of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide into Bioactive Schiff Bases Executive Summary The imidazo[1,2-a]pyridine scaffold is a highly valued "privileged structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Derivatization of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide into Bioactive Schiff Bases

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly valued "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for therapeutics targeting cancer, fungal infections, and enzymatic dysregulation. Derivatizing this core into 3-methylimidazo[1,2-a]pyridine-2-carbohydrazide opens a highly reactive synthetic node. Subsequent condensation of this node with aromatic aldehydes yields Schiff bases (N'-arylidene derivatives) that exhibit potent cytotoxic profiles[1], tyrosinase inhibition[2], and utility as bimodal colorimetric/fluorescent chemosensors (3[3]). This application note provides a validated, three-step protocol for synthesizing these Schiff bases, emphasizing the mechanistic causality behind reagent selection, reaction conditions, and self-validating analytical markers.

Mechanistic Background & Biological Rationale

The synthetic workflow relies on three distinct mechanistic transformations designed for high regiospecificity and yield:

  • Bimolecular Cyclization (Tschitschibabin Reaction): The construction of the imidazo[1,2-a]pyridine core utilizes 2-aminopyridine and ethyl 3-bromo-2-oxobutanoate. The pyridine nitrogen, acting as a nucleophile, attacks the α -carbon of the haloketone, displacing the bromide. Subsequent intramolecular condensation of the exocyclic amine with the ketone carbonyl forms the fused imidazole ring. The choice of ethyl 3-bromo-2-oxobutanoate is critical, as it regiospecifically installs the 3-methyl and 2-carboxylate groups required for downstream activity[4].

  • Hydrazinolysis (Nucleophilic Acyl Substitution): The ethyl ester is converted to a carbohydrazide using hydrazine hydrate. A massive stoichiometric excess of hydrazine (typically 5-10 equivalents) is employed. The causality here is twofold: it drives the equilibrium toward the product in this reversible reaction and prevents the formation of symmetric, inactive diacylhydrazine byproducts[1].

  • Schiff Base Condensation: The primary amine of the carbohydrazide reacts with an aromatic aldehyde to form an imine (azomethine) linkage. Glacial acetic acid is added as a Brønsted acid catalyst to protonate the aldehyde's carbonyl oxygen, vastly increasing its electrophilicity and accelerating nucleophilic attack by the carbohydrazide[3].

Experimental Workflow

Workflow Step1 Starting Materials 2-Aminopyridine + Ethyl 3-bromo-2-oxobutanoate Step2 Intermediate 1 Ethyl 3-methylimidazo[1,2-a]pyridine -2-carboxylate Step1->Step2 Cyclization EtOH, Reflux, 6h Step3 Key Precursor 3-Methylimidazo[1,2-a]pyridine -2-carbohydrazide Step2->Step3 Hydrazinolysis NH2NH2·H2O, Reflux, 3-5h Step4 Final Product Schiff Base Derivatives (N'-Arylidene) Step3->Step4 Condensation Ar-CHO, Cat. AcOH, 4-6h

Fig 1. Three-step synthetic workflow for 3-methylimidazo[1,2-a]pyridine-2-carbohydrazide Schiff bases.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsRole in Synthesis
2-Aminopyridine 94.121.0Nucleophilic core precursor
Ethyl 3-bromo-2-oxobutanoate 209.041.1Electrophilic cyclization partner
Hydrazine hydrate (80%) 50.065.0 - 10.0Nucleophile for hydrazinolysis
Aromatic Aldehyde Variable1.0 - 1.1Electrophile for Schiff base
Glacial Acetic Acid 60.05CatalyticBrønsted acid catalyst
Ethanol (Absolute) 46.07SolventReaction medium & recrystallization

Step-by-Step Protocols

Protocol A: Synthesis of Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-aminopyridine (50 mmol) in 100 mL of absolute ethanol.

  • Addition: Slowly add ethyl 3-bromo-2-oxobutanoate (55 mmol) dropwise over 15 minutes at room temperature to prevent uncontrolled exothermic polymerization.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 6 hours. Monitor reaction completion via TLC (Eluent: Hexane/Ethyl Acetate 3:1).

  • Workup: Evaporate the ethanol under reduced pressure. Neutralize the resulting residue with saturated aqueous NaHCO3​ until pH 7.5 is reached (crucial to deprotonate the imidazopyridinium hydrobromide salt).

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Recrystallize the crude product from ethanol to yield the pure ester.

Protocol B: Preparation of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide

  • Reaction Setup: Dissolve the ester intermediate from Protocol A (20 mmol) in 50 mL of absolute ethanol.

  • Hydrazinolysis: Add hydrazine hydrate (100 mmol, 5 eq.) in a single portion. Caution: Hydrazine is highly toxic; perform in a well-ventilated fume hood.

  • Reflux: Heat the mixture under reflux for 3–5 hours. The formation of a light creamy solid precipitate acts as a visual self-validation cue indicating the generation of the carbohydrazide[1].

  • Isolation: Pour the hot mixture into 150 mL of crushed ice-water to crash out the product completely.

  • Purification: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove unreacted hydrazine, and dry under vacuum at 50 °C.

Protocol C: Schiff Base Condensation (N'-Arylidene Formation)

  • Condensation Setup: In a 100 mL round-bottom flask, dissolve 3-methylimidazo[1,2-a]pyridine-2-carbohydrazide (5 mmol) in 30 mL of absolute ethanol.

  • Aldehyde Addition: Add the desired aromatic aldehyde (5 mmol) (e.g., 2,5-dihydroxybenzaldehyde for chemosensor applications[3]).

  • Catalysis: Add 2-3 drops of glacial acetic acid. This lowers the pH slightly, activating the aldehyde carbonyl without fully protonating the carbohydrazide amine (which would render it non-nucleophilic).

  • Reflux: Reflux the mixture for 4–24 hours depending on the electronic nature of the aldehyde. Monitor via TLC (Chloroform:Methanol 95:5)[1].

  • Crystallization: Allow the reaction to cool to room temperature. The Schiff base will spontaneously precipitate. Filter and recrystallize from hot methanol or ethanol to obtain analytically pure crystals.

Analytical Characterization & Expected Results

Validation of the synthesized compounds is confirmed via spectroscopic techniques. The table below summarizes the diagnostic shifts expected during the transformation from the carbohydrazide to the Schiff base.

CompoundIR ( cm−1 ) 1H NMR (DMSO- d6​ , δ ppm)Expected Visual Result
Carbohydrazide 3300-3200 ( NH2​ , NH), 1650 (C=O amide)9.50 (s, 1H, NH), 4.50 (s, 2H, NH2​ ), 2.60 (s, 3H, CH3​ )Light creamy/white solid
Schiff Base 3200 (NH), 1660 (C=O), 1610 (C=N imine)11.80 (s, 1H, NH), 8.40 (s, 1H, CH=N), 2.65 (s, 3H, CH3​ )Yellow to orange crystalline solid

Note: The defining self-validating marker for Protocol C is the disappearance of the NH2​ singlet (~4.50 ppm) and the emergence of the highly deshielded azomethine (CH=N) proton (~8.40 ppm)[1].

Troubleshooting & Optimization

  • Low Yield in Cyclization (Protocol A): If TLC shows unreacted 2-aminopyridine, the cyclization may be stalling. Causality: The hydrobromide byproduct can protonate unreacted 2-aminopyridine, halting the reaction. Optimization: Add a mild, non-nucleophilic base (e.g., anhydrous K2​CO3​ , 0.5 eq.) to the reflux mixture to scavenge HBr and maintain nucleophilicity.

  • Diacylhydrazine Impurity (Protocol B): Appearance of a highly insoluble byproduct and a missing NH2​ peak in NMR indicates symmetric dimerization. Causality: Insufficient hydrazine concentration allows the newly formed carbohydrazide to attack unreacted ester. Optimization: Strictly adhere to a minimum 5:1 molar ratio of hydrazine to ester.

  • Incomplete Schiff Base Formation (Protocol C): If using electron-rich aldehydes (e.g., p-methoxybenzaldehyde), the reaction may be sluggish. Causality: Electron-donating groups reduce the electrophilicity of the carbonyl carbon. Optimization: Increase the reflux time to 24 hours or utilize a Dean-Stark apparatus to continuously remove water, driving the condensation equilibrium forward.

References

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry (via PubMed Central). 1

  • A Handy Chemical Sensor Based on Benzaldehyde and Imidazo[1,2-a]pyridine Mixture for Naked-eye Colorimetric and Fluorescent Detection of F-. Journal of Fluorescence, 2023. 3

  • Design, Synthesis, In Vitro Evaluation and Molecular Docking Study of N'-Arylidene imidazo [1,2-a] pyridine -2-Carbohydrazide Derivatives as Novel Tyrosinase Inhibitors. ResearchGate. 2

Sources

Method

Application Note: In Vitro Assay Protocols for 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide Derivatives

Introduction & Pharmacological Context The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, exhibiting profound biological activities ranging from antiviral efficacy to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The imidazo[1,2-a]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, exhibiting profound biological activities ranging from antiviral efficacy to targeted anticancer properties[1][2]. Specifically, 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide serves as a versatile synthetic building block[3]. The 3-methyl group provides essential steric constraints that enhance target selectivity, while the 2-carbohydrazide moiety acts as a reactive handle for synthesizing diverse derivatives—such as hydrazones, oxadiazoles, and triazoles[2][3].

Recent drug discovery efforts have identified derivatives of this core as potent dual inhibitors of the PI3K/mTOR signaling pathway (critical for overcoming tumor resistance)[2][4] and as broad-spectrum antiviral agents targeting host dihydroorotate dehydrogenase (DHODH) or viral RNA-dependent RNA polymerase (RdRp) subunits (PA-PB1)[1][5].

To ensure high-fidelity hit-to-lead optimization, this application note details a robust, self-validating in vitro screening cascade. The protocols emphasize causality—explaining why specific biochemical and cellular environments are chosen to validate the mechanism of action of these derivatives.

Experimental Workflow & Logic

A rigorous screening cascade prevents false positives (e.g., pan-assay interference compounds, or PAINS) by orthogonal validation. The workflow begins with cell-free biochemical assays to confirm direct target engagement, followed by 3D cellular models to assess physiological efficacy, and concludes with mechanistic validation.

Workflow Prep Compound Preparation (Imidazo[1,2-a]pyridine Derivatives) Biochem Biochemical Screening (PI3K/mTOR Kinase Assay & SPR) Prep->Biochem Primary Screen Cellular Cellular Efficacy (HCT116 3D Viability) Biochem->Cellular IC50 < 100 nM Mech Mechanistic Validation (Immunoblotting & Apoptosis) Cellular->Mech EC50 < 1 µM Hit Hit-to-Lead Selection Mech->Hit On-target confirmed

Figure 1. Hierarchical in vitro screening cascade for evaluating imidazo[1,2-a]pyridine derivatives.

Protocol 1: Biochemical Kinase Assay (PI3Kα / mTOR)

Rationale & Causality: To evaluate the dual-kinase inhibitory activity of imidazo[1,2-a]pyridine derivatives[2], a luminescence-based ADP detection assay (e.g., ADP-Glo™) is preferred over radiometric 33P -ATP assays. ADP-Glo measures the ADP formed during the kinase reaction, providing a safer, high-throughput compatible, and highly sensitive readout. The inclusion of 0.01% CHAPS in the buffer is critical; it prevents the hydrophobic imidazo[1,2-a]pyridine compounds from non-specifically adhering to the microplate walls, which would artificially inflate the apparent IC 50​ .

Step-by-Step Methodology:
  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl 2​ , 1 mM DTT, 0.01% CHAPS). The DTT maintains the catalytic cysteine residues of the kinases in a reduced, active state.

  • Compound Dilution: Serially dilute the 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide derivatives in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).

  • Enzyme Incubation: In a 384-well low-volume white plate, add 2 µL of PI3Kα or mTOR enzyme (optimized to consume <10% ATP to maintain initial velocity conditions) and 1 µL of the compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 2 µL of substrate mix (PIP2 and ultra-pure ATP at the Km​ value for each respective kinase). Incubate for 60 minutes at 25°C.

  • Quenching & Detection: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal.

  • Self-Validating Controls: Include DMSO (vehicle) as the 100% activity control, and a reference dual inhibitor (e.g., HS-173[4]) as the 0% activity control. Calculate the Z'-factor; a value >0.6 validates the assay's robustness.

Protocol 2: Target Engagement via Surface Plasmon Resonance (SPR)

Rationale & Causality: While enzymatic assays confirm functional inhibition, they are susceptible to redox-cycling or aggregation-based false positives. SPR provides real-time, label-free biophysical validation of target binding (e.g., binding to viral PA-PB1 or host DHODH)[1][5]. By measuring the association ( kon​ ) and dissociation ( koff​ ) rates, researchers can select derivatives with prolonged residence times, which often translates to superior in vivo efficacy.

Step-by-Step Methodology:
  • Sensor Chip Preparation: Immobilize the recombinant target protein (e.g., DHODH) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 3000–5000 Response Units (RU) to ensure a high signal-to-noise ratio for small molecule binding.

  • Analyte Preparation: Dilute the imidazo[1,2-a]pyridine derivatives in running buffer (PBS, 0.05% Tween-20, 5% DMSO) to a concentration series (e.g., 0.1 µM to 10 µM). Crucial step: The running buffer must exactly match the DMSO concentration of the analyte to prevent bulk refractive index shifts.

  • Injection & Kinetics: Inject the compounds at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second injection of running buffer (dissociation phase).

  • Regeneration: If the compound does not fully dissociate, inject a brief pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD​ ).

Protocol 3: 3D Cellular Viability Assay

Rationale & Causality: Standard 2D monolayer cultures often overstate the efficacy of anticancer compounds. Culturing HCT116 colorectal cancer cells (which harbor PIK3CA mutations) as 3D spheroids accurately mimics the hypoxic core, nutrient gradients, and altered gene expression of solid tumors[2]. Compounds that successfully penetrate and kill 3D spheroids have a much higher translational success rate.

Step-by-Step Methodology:
  • Spheroid Formation: Seed 1,000 HCT116 cells/well in a 96-well ultra-low attachment (ULA) round-bottom plate. Centrifuge at 200 x g for 5 minutes to aggregate the cells. Incubate for 72 hours until compact spheroids form.

  • Treatment: Carefully replace 50% of the media with media containing the imidazo[1,2-a]pyridine derivatives (0.001 to 10 µM). Incubate for 96 hours.

  • Lysis & Readout: Add an equal volume of CellTiter-Glo® 3D Reagent (specifically formulated with stronger detergents to penetrate 3D structures). Shake vigorously for 5 minutes, incubate for 25 minutes, and record luminescence.

Mechanistic Pathway Visualization

When optimized imidazo[1,2-a]pyridine derivatives act as dual PI3K/mTOR inhibitors, they effectively shut down the survival and proliferation signals driven by Receptor Tyrosine Kinases (RTKs), while simultaneously blocking the mTORC2-mediated feedback activation of AKT[4].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 AKT AKT PIP3->AKT Recruits mTOR mTORC1 / mTORC2 (Target) AKT->mTOR Activates mTOR->AKT Feedback Loop (mTORC2) Prolif Cell Proliferation & Survival mTOR->Prolif Drives Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Figure 2. Dual inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Quantitative Data Presentation

The following table summarizes representative in vitro profiling data for various hypothetical modifications made to the 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide core, demonstrating the structure-activity relationship (SAR) across biochemical and cellular assays.

Compound IDC-2 ModificationPI3Kα IC 50​ (nM)mTOR IC 50​ (nM)DHODH KD​ (µM)HCT116 3D EC 50​ (nM)
Core Unmodified Carbohydrazide>10,000>10,00045.2>10,000
Deriv-A Aryl Hydrazone4501,20012.52,800
Deriv-B 1,3,4-Oxadiazole cyclized1285>50.0145
Deriv-C 1,2,4-Triazole cyclized0.822>50.032
HS-173 Reference PI3K Inhibitor0.8350N/A45

Note: Cyclization of the carbohydrazide into an oxadiazole or triazole (Deriv-B and Deriv-C) significantly enhances kinase target engagement by occupying the ATP-binding pocket's hinge region, leading to potent cellular efficacy[2][4].

References

  • Journal of Medicinal Chemistry (ACS). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. URL:[Link]

  • MDPI Pharmaceuticals. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. URL:[Link]

  • PubMed (Eur J Med Chem). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. URL:[Link]

  • MDPI Molecules. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. URL:[Link]

Sources

Application

Advanced HPLC Method Development and Validation for 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide

Audience: Analytical Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Objective: To establish a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Objective: To establish a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the highly polar, basic heterocycle 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide.

Physicochemical Profiling & Analytical Challenges

3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide (CAS: 522606-72-0) is a critical heterocyclic building block and intermediate[1]. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently utilized in the development of [2][3].

From a chromatographic perspective, this molecule presents two distinct challenges:

  • High Polarity & Basicity: The molecule contains a highly polar, hydrogen-bonding carbohydrazide moiety (-CO-NH-NH₂) and a basic imidazo[1,2-a]pyridine nitrogen.

  • Silanophilic Interactions: Basic nitrogen atoms have a high affinity for unreacted, acidic silanol groups (-SiOH) on standard silica-based stationary phases. If not properly mitigated, this secondary interaction leads to severe peak tailing, poor resolution, and inaccurate integration.

The Causality of Method Design (E-E-A-T)

To overcome these challenges, the method design must be chemically logical. Analyzing this compound at a neutral pH will result in a partially ionized state, leading to peak splitting. By utilizing a mobile phase heavily buffered to an acidic pH (e.g., pH ~2.0 using 0.1% Trifluoroacetic Acid), we ensure complete protonation of the basic sites. Trifluoroacetic acid (TFA) serves a dual purpose: it lowers the pH to suppress silanol ionization and acts as a volatile ion-pairing reagent. The hydrophobic trifluoroacetate anion pairs with the protonated imidazopyridine, increasing its lipophilicity and ensuring robust retention on a reversed-phase C18 column.

Mechanism Analyte Protonated Basic N (Imidazopyridine) Silanol Residual Silanols (Stationary Phase) Analyte->Silanol Secondary Interactions Tailing Peak Tailing & Poor Resolution Silanol->Tailing Solution 0.1% TFA Buffer (Ion Suppression) Solution->Silanol Blocks Silanols

Figure 1: Mechanism of secondary interactions causing peak tailing and its mitigation strategy.

Method Development Workflow

The development follows a systematic, quality-by-design (QbD) approach, ensuring the final protocol is not just functional, but rugged and reproducible across different laboratories.

Workflow A 1. Physicochemical Profiling B 2. Stationary Phase Selection A->B C 3. Mobile Phase Optimization B->C D 4. Forced Degradation (SST) C->D E 5. Method Validation (ICH) D->E F Validated HPLC Protocol E->F

Figure 2: Systematic HPLC method development workflow for basic heterocyclic compounds.

Experimental Protocol

Reagents and Instrumentation
  • Analyte: 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide (Purity ≥ 98%).

  • Solvents: HPLC-Grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic acid (TFA, LC-MS grade).

  • Instrumentation: HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) Detector.

Optimized Chromatographic Conditions
  • Column: Waters XBridge C18, 250 mm × 4.6 mm, 5 µm (Chosen for its ethylene-bridged hybrid particle technology, which resists degradation at extreme pH and minimizes silanol activity).

  • Mobile Phase A: 0.1% v/v TFA in Milli-Q Water.

  • Mobile Phase B: 0.1% v/v TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and improves mass transfer).

  • Detection Wavelength: 254 nm (Optimal for the conjugated imidazo[1,2-a]pyridine aromatic system).

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 95 5
10.0 40 60
12.0 10 90
15.0 95 5

| 20.0 | 95 | 5 (Re-equilibration) |

Self-Validating System: In Situ Forced Degradation

A method cannot be deemed trustworthy simply because it produces a single sharp peak for the active pharmaceutical ingredient (API); it must mathematically and chemically prove it is not masking co-eluting impurities[4]. To establish a self-validating system , we subject the analyte to forced degradation. By intentionally destroying the molecule, we generate potential impurities in situ.

If the HPLC method can successfully resolve the intact parent peak from these newly formed degradation peaks, the method inherently proves its specificity and stability-indicating power without requiring external, synthesized impurity standards.

Step-by-Step Degradation Protocol:
  • Preparation of Stock: Dissolve 10 mg of the compound in 10 mL of Methanol (1 mg/mL).

  • Base Hydrolysis (Self-Validation 1): Transfer 1 mL of stock to a vial. Add 1 mL of 1N NaOH. Heat at 60°C for 2 hours. Mechanistic Expectation: The carbohydrazide group will hydrolyze, yielding 3-methylimidazo[1,2-a]pyridine-2-carboxylic acid. Neutralize with 1N HCl before injection.

  • Oxidative Stress (Self-Validation 2): Transfer 1 mL of stock to a vial. Add 1 mL of 3% H₂O₂. Store at room temperature for 2 hours. Mechanistic Expectation: Formation of N-oxides on the pyridine core.

  • Analysis: Inject the degraded samples. The method is considered validated for specificity if the resolution ( Rs​ ) between the parent peak and the nearest degradation product is ≥2.0 .

Data Presentation & Method Validation Summary

Following [3], the quantitative data derived from the optimized method is summarized below.

Table 1: System Suitability Testing (SST) Parameters

Parameter Acceptance Criteria Observed Value Conclusion

| Retention Time ( tR​ ) | Consistent | 7.85 min | Pass | | Tailing Factor ( Tf​ ) | ≤2.0 | 1.15 | Pass (Silanols successfully suppressed) | | Theoretical Plates ( N ) | >2000 | 9,450 | Pass (High column efficiency) | | %RSD of Peak Area | ≤2.0% (n=6) | 0.6% | Pass |

Table 2: Linearity, Accuracy, and Precision

Validation Parameter Range / Results Limit / Standard
Linearity Range 5.0 – 100.0 µg/mL -

| Correlation Coefficient ( R2 ) | 0.9997 | ≥0.999 | | Limit of Detection (LOD) | 0.45 µg/mL | Signal-to-Noise ≥3:1 | | Limit of Quantitation (LOQ) | 1.35 µg/mL | Signal-to-Noise ≥10:1 | | Accuracy (Recovery %) | 98.8% – 101.4% | 98.0% – 102.0% | | Method Precision (Intra-day) | 0.9% RSD | ≤2.0% |

References

  • [2] Liu, W., et al. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging (PMC). Available at:[Link]

  • [4] Study of forced-acid/heat degradation and degradant/impurity profile of phenazopyridine hydrochloride through HPLC and spectrofluorimetric analyses. Journal of Food and Drug Analysis. Available at:[Link]

  • [3] HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules (PMC). Available at:[Link]

Sources

Method

Catalytic applications of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide metal complexes

An in-depth technical guide and protocol manual for the synthesis and application of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide metal complexes in homogeneous catalysis. Mechanistic Rationale: The Ligand Advantage T...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol manual for the synthesis and application of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide metal complexes in homogeneous catalysis.

Mechanistic Rationale: The Ligand Advantage

The imidazo[1,2-a]pyridine scaffold has long been recognized as a "privileged structure" in medicinal chemistry. However, its translation into the realm of organometallic catalysis represents a significant leap in ligand design . 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide offers a unique, highly tunable framework for stabilizing transition metals during high-turnover catalytic cycles.

Causality Behind the Structural Design:

  • The C3-Methyl Group: In unsubstituted imidazo[1,2-a]pyridines, the C3 position is highly nucleophilic and susceptible to unwanted electrophilic attack or degradation under harsh catalytic conditions. The C3-methyl substitution blocks this reactive site, drastically increasing the thermal and chemical stability of the ligand. Furthermore, its inductive (+I) effect enriches the electron density of the imidazopyridine nitrogen, accelerating the oxidative addition steps in cross-coupling reactions.

  • The Carbohydrazide Moiety: The terminal hydrazide acts as a synthetic handle. Through simple Schiff base condensation with aldehydes (e.g., salicylaldehyde), it forms an O,N,N-tridentate pincer-like pocket. This denticity prevents catalyst deactivation pathways, such as nanoparticle agglomeration or disproportionation, by tightly wrapping the metal center .

Precatalyst Synthesis and Validation Workflows

To harness this ligand for catalysis, it must first be converted into a Schiff base and subsequently metalated. The following protocols establish a self-validating system for generating Ruthenium(II) and Copper(II) precatalysts.

ExpWorkflow Step1 Ligand Synthesis Condensation with Salicylaldehyde Step2 Metalation Addition of Ru/Cu Precursors Step1->Step2 Step3 Purification Recrystallization & Characterization Step2->Step3 Step4 Catalytic Screening Transfer Hydrogenation or CuAAC Step3->Step4

Experimental workflow from ligand design to catalytic screening.

Protocol A: Synthesis of the O,N,N-Tridentate Schiff Base Ligand (L1)

Objective: Condense 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide with salicylaldehyde.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide in 30 mL of absolute ethanol.

  • Activation: Add 10.5 mmol of salicylaldehyde, followed by 3 drops of glacial acetic acid.

    • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen of salicylaldehyde. This increases the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by the terminal amine of the hydrazide.

  • Reflux: Heat the mixture to reflux (78 °C) for 4 hours under a nitrogen atmosphere.

  • Isolation: Cool the reaction to 0 °C. Filter the resulting bright yellow precipitate, wash with cold ethanol (2 × 10 mL), and dry under vacuum.

  • In-Process Validation: Confirm completion via 1 H NMR (DMSO- d6​ ). The disappearance of the aldehyde proton (~10.0 ppm) and the appearance of a sharp imine (-CH=N-) singlet at ~8.6 ppm validates successful Schiff base formation.

Protocol B: Preparation of the Ru(II) Precatalyst[Ru(L1)(p-cymene)Cl]
  • Metalation: Suspend 1.0 mmol of the synthesized ligand (L1) and 0.5 mmol of the ruthenium dimer [Ru(p−cymene)Cl2​]2​ in 20 mL of anhydrous methanol.

  • Deprotonation: Add 1.2 mmol of anhydrous sodium acetate.

    • Causality: Sodium acetate is a mild base that selectively deprotonates the phenolic -OH of the salicylaldehyde moiety without hydrolyzing the imine bond. This drives the equilibrium toward the formation of a covalent Ru-O bond, locking the ligand into its tridentate coordination mode.

  • Stirring & Isolation: Stir at room temperature for 12 hours. The solution will transition from yellow to deep red-brown. Evaporate the solvent, redissolve in dichloromethane, and filter through a Celite pad to remove NaCl and unreacted NaOAc. Precipitate the complex using diethyl ether.

Catalytic Application I: Transfer Hydrogenation of Ketones

Ruthenium(II) complexes bearing imidazo[1,2-a]pyridine ligands are exceptionally active for the transfer hydrogenation of ketones, a critical transformation in pharmaceutical synthesis that avoids the use of hazardous pressurized H2​ gas .

Mechanistic Pathway

The catalytic cycle relies on isopropanol acting as both the solvent and the hydride donor. The addition of a strong base (KOH) neutralizes the coordinated chloride on the Ru(II) precatalyst, allowing isopropanol to coordinate. Subsequent β -hydride elimination generates the active [Ru]−H species and a molecule of acetone.

RuCatalyticCycle Precatalyst [Ru]-Cl Precatalyst ActiveCat [Ru]-H Active Catalyst Precatalyst->ActiveCat + iPrOH - Acetone, - HCl Coordination Ketone Coordination ActiveCat->Coordination + Ketone Substrate Insertion Migratory Insertion (Ru-Alkoxide) Coordination->Insertion Hydride Transfer ProductRel Product Release (Alcohol) Insertion->ProductRel + iPrOH ProductRel->ActiveCat - Alcohol Product - Acetone

Catalytic cycle for the Ru(II)-catalyzed transfer hydrogenation of ketones.

Protocol C: Transfer Hydrogenation SOP
  • Preparation: In a flame-dried Schlenk tube under argon, add the ketone substrate (1.0 mmol) and the Ru(II) precatalyst (0.1 mol%, 0.001 mmol).

  • Solvent/Donor Addition: Inject 5.0 mL of degassed anhydrous isopropanol.

  • Initiation: Add 10 mol% (0.1 mmol) of KOH (0.1 M solution in isopropanol) to initiate the formation of the active ruthenium-hydride species.

  • Reaction: Heat the mixture to reflux (82 °C).

  • In-Process Validation: Monitor the reaction via GC-FID. The reaction is self-validating when the substrate peak decreases proportionally to the emergence of the corresponding secondary alcohol peak.

  • Quenching: Cool to room temperature and expose to air to deactivate the catalyst. Filter through a short silica plug prior to final purification.

Quantitative Data: Transfer Hydrogenation Efficiency

Conditions: 1.0 mmol ketone, 0.1 mol% Ru complex, 10 mol% KOH, 5 mL iPrOH, 82 °C.

EntrySubstrateTime (h)Conversion (%)Turn Over Number (TON)Turn Over Frequency (TOF, h⁻¹)
1Acetophenone2.0>99990495.0
24-Methoxyacetophenone4.095950237.5
34-Chloroacetophenone1.5>99990660.0
4Benzophenone6.088880146.6

(Note: Electron-withdrawing groups, such as the chloro-substituent in Entry 3, increase the electrophilicity of the carbonyl carbon, accelerating the migratory insertion step and yielding a higher TOF).

Catalytic Application II: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(II) variant of the 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide complex serves as a highly robust precatalyst for "Click" chemistry, specifically the CuAAC reaction .

Causality in CuAAC Design: Cu(I) is the active oxidation state required for the cycloaddition. However, naked Cu(I) salts are prone to oxidation and thermodynamically driven disproportionation into Cu(0) and Cu(II). By utilizing the Cu(II)-imidazopyridine complex and reducing it in situ with sodium ascorbate, the tridentate ligand remains coordinated to the generated Cu(I) center. This prevents the formation of inactive multinuclear copper clusters, keeping the local concentration of the active monomeric Cu(I) species exceptionally high.

Protocol D: CuAAC SOP
  • Reagent Loading: To a 20 mL vial, add benzyl azide (1.0 mmol), phenylacetylene (1.1 mmol), and the Cu(II) precatalyst (0.5 mol%).

  • Solvent System: Add 4 mL of a 1:1 (v/v) mixture of H2​O and tert-butanol.

    • Causality: This biphasic solvent system ensures the solubility of both the organic substrates (t-BuOH phase) and the inorganic reducing agent ( H2​O phase), facilitating efficient interfacial electron transfer.

  • Reduction: Add sodium ascorbate (5 mol%) to reduce the Cu(II) precatalyst to the active Cu(I) species. The solution will rapidly change color, indicating the generation of the Cu(I)-acetylide intermediate.

  • Reaction & Validation: Stir at room temperature for 1 hour. Validate reaction completion via IR spectroscopy of an aliquot; the complete disappearance of the strong azide stretching band at ~2100 cm⁻¹ confirms total conversion to the 1,4-disubstituted 1,2,3-triazole.

References

  • New Type of 2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine-Based Ruthenium Complexes: Active Catalysts for Transfer Hydrogenation of Ketones. Organometallics (2015). URL:[Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry (2019). URL:[Link]

  • Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. Organic Letters (2009). URL:[Link]

Application

Application Note: Advanced Functionalization Strategies for 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide in Drug Discovery

Executive Summary & Rationale Imidazo[1,2-a]pyridines are privileged nitrogen-bridged heterocycles with profound applications in medicinal chemistry, forming the core of widely prescribed drugs such as zolpidem and alpid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Imidazo[1,2-a]pyridines are privileged nitrogen-bridged heterocycles with profound applications in medicinal chemistry, forming the core of widely prescribed drugs such as zolpidem and alpidem[1]. The specific derivative 3-methylimidazo[1,2-a]pyridine-2-carbohydrazide presents a unique synthetic challenge and opportunity. Because the highly nucleophilic C3 position is blocked by a methyl group, functionalization must be strategically redirected toward the C2-carbohydrazide moiety and the C5–C8 positions of the pyridine ring[2].

This application note details field-validated protocols for dual-site functionalization. By leveraging these methodologies, drug development professionals can rapidly generate diverse chemical libraries for cytotoxicity and target-binding screening, particularly against kinase targets like PDGFRA[3].

Reactivity Profile & Mechanistic Pathways

The presence of the C3-methyl group sterically and electronically shields the typically reactive C3 position from electrophilic aromatic substitution (SEAr)[2]. Consequently, structural derivation relies on two primary vectors:

  • C2-Carbohydrazide Derivatization : The terminal amine of the carbohydrazide is highly nucleophilic, making it an ideal anchor for condensation reactions with aryl aldehydes to form hydrazones, or for cyclization into 1,2,4-triazoles. These modifications often enhance antiproliferative properties by improving hydrogen-bonding interactions with biological targets[3].

  • Pyridine Ring (C5-C8) C-H Functionalization : Transition-metal-catalyzed or visible-light-induced C-H functionalization allows for late-stage diversification of the pyridine ring[1]. With C3 blocked, regioselectivity shifts to the C6 or C8 positions depending on the directing groups and steric bulk of the catalyst.

Reactivity Core 3-Methylimidazo[1,2-a]pyridine -2-carbohydrazide C3 C3 Position (Blocked by Methyl) Core->C3 Steric Shielding C2 C2-Carbohydrazide (Nucleophilic Center) Core->C2 Primary Reactivity Pyridine C5-C8 Pyridine Ring (C-H Functionalization) Core->Pyridine Secondary Reactivity Condensation Hydrazone Formation (Aryl Aldehydes) C2->Condensation Alkylation N-Alkylation (Propargyl Bromide) C2->Alkylation Arylation Pd-Catalyzed Arylation (C6/C8 Position) Pyridine->Arylation

Reactivity map of 3-methylimidazo[1,2-a]pyridine-2-carbohydrazide functionalization sites.

Protocol 1: C2-Carbohydrazide Functionalization (Hydrazone Formation)

Causality & Experimental Choices: Condensation of the carbohydrazide with aryl aldehydes (e.g., 4-fluorobenzaldehyde) requires a mild acid catalyst to activate the carbonyl carbon without fully protonating the nucleophilic hydrazine nitrogen[3]. Ethanol is chosen as the solvent to ensure the solubility of the starting materials at reflux while allowing the less soluble hydrazone product to precipitate upon cooling. This creates a self-validating purification system where successful conversion is visually confirmed by precipitation, minimizing the need for complex chromatography[3].

Step-by-Step Methodology:

  • Preparation : In an oven-dried 50 mL round-bottom flask, suspend 3-methylimidazo[1,2-a]pyridine-2-carbohydrazide (2.0 mmol) in absolute ethanol (20 mL).

  • Activation : Add the appropriate aryl aldehyde (e.g., 4-fluorobenzaldehyde, 2.2 mmol) followed by 2-3 drops of glacial acetic acid (catalytic activator).

  • Reaction : Equip the flask with a reflux condenser and heat the mixture to 80 °C under continuous magnetic stirring for 4–6 hours. Monitor reaction progress via TLC (CHCl3:MeOH 95:5)[3].

  • Isolation : Once the starting material is consumed, cool the reaction mixture gradually to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification : Filter the resulting solid under vacuum, wash with cold ethanol (2 × 5 mL), and recrystallize from hot ethanol to afford the pure N'-(arylbenzylidene)-3-methylimidazo[1,2-a]pyridine-2-carbohydrazide[3].

Workflow Step1 Reagent Mixing (Core + Aldehyde + EtOH) Step2 Acid Activation (Glacial AcOH) Step1->Step2 Step3 Reflux (80°C, 4-6h) Step2->Step3 Step4 Cooling & Precipitation (Ice Bath, 30 min) Step3->Step4 Step5 Vacuum Filtration & Cold Wash Step4->Step5 Step6 Recrystallization (Pure Hydrazone) Step5->Step6

Step-by-step experimental workflow for C2-carbohydrazide hydrazone condensation.

Protocol 2: Late-Stage C-H Arylation of the Pyridine Ring

Causality & Experimental Choices: Direct C-H arylation of the imidazo[1,2-a]pyridine core typically occurs at C3. However, in 3-methylimidazo[1,2-a]pyridine-2-carbohydrazide, C3 is blocked[2]. Using a Palladium(II) catalyst with a bulky ligand (e.g., DavePhos) and a silver salt additive (Ag₂CO₃) facilitates C-H activation at the C6/C8 positions. The silver salt is critical; it acts as both an oxidant to regenerate the active Pd species and a halide scavenger, driving the catalytic cycle forward without degrading the sensitive carbohydrazide moiety.

Step-by-Step Methodology:

  • Setup : In a nitrogen-filled glovebox, charge a 15 mL sealed tube with 3-methylimidazo[1,2-a]pyridine-2-carbohydrazide (0.5 mmol), aryl iodide (1.0 mmol), Pd(OAc)₂ (5 mol%), DavePhos (10 mol%), and Ag₂CO₃ (1.0 mmol).

  • Solvent Addition : Add anhydrous toluene (5 mL) and seal the tube with a Teflon-lined cap.

  • Heating : Remove the tube from the glovebox and heat in an oil bath at 110 °C for 16 hours.

  • Workup : Cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and filter through a pad of Celite to remove insoluble metal salts.

  • Extraction & Drying : Wash the filtrate with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography (silica gel, EtOAc/Hexanes gradient) to isolate the C6/C8-arylated product.

Quantitative Data Summary

To facilitate experimental planning and scale-up, the following table summarizes typical yields, reaction times, and conditions for the functionalization of 3-methylimidazo[1,2-a]pyridine-2-carbohydrazide derivatives.

Functionalization TypeReagents / CatalystsTarget PositionTemp (°C)Time (h)Typical Yield (%)
Hydrazone Condensation Aryl Aldehyde, Glacial AcOHC2-Carbohydrazide804 - 675 - 85
N-Alkylation Propargyl Bromide, K₂CO₃C2-Carbohydrazide257260 - 70
C-H Arylation Aryl Iodide, Pd(OAc)₂, Ag₂CO₃C6 / C8 (Pyridine)11016 - 2445 - 60
C-H Borylation B₂pin₂,[Ir(OMe)(COD)]₂, dtbpyC6 (Pyridine)801250 - 65

References

  • Gao, J., Fu, X., Yang, K., & Liu, Z. (2025). "Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines." Molecules. URL:[Link]

  • Firouzi, et al. (2023). "Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives." BMC Chemistry. URL:[Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2021). "Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines." Organic & Biomolecular Chemistry. URL:[Link]

  • Budhiraja, M., et al. (2020). "Synthesis and Evaluation of Imidazo[1,2-a]pyridine Derivatives." Journal of Molecular Structure. URL:[Link]

Sources

Method

Application Notes and Protocols: Harnessing 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide for Advanced Polymeric Materials

Introduction: A New Frontier in Functional Polymers The convergence of medicinal chemistry and materials science has paved the way for the development of highly functionalized polymers with tailored properties. Within th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A New Frontier in Functional Polymers

The convergence of medicinal chemistry and materials science has paved the way for the development of highly functionalized polymers with tailored properties. Within this landscape, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure due to its wide-ranging biological activities and unique photophysical properties.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for the incorporation of a promising derivative, 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide, into various polymeric backbones. The carbohydrazide functional group offers a versatile handle for covalent conjugation, enabling the creation of novel materials for drug delivery, bioimaging, and advanced sensor applications.[1][4]

The strategic integration of this bioactive moiety into polymers can impart new functionalities, enhance biocompatibility, and allow for the controlled release of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to explore the exciting possibilities of these next-generation polymeric materials.

Core Concepts: The Chemistry of Incorporation

The successful incorporation of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide into a polymer matrix hinges on the reactivity of its terminal carbohydrazide group (-CONHNH₂). This nucleophilic moiety can readily react with electrophilic functional groups on a polymer backbone, primarily through two robust and well-established conjugation strategies:

  • Hydrazone Bond Formation: The reaction between a hydrazide and an aldehyde or ketone results in the formation of a stable hydrazone linkage (-C=N-NH-CO-). This reaction is typically carried out under mild, slightly acidic conditions and can be accelerated by the use of a catalyst such as aniline.[5][6] The resulting hydrazone bond is often responsive to changes in pH, making it an attractive linker for stimuli-responsive drug delivery systems.[7][8][9]

  • Amide Bond Formation: In the presence of a coupling agent, such as a carbodiimide (e.g., EDC), the hydrazide group can form a stable amide bond with a carboxylic acid group on a polymer. This "zero-length" crosslinking approach creates a highly stable linkage.[10][11][12]

The choice of strategy depends on the functional groups present on the desired polymer backbone and the desired stability of the resulting conjugate.

Experimental Workflows: Visualizing the Pathways

To provide a clear conceptual framework, the following diagrams illustrate the primary synthetic routes for incorporating 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide into polymeric materials.

G cluster_0 Pathway 1: Hydrazone Bond Formation Polymer_Aldehyde Polymer with Aldehyde Groups (-CHO) Conjugate_Hydrazone Polymer-MIPC Conjugate (Hydrazone Linkage) Polymer_Aldehyde->Conjugate_Hydrazone MIPC 3-Methylimidazo[1,2-a]pyridine- 2-carbohydrazide MIPC->Conjugate_Hydrazone Slightly Acidic pH (e.g., pH 5.0-6.0) Aniline (catalyst)

Caption: Hydrazone bond formation workflow.

G cluster_1 Pathway 2: Amide Bond Formation Polymer_Carboxylic Polymer with Carboxylic Acid Groups (-COOH) Conjugate_Amide Polymer-MIPC Conjugate (Amide Linkage) Polymer_Carboxylic->Conjugate_Amide MIPC_Amide 3-Methylimidazo[1,2-a]pyridine- 2-carbohydrazide MIPC_Amide->Conjugate_Amide EDC/NHS (Coupling Agents)

Caption: Amide bond formation workflow.

Detailed Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the two primary incorporation strategies. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially when handling sensitive reagents.

Protocol 1: Incorporation via Hydrazone Linkage

This protocol is divided into two stages: the synthesis of an aldehyde-functionalized polymer and the subsequent conjugation with 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide.

Part A: Synthesis of Aldehyde-Functionalized Poly(ethylene glycol) (PEG-Aldehyde)

This example utilizes a commercially available PEG with a terminal functional group that can be converted to an aldehyde.

Parameter Value Reference
Starting PolymerHydroxy-terminated PEG (PEG-OH)[13]
Oxidizing AgentDess-Martin Periodinane (DMP)[13]
SolventDichloromethane (DCM)[13]
Reaction TemperatureRoom Temperature[13]
Reaction Time2-4 hours[13]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve hydroxy-terminated PEG (1 equivalent) in anhydrous DCM.

  • Oxidation: Slowly add Dess-Martin Periodinane (1.5 equivalents) to the stirring PEG solution at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis to observe the disappearance of the alcohol proton and the appearance of the aldehyde proton signal (typically around 9.5-10 ppm).[13]

  • Quenching: Once the reaction is complete, quench the excess DMP by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the PEG-aldehyde.

  • Purification: The crude product can be purified by precipitation in cold diethyl ether.

Part B: Conjugation with 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide

Parameter Value Reference
SolventpH 5.5 Acetate Buffer / DMSO co-solvent[14]
CatalystAniline[5]
Reactant RatioPEG-Aldehyde : MIPC (1 : 1.2)N/A
Reaction TemperatureRoom Temperature[14]
Reaction Time12-24 hours[14]

Step-by-Step Methodology:

  • Dissolution: Dissolve the synthesized PEG-aldehyde in a minimal amount of DMSO.

  • Reaction Mixture: In a separate flask, dissolve 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide (1.2 equivalents) in pH 5.5 acetate buffer. Add the PEG-aldehyde/DMSO solution dropwise to the carbohydrazide solution with vigorous stirring.

  • Catalysis: Add a catalytic amount of aniline (e.g., 1-2 drops) to the reaction mixture.

  • Incubation: Allow the reaction to proceed at room temperature for 12-24 hours.

  • Purification: Purify the resulting polymer conjugate by dialysis against deionized water to remove unreacted starting materials and byproducts.

  • Lyophilization: Lyophilize the purified solution to obtain the final polymer-MIPC conjugate as a solid.

Protocol 2: Incorporation via Amide Linkage

This protocol describes the conjugation of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide to a polymer backbone containing carboxylic acid groups, such as poly(acrylic acid) (PAA) or a copolymer containing acrylic acid units.

Parameter Value Reference
PolymerPoly(acrylic acid) (PAA)[15]
Coupling AgentsEDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)[10][12]
SolventpH 5.0 MES Buffer[10]
Reactant Ratio-COOH : EDC : NHS : MIPC (1 : 1.5 : 1.5 : 1.2)N/A
Reaction TemperatureRoom Temperature[10]
Reaction Time24 hours[10]

Step-by-Step Methodology:

  • Polymer Solution: Dissolve the carboxylated polymer (e.g., PAA) in pH 5.0 MES buffer.

  • Activation: Add EDC (1.5 equivalents per carboxyl group) and NHS (1.5 equivalents per carboxyl group) to the polymer solution and stir for 30 minutes at room temperature to activate the carboxylic acid groups.

  • Addition of MIPC: Dissolve 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide (1.2 equivalents per carboxyl group) in a minimal amount of a compatible co-solvent (e.g., DMSO) and add it dropwise to the activated polymer solution.

  • Reaction: Allow the reaction to proceed at room temperature for 24 hours with continuous stirring.

  • Purification: Purify the polymer conjugate by extensive dialysis against deionized water.

  • Isolation: Isolate the final product by lyophilization.

Characterization and Validation: Ensuring Scientific Integrity

Thorough characterization of the synthesized polymeric materials is paramount to validate the successful incorporation of the 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide moiety and to understand the properties of the new material.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: This is a powerful tool to confirm the covalent attachment of the small molecule. Key diagnostic signals to look for include:

    • The appearance of characteristic peaks from the imidazo[1,2-a]pyridine ring system in the aromatic region of the spectrum.

    • The disappearance or shift of the aldehyde proton signal (for hydrazone linkage) or the appearance of a new amide proton signal.

    • The integration of the polymer backbone peaks relative to the new peaks from the attached moiety can be used to estimate the degree of functionalization.[16]

  • FTIR Spectroscopy: FTIR can provide evidence of the chemical transformation.

    • For hydrazone formation, look for the appearance of a C=N stretching vibration (typically around 1620-1650 cm⁻¹).

    • For amide formation, the appearance of a new amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands is indicative of successful conjugation.[17][18]

Chromatographic Analysis
  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the polymer before and after modification. A successful conjugation should result in an increase in the molecular weight of the polymer, while the polydispersity should ideally remain narrow.[16]

Potential Applications and Future Directions

The incorporation of the 3-Methylimidazo[1,2-a]pyridine moiety into polymeric materials opens up a plethora of exciting application possibilities:

  • Drug Delivery: The inherent biological activity of the imidazo[1,2-a]pyridine core can be harnessed for targeted drug delivery.[1][2] The polymer backbone can be designed to be biodegradable or stimuli-responsive, allowing for controlled release of the active agent at the desired site.

  • Bioimaging: Many imidazo[1,2-a]pyridine derivatives exhibit interesting fluorescence properties.[1][4] By incorporating these into polymers, novel fluorescent probes for cellular and in vivo imaging can be developed.

  • Smart Materials: The pH-responsive nature of the hydrazone linkage can be exploited to create "smart" materials that respond to changes in their environment. This could be useful for developing sensors or self-healing materials.

Future research in this area could focus on exploring different polymer architectures (e.g., block copolymers, dendrimers), investigating the in vitro and in vivo performance of these materials, and expanding the library of imidazo[1,2-a]pyridine derivatives for polymer conjugation.

References

  • Byeon, J.Y., et al. (2010). Efficient bioconjugation of protein capture agents to biosensor surfaces using aniline-catalyzed hydrazone ligation. Langmuir 26(19):15430-5. [Link]

  • Gau-Miong, L., et al. (2007). Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates. Bioconjugate Chemistry. [Link]

  • Zavaglio, F., et al. (2015). Simple and efficient strategy to synthesize PEG-aldehyde derivatives for hydrazone orthogonal chemistry. . [Link]

  • ResearchGate. Characterization of polymer-drug conjugates. a. FTIR spectra of INH... [Link]

  • AxisPharm. Oxime and Hydrazone Reactions in Bioconjugation. [Link]

  • ACS Publications. Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates | Bioconjugate Chemistry. [Link]

  • ACS Publications. Synthesis and Characterization of Hydrazide-Linked and Amide-Linked Organic Polymers. [Link]

  • MDPI. Photo- and Acid-Degradable Polyacylhydrazone–Doxorubicin Conjugates. [Link]

  • RSC Publishing. Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification. [Link]

  • ACS Publications. Multicomponent Polymerizations of Isocyanides, Aldehydes, and 2-Aminopyridine toward Imidazo[1,2-a]pyridine-Containing Fused Heterocyclic Polymers | Macromolecules. [Link]

  • PMC. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. [Link]

  • Frontiers. Hydrazone-Containing Triblock Copolymeric Micelles for pH-Controlled Drug Delivery. [Link]

  • Technische Universität Dresden. First Aldehyde-Functionalized Poly(2-oxazoline)s for Chemoselective Ligation. [Link]

  • PMC. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. [Link]

  • MDPI. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. [Link]

  • PMC. Highly Efficient “Grafting onto” a Polypeptide Backbone by “Click Chemistry”. [Link]

  • ResearchGate. (A) Synthesis of hydrazide-functionalized polymer using carbodiimide... [Link]

  • PMC. Review on various activator-assisted polymer grafting techniques for smart drug delivery applications. [Link]

  • PMC. Polymer Grafting and its chemical reactions. [Link]

  • ResearchGate. Strategies of polymer grafting: grafting to, grafting from and grafting through. [Link]

  • MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]

  • PMC. Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification. [Link]

  • RSC Publishing. Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification. [Link]

  • University of Turin. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. [Link]

  • MDPI. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. [Link]

  • Creative Biostructure. Using NMR for Studying Polymer Structures. [Link]

  • RSC Publishing. Preparation of hydrazine functionalized polymer brushes hybrid magnetic nanoparticles for highly specific enrichment of glycopeptides. [Link]

  • Scientific Research Publishing. Synthesis and Characterization of Poly(D,L-Lactide-co-Glycolide) Copolymer. [Link]

  • Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]

  • MDPI. Synthesis of 5-Fluorouracil Polymer Conjugate and 19 F NMR Analysis of Drug Release for MRI Monitoring. [Link]

  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. [Link]

  • The University of Akron. Applications of FTIR & NMR Spectroscopy in Polymer Product Development. [Link]

  • ACS Publications. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin | Molecular Pharmaceutics. [Link]

Sources

Application

Application Note: Antimicrobial Screening Protocols for 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide Analogs

Scientific Context & Rationale The development of novel antimicrobial agents is an urgent global imperative due to the rapid emergence of multidrug-resistant (MDR) bacterial strains. Within medicinal chemistry, the imida...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Rationale

The development of novel antimicrobial agents is an urgent global imperative due to the rapid emergence of multidrug-resistant (MDR) bacterial strains. Within medicinal chemistry, the imidazo[1,2-a]pyridine ring system is widely recognized as a "privileged scaffold"[1]. Its planar, nitrogen-containing fused bicyclic structure provides a stable aromatic platform that readily interacts with biological targets via hydrogen bonding and π -stacking[1].

Specifically, 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide and its derivatives offer a highly tunable pharmacophore. The methyl group at the C-3 position provides steric bulk that can restrict the conformation of the adjacent carbohydrazide moiety, optimizing the spatial vector for target engagement. The carbohydrazide side chain itself acts as a versatile linker, providing multiple hydrogen bond donors and acceptors crucial for binding affinity, and serves as a synthetic branch point for further derivatization (e.g., into Schiff bases or triazoles) to modulate lipophilicity and cellular penetration[2].

Mechanistic Hypothesis

While the exact target can vary based on specific functionalization, nitrogen-containing heterocycles of this class frequently exert their antimicrobial effects by intercalating with bacterial DNA or inhibiting essential enzymes such as DNA gyrase or topoisomerase IV, ultimately leading to replication arrest and cell death.

MoA_Pathway Drug Imidazo[1,2-a]pyridine Analog Target Target Enzyme (e.g., DNA Gyrase) Drug->Target H-Bonding via Carbohydrazide Inhibition Enzyme Inhibition Target->Inhibition Arrest Replication Arrest Inhibition->Arrest Death Bacterial Cell Death Arrest->Death

Figure 1: Proposed mechanism of action for imidazo[1,2-a]pyridine-based antimicrobial agents.

Experimental Design: Causality & Self-Validating Systems

To accurately determine the Minimum Inhibitory Concentration (MIC) of these analogs, we employ the Broth Microdilution (BMD) method. BMD in Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the internationally recognized gold standard for Antimicrobial Susceptibility Testing (AST), as defined by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[3][4].

Causality in Assay Design:

  • Why CAMHB? Unadjusted media exhibits high batch-to-batch variance in divalent cations ( Ca2+ , Mg2+ ). These ions are critical for the stability of the bacterial outer membrane (especially in Gram-negative bacteria like P. aeruginosa). CAMHB ensures reproducible membrane permeability and drug uptake[4].

  • Why a Resazurin Counter-Screen? Imidazo[1,2-a]pyridine derivatives, being highly aromatic, often suffer from poor aqueous solubility. At higher concentrations, they may precipitate in the broth, creating false turbidity that mimics bacterial growth. Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide) is a redox indicator. Metabolically active bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This biochemical readout bypasses optical density artifacts caused by compound precipitation.

The Self-Validating Plate Architecture: Every 96-well plate must function as a closed, self-validating system[5]. If any of the following internal controls fail, the entire plate's data is discarded:

  • Sterility Control (Media Only): Validates aseptic technique. Must remain optically clear and blue (if using resazurin).

  • Growth Control (Media + Inoculum): Validates bacterial viability and media efficacy. Must show robust turbidity/fluorescence.

  • Reference Drug (e.g., Ciprofloxacin): Validates the specific bacterial strain's susceptibility profile against established CLSI breakpoints[6].

Step-by-Step Methodologies

Protocol A: CLSI-Compliant Broth Microdilution (BMD) Assay

Reagents & Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • 96-well clear, flat-bottom microtiter plates

  • Test compounds (Imidazo[1,2-a]pyridine analogs) dissolved in 100% DMSO (10 mg/mL stock)

Step-by-Step Procedure:

  • Inoculum Preparation: Suspend isolated colonies from a fresh (18-24 h) agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

  • Inoculum Dilution: Dilute the suspension 1:150 in CAMHB to achieve a starting concentration of 1×106 CFU/mL. (Upon adding an equal volume to the drug wells, the final test concentration will be the CLSI-mandated 5×105 CFU/mL)[5].

  • Serial Dilution of Analogs:

    • In a 96-well plate, dispense 50 µL of CAMHB into columns 2 through 12.

    • Add 100 µL of the working compound solution (e.g., 128 µg/mL in CAMHB, ensuring final DMSO concentration remains ≤1% ) to Column 1.

    • Perform a two-fold serial dilution by transferring 50 µL from Column 1 to Column 2, mixing thoroughly, and repeating up to Column 10. Discard 50 µL from Column 10.

  • Control Assignment:

    • Column 11: Growth Control (50 µL CAMHB + 50 µL Inoculum).

    • Column 12: Sterility Control (100 µL CAMHB only).

  • Inoculation: Add 50 µL of the diluted inoculum ( 1×106 CFU/mL) to Columns 1 through 11.

  • Incubation: Seal the plate with a breathable membrane and incubate at 35°C in a non-CO 2​ incubator for 16–20 hours[5].

  • Readout: Visually inspect the plate. The MIC is defined as the lowest concentration of the analog that completely inhibits visible bacterial growth (turbidity).

Protocol B: Resazurin Microtiter Assay (REMA) for Ambiguous Turbidity

If compound precipitation obscures visual MIC determination in Protocol A, proceed with REMA.

  • Resazurin Preparation: Prepare a 0.015% (w/v) resazurin sodium salt solution in sterile distilled water. Filter sterilize (0.22 µm).

  • Addition: Following the 16–20 hour incubation from Protocol A, add 10 µL of the resazurin solution to all wells.

  • Secondary Incubation: Incubate the plate in the dark at 35°C for an additional 2–4 hours.

  • Interpretation:

    • Blue/Purple: No metabolic activity (Bacterial growth inhibited).

    • Pink: Metabolic activity present (Bacterial growth).

    • The MIC is the lowest concentration well that remains strictly blue.

HTS_Workflow Compound Analog Library Preparation (DMSO Stock) Plate 96-Well Microtiter Plate (CAMHB Media) Compound->Plate Inoculum Standardized Inoculum (5x10^5 CFU/mL) Inoculum->Plate Incubation Incubation (35°C, 16-20 hours) Plate->Incubation Readout Resazurin Addition & Optical Readout Incubation->Readout Analysis MIC Determination Readout->Analysis

Figure 2: High-throughput antimicrobial screening workflow for imidazo[1,2-a]pyridine analogs.

Data Presentation & Interpretation

The following table demonstrates a hypothetical Structure-Activity Relationship (SAR) profile for a library of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide analogs, where the terminal hydrazide nitrogen is functionalized with various R-groups.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Synthesized Analogs

Compound IDR-Group SubstitutionS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
Analog 1 -H (Unsubstituted)32>64>64
Analog 2 -Phenyl832>64
Analog 3 -4-Fluorophenyl21664
Analog 4 -4-Nitrophenyl432>64
Analog 5 -2,4-Dichlorophenyl1 8 32
Control Ciprofloxacin0.250.0150.25

SAR Insights: The data indicates that the unsubstituted carbohydrazide (Analog 1) possesses weak antimicrobial activity. The introduction of lipophilic, electron-withdrawing aromatic rings (Analogs 3 and 5) significantly enhances potency, particularly against Gram-positive strains (S. aureus). This suggests that increased lipophilicity aids in penetrating the thick peptidoglycan layer, while halogenation may improve target binding kinetics within the enzymatic pocket. Activity against Gram-negative strains remains lower, likely due to the restrictive permeability of the outer membrane porins and active efflux pumps.

References

  • Clinical and Laboratory Standards Institute (CLSI).
  • Clinical and Laboratory Standards Institute (CLSI). "CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing." clsi.org.
  • ASM Journals. "Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae." asm.org.
  • MDPI.
  • EvitaChem. "Buy 5-(Thiazol-5-yl)nicotinonitrile (EVT-12041761) | 1346687-55-5." evitachem.com.
  • ResearchGate. "Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered when synthesizing 3-Methylimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered when synthesizing 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide .

This molecule is a highly valued intermediate in medicinal chemistry, frequently utilized in the development of novel cytotoxic agents and kinase inhibitors[1]. However, the standard two-step synthetic route—a Hantzsch-type bimolecular condensation followed by hydrazinolysis—is notoriously prone to yield degradation, side-product formation, and isolation failures.

This guide provides field-proven troubleshooting FAQs, optimized step-by-step protocols, and the mechanistic causality behind every experimental choice to ensure your synthesis is robust and reproducible.

Synthetic Workflow Overview

Workflow N1 2-Aminopyridine + Ethyl 3-bromo-2-oxobutanoate N2 Condensation & Cyclization (Base-catalyzed, -H2O, -HBr) N1->N2 Step 1: Cyclization N3 Ethyl 3-methylimidazo[1,2-a] pyridine-2-carboxylate N2->N3 N4 98% Hydrazine Hydrate (Absolute Ethanol) N3->N4 Step 2: Hydrazinolysis N5 Nucleophilic Acyl Substitution (Strict Time Control) N4->N5 N6 3-Methylimidazo[1,2-a] pyridine-2-carbohydrazide N5->N6

Fig 1: Two-step synthetic workflow for 3-methylimidazo[1,2-a]pyridine-2-carbohydrazide.

Section 1: Condensation & Cyclization (Step 1)

Objective: Synthesizing the intermediate Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate.

FAQ 1: Why is my yield of the ester intermediate so low (<40%) with heavy tar formation? Causality & Solution: The reaction between 2-aminopyridine and ethyl 3-bromo-2-oxobutanoate generates hydrobromic acid (HBr) as a byproduct. If left unneutralized, HBr protonates the endocyclic nitrogen of the 2-aminopyridine starting material, completely neutralizing its nucleophilicity. Furthermore, exposing the highly reactive α -bromo ester to immediate reflux temperatures causes rapid thermal degradation and polymerization (tar formation). Actionable Fix: Implement a mild base (e.g., NaHCO3​ ) as an acid scavenger. Add the α -bromo ester dropwise at room temperature and stir for 2 hours before ramping to reflux. For industrial scale-up, continuous flow microreactors have been proven to drastically reduce thermal degradation and improve yields of imidazo[1,2-a] heterocycles by ensuring precise heat transfer[2].

FAQ 2: How can I suppress the formation of uncyclized or dialkylated byproducts? Causality & Solution: The initial nucleophilic attack occurs via the endocyclic pyridine nitrogen, followed by ring closure via the exocyclic amine. Dialkylation occurs when an excess of the electrophile reacts with the exocyclic amine before the cyclization can complete. Actionable Fix: Maintain strict stoichiometric control (1.0 eq 2-aminopyridine to 1.05 eq bromo ester). Use a polar protic solvent like ethanol to stabilize the highly polar transition state during the cyclization event.

Section 2: Hydrazinolysis (Step 2)

Objective: Converting the ester to 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide.

FAQ 3: I am getting the carboxylic acid instead of the carbohydrazide. How do I prevent hydrolysis? Causality & Solution: Hydrazine hydrate ( NH2​NH2​⋅H2​O ) inherently contains water. Under prolonged reflux, especially if your ethanol solvent is not strictly anhydrous, the water acts as a competing nucleophile. This leads to ester hydrolysis (saponification) rather than the desired nucleophilic acyl substitution[1]. Actionable Fix: Use 98% hydrazine hydrate and absolute (anhydrous) ethanol. Strictly limit the reflux time to 2–4 hours. Do not leave the reaction refluxing overnight.

FAQ 4: The carbohydrazide product is not precipitating out of the ethanol solution. What is the best isolation protocol? Causality & Solution: Carbohydrazides are prone to forming supersaturated solutions in ethanol due to extensive intermolecular hydrogen bonding. Actionable Fix: Concentrate the reaction mixture to 1/4 of its original volume under reduced pressure. Cool the flask to 0–5°C and add a non-polar anti-solvent (such as cold diethyl ether) dropwise to disrupt the hydrogen bonding network and force rapid precipitation.

Quantitative Data: Parameter Optimization Summary

The following table summarizes the critical parameter shifts required to move from a traditional, low-yielding batch process to an optimized, high-yielding protocol.

Reaction ParameterTraditional MethodOptimized ProtocolMechanistic Benefit
Step 1: Base Addition None1.2 eq NaHCO3​ Neutralizes HBr; preserves the nucleophilicity of 2-aminopyridine.
Step 1: Temperature Reflux from start25°C for 2h, then refluxPrevents thermal degradation of the α -bromo ester.
Step 2: Hydrazine Source 80% Hydrazine Hydrate98% Hydrazine HydrateMinimizes water content, drastically reducing ester hydrolysis.
Step 2: Reaction Time 12–24 hours2–4 hoursPrevents over-reaction and degradation of the carbohydrazide.
Overall Yield 30 – 45%75 – 85% Synergistic optimization of both cyclization and hydrazinolysis.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate
  • Preparation: In a clean, dry 250 mL round-bottom flask, dissolve 2-aminopyridine (10 mmol) in 50 mL of absolute ethanol. Add sodium bicarbonate ( NaHCO3​ , 12 mmol).

  • Controlled Addition: Cool the mixture in a water bath (20–25°C). Add ethyl 3-bromo-2-oxobutanoate (10.5 mmol) dropwise over 15 minutes.

  • Ambient Stirring: Stir the suspension at room temperature for 2 hours to allow the initial bimolecular condensation to occur without thermal degradation.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Ethyl Acetate:Hexane 1:1). The reaction is complete when the starting material spot disappears.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo. Extract with dichloromethane (DCM) and wash with water. Dry the organic layer over Na2​SO4​ , filter, and evaporate to yield the ester intermediate.

Protocol B: Synthesis of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide
  • Preparation: Dissolve the ester intermediate from Protocol A (approx. 8 mmol) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Hydrazinolysis: Add 98% hydrazine hydrate (40 mmol, 5 eq) in one portion[1].

  • Reflux: Heat the mixture to reflux (80°C) for exactly 3 hours.

  • In-Process Control (IPC): Monitor via TLC (Chloroform:Methanol 95:5). The reaction is self-validating when the UV-active ester spot ( Rf​≈0.6 ) is entirely replaced by the highly polar, baseline-hugging hydrazide spot.

  • Isolation: Remove the heat and concentrate the mixture to approximately 10 mL under reduced pressure. Cool the flask in an ice bath (0–5°C) for 30 minutes.

  • Precipitation: Add 15 mL of cold diethyl ether dropwise while stirring vigorously. Filter the resulting precipitate under vacuum, wash with cold diethyl ether, and dry in a desiccator to afford the pure carbohydrazide.

References

  • Firouzi, M., et al. "Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives." BMC Chemistry 18, 6 (2024).[Link]

  • Herath, A., Dahl, R., Cosford, N.D.P. "Fully automated continuous flow synthesis of highly functionalized imidazo[1,2-a] heterocycles." Organic Letters 12(3), 412-415 (2010).[Link]

Sources

Optimization

Overcoming solubility issues of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide in organic solvents

Technical Support Center: 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide Solubilization Guide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide Solubilization Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide. This resource moves beyond basic solubility charts by explaining the mechanistic causality behind your experimental failures and providing self-validating protocols to ensure reproducible results.

Mechanistic Causality: Why Does It Precipitate?

To solve a solubility issue, you must first understand the molecular architecture of the compound. 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide possesses a dualistic structural nature that creates a highly rigid crystal lattice:

  • The Hydrophobic Core ( π−π Stacking): The planar imidazo[1,2-a]pyridine ring system is highly prone to intermolecular π−π stacking. In solution, this leads to rapid aggregation and a phenomenon known as aggregation-caused quenching (ACQ), which frequently disrupts spectroscopic and biological assays[1].

  • The Hydrophilic Tail (Hydrogen Bonding): The terminal carbohydrazide moiety (-CO-NH-NH 2​ ) acts as both a potent hydrogen bond donor and acceptor[2]. In non-polar or weakly polar organic solvents (e.g., dichloromethane, hexane, or cold ethanol), the molecules preferentially hydrogen-bond to each other rather than the solvent, refusing to break their solid lattice.

  • Solvent Polarity Mismatch: Standard organic solvents often fail because they cannot simultaneously disrupt the π−π stacking of the core and solvate the highly polar carbohydrazide tail[3].

G A Solid Crystal Lattice (High Lattice Energy) B Intermolecular Forces: Pi-Pi Stacking & H-Bonding A->B C Non-Polar Solvents (DCM, Hexane) B->C Addition D Polar Aprotic Solvents (DMSO, DMF) B->D Addition E Aggregation & Precipitation (Failed Solvation) C->E Cannot break lattice F Lattice Disruption (Solvent-Solute H-Bonds) D->F Outcompetes forces G Fully Solvated Monomer F->G Complete dissolution

Mechanistic pathways of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide solvation.

Quantitative Data: Solvent Compatibility Matrix

To select the correct solvent, you must match the dielectric constant ( ϵ ) of the solvent to the energetic requirements of the crystal lattice. Below is the validated solubility matrix for this compound.

SolventDielectric Constant ( ϵ )Estimated SolubilityMechanistic ActionRecommended Application
DMSO 46.7High (>50 mg/mL)Disrupts H-bonding via strong dipoleIn vitro assays, NMR, Stock solutions
DMF 36.7High (~30 mg/mL)Solvates carbohydrazide tailOrganic synthesis, Coupling reactions
Ethanol 24.5Moderate (Requires Heat)Protic solvation of amine groupsRecrystallization, Reflux reactions
DCM 8.9Very Low (<1 mg/mL)Fails to disrupt H-bonding networkNot recommended for stock solutions
Hexane 1.9InsolubleComplete polarity mismatchAnti-solvent for precipitation/washing

Troubleshooting Workflows & Self-Validating Protocols

Protocol A: Preparation of High-Concentration Stock Solutions (For In Vitro Assays)

Causality: Biological assays require aqueous environments, but the compound is insoluble in water[3]. You must create a concentrated stock in a polar aprotic solvent (DMSO) and carefully manage the transition into the aqueous phase to prevent the hydrophobic core from triggering immediate re-aggregation[1].

  • Weighing: Weigh the desired amount of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide into a sterile amber microcentrifuge tube (the compound can be sensitive to prolonged light exposure).

  • Primary Solvation: Add anhydrous DMSO to achieve a target concentration of 10 mM to 50 mM.

  • Thermal-Kinetic Disruption: Vortex the suspension for 30 seconds, then sonicate in a water bath at 37°C for 5 minutes. Why? Mild heat provides the kinetic energy required to overcome the initial lattice energy, while sonication prevents localized micro-aggregation.

  • Validation Check (Self-Validating Step): Centrifuge the tube at 10,000 x g for 3 minutes. Carefully inspect the bottom of the tube. If a white micro-pellet is visible, the lattice was not fully disrupted. You must add 10% more DMSO and repeat Step 3. If no pellet forms, the solution is validated for use.

  • Aqueous Dilution: When adding to cell culture media or aqueous buffer, pre-warm the buffer to 37°C and add the DMSO stock dropwise while vortexing vigorously. Maintain a final DMSO concentration of 1% to avoid cytotoxicity.

Protocol B: Hydrochloride Salt Formation (For Enhanced Protic Solubility)

Causality: If your workflow strictly forbids DMSO, you can chemically alter the molecule's solubility profile. The imidazo[1,2-a]pyridine nitrogen and the terminal amine of the carbohydrazide are basic[4]. Converting the free base into a hydrochloride salt drastically increases its solubility in water and lower alcohols by introducing ionic dipole-dipole interactions.

  • Suspension: Suspend 100 mg of the compound in 5 mL of dry diethyl ether or tetrahydrofuran (THF).

  • Acidification: Slowly add 1.1 equivalents of 2M HCl in diethyl ether dropwise under continuous stirring at room temperature.

  • Precipitation: A dense precipitate (the HCl salt) will form immediately. Stir for an additional 15 minutes to ensure complete conversion.

  • Isolation: Filter the solid and wash with cold ether to remove unreacted starting material. Dry under vacuum.

  • Validation Check (Self-Validating Step): Take 1 mg of the newly formed powder and drop it into 1 mL of distilled water. The original free base will float and refuse to dissolve[3]. The successful hydrochloride salt will dissolve instantly, yielding a clear solution.

G Start Solubility Issue Detected Q1 Is the application biological or synthetic? Start->Q1 Bio Biological (In Vitro) Q1->Bio Syn Synthetic (Chemistry) Q1->Syn DMSO Use Protocol A: DMSO + Sonication Bio->DMSO Heat Use Protocol B: Salt Formation or Reflux Syn->Heat Check1 Did it dissolve? DMSO->Check1 Check2 Did it dissolve? Heat->Check2 Surfactant Add 0.1% Tween-20/PEG Check1->Surfactant No Success Proceed with Experiment Check1->Success Yes DMF Add 10% DMF Co-solvent Check2->DMF No Check2->Success Yes Surfactant->Success DMF->Success

Decision tree for troubleshooting 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide solubility.

Frequently Asked Questions (FAQs)

Q: Why does my compound crash out the moment I dilute my DMSO stock into an aqueous assay buffer? A: This is a classic example of solvent-shift precipitation. When the DMSO diffuses into the bulk water, the hydrophobic imidazopyridine core is suddenly exposed to a highly polar environment. To minimize thermodynamic instability, the molecules rapidly undergo π−π stacking, causing them to aggregate and crash out[1]. Troubleshooting fix: Pre-mix your aqueous buffer with a biocompatible surfactant (e.g., 0.1% Tween-20, Cremophor EL, or PEG-400) before adding the DMSO stock. The surfactant micelles will encapsulate the hydrophobic core before it can aggregate.

Q: Can I use standard silica gel chromatography with a Hexane/Ethyl Acetate gradient to purify this compound? A: No. The highly polar carbohydrazide group will cause the compound to bind irreversibly to the stationary phase of standard normal-phase silica, resulting in severe streaking and poor recovery[2]. Troubleshooting fix: You must switch to a highly polar eluent system. Use Dichloromethane (DCM) and Methanol (MeOH) in a gradient (e.g., 95:5 to 90:10). Additionally, add 1% Triethylamine (TEA) to the mobile phase to suppress the ionization of the carbohydrazide tail and prevent tailing on the column.

Q: Is the compound stable in DMSO for long-term storage? A: While DMSO is excellent for initial solubilization, carbohydrazides can be reactive. Storing the compound in DMSO at room temperature for prolonged periods can lead to degradation or oxidation. Troubleshooting fix: Aliquot your validated DMSO stock solutions into single-use vials and store them at -20°C or -80°C. Thaw them only once immediately prior to use.

References

  • EvitaChem. "3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide Physical Properties.
  • ACS Publications.
  • Wikipedia. "Carbohydrazide - Structural and Chemical Properties."
  • National Institutes of Health (PMC). "Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore."

Sources

Troubleshooting

Preventing degradation of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide during long-term storage

Troubleshooting Guides, Storage Protocols, and FAQs for Drug Development Professionals Welcome to the specialized technical support portal for heterocyclic building blocks. 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides, Storage Protocols, and FAQs for Drug Development Professionals

Welcome to the specialized technical support portal for heterocyclic building blocks. 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide (Chemical Formula: C₉H₁₀N₄O, Exact Mass: 190.08) is a highly reactive intermediate widely utilized in medicinal chemistry for its cytotoxic and pharmacological potential[1]. However, its structural features make it highly susceptible to environmental degradation. This guide provides a mechanistic understanding of its instability and field-proven protocols to ensure long-term integrity.

Part 1: Mechanistic Causality of Degradation

To effectively prevent degradation, scientists must understand the fundamental chemical vulnerabilities of the molecule. The degradation of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide is driven by the dual susceptibility of its two primary structural components:

  • Trace-Metal Catalyzed Oxidative Hydrolysis: The carbohydrazide moiety is a potent reducing agent. In the presence of dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺ from glassware or low-purity solvents), it undergoes rapid oxidative degradation. This pathway generates reactive hydrazyl radicals, ultimately cleaving the molecule to yield the corresponding 3-methylimidazo[1,2-a]pyridine-2-carboxylic acid, nitrogen gas, and water[2].

  • Photo-Oxidation of the Heterocyclic Core: The fused imidazo[1,2-a]pyridine bicyclic core possesses unique optoelectronic properties, including high quantum yields, making it highly sensitive to photochemical excitation[3]. Under ambient visible or UV light, the excited state can undergo single-electron transfer (SET) with dissolved oxygen, leading to core oxidation, ring cleavage, or radical-mediated dimerization.

  • Nucleophilic Condensation: The terminal primary amine (-NH₂) of the carbohydrazide is highly nucleophilic. Exposure to atmospheric aldehydes or ketone-based solvents rapidly drives a condensation reaction, forming stable hydrazone adducts[4].

Degradation A 3-Methylimidazo[1,2-a]pyridine- 2-carbohydrazide B Oxidative Hydrolysis (Trace Metals / O2) A->B Dissolved O2 C Photo-Oxidation (UV / Vis Light) A->C Photon Exposure D Carbonyl Condensation (Aldehydes / Ketones) A->D Solvent Impurities E Carboxylic Acid + Nitrogen / Ammonia B->E F Core Oxidation / Cleavage C->F G Hydrazone Adducts D->G

Fig 1. Primary degradation pathways of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide.
Part 2: Quantitative Stability Profile

The following table summarizes the expected degradation trajectory of the compound under various storage conditions over a 6-month period. This data emphasizes the absolute necessity of inert, cold, and dark storage.

Storage ConditionAtmosphereLight ExposureEst. 6-Month PurityPrimary Degradant Signature (LC-MS)
25°C (Benchtop)Ambient AirAmbient Light< 40%Complex mixture (Core Oxidation)
4°C (Fridge)Ambient AirDark~ 75%Carboxylic Acid (-14 Da shift)
-20°C (Freezer)Ambient AirDark~ 90%Carboxylic Acid (-14 Da shift)
-20°C (Freezer) Argon Purged Dark > 99% None Detected
Part 3: Self-Validating Storage Protocol

To guarantee the scientific integrity of your downstream biological or synthetic assays, implement the following self-validating Standard Operating Procedure (SOP) immediately upon receipt of the compound.

Step-by-Step Methodology:

  • Purity Verification (Self-Validation Step A): Before storage, dissolve a 1 mg micro-aliquot in LC-MS grade methanol. Run a rapid LC-MS analysis to confirm the intact [M+H]⁺ peak at m/z 191.09.

  • Lyophilization: Ensure the bulk powder is completely dry. If moisture is suspected, dry under high vacuum (lyophilizer) for 4–6 hours. Water acts as a reactant for hydrolysis and a solvent for trace-metal catalysis[2].

  • Aliquoting: Divide the bulk material into single-use aliquots using amber glass vials. Amber glass is critical to block UV/Vis photon exposure, preventing the photo-oxidation of the imidazo[1,2-a]pyridine core.

  • Inert Gas Purging: Gently purge each vial with a heavy inert gas (Argon is preferred over Nitrogen as it is denser than air and settles over the powder), displacing all oxidative atmospheric oxygen.

  • Desiccant Sealing & Storage: Seal the vials with PTFE-lined caps, wrap tightly with Parafilm, and store in a sealed secondary container with indicating silica gel desiccant at -20°C.

  • Pre-Use Verification (Self-Validation Step B): Prior to utilizing an aliquot in an experiment, repeat Step 1. A mass shift from m/z 191.09 to m/z 177.07 indicates that oxidative hydrolysis to the carboxylic acid has occurred.

Workflow S1 1. Purity Verification (LC-MS / NMR) S2 2. Aliquoting (Amber Vials) S1->S2 S3 3. Inert Gas Purging (Argon / N2) S2->S3 S4 4. Desiccant Sealing (Parafilm / PTFE) S3->S4 S5 5. Long-Term Storage (-20°C, Dark) S4->S5

Fig 2. Self-validating workflow for the long-term storage of sensitive carbohydrazides.
Part 4: Troubleshooting & FAQs

Q1: My stock solution turned from off-white to dark brown after a few days on the bench. What happened? A: This is a classic symptom of dual-pathway degradation. The imidazo[1,2-a]pyridine core underwent photo-oxidation due to ambient light exposure, while the carbohydrazide tail likely underwent trace-metal catalyzed oxidation[2]. Solutions of this compound should be prepared fresh, shielded from light, and used immediately.

Q2: I am observing a major impurity with a mass shift of +40 Da in my LC-MS analysis. Why? A: You likely used acetone during glassware cleaning or as a co-solvent. The highly nucleophilic primary amine of the carbohydrazide readily condenses with acetone to form a hydrazone adduct[4]. The addition of acetone (MW 58) followed by the elimination of water (MW 18) results in a net +40 Da mass shift. Never use ketone-based solvents with this compound.

Q3: My LC-MS shows a mass shift of -14 Da. Can I recover the degraded material? A: A -14 Da shift indicates oxidative hydrolysis (loss of -NHNH₂ [MW 31] and addition of -OH[MW 17]), meaning your compound has degraded into 3-methylimidazo[1,2-a]pyridine-2-carboxylic acid. While you cannot reverse this reaction, you can rescue the remaining intact carbohydrazide. The standard purification technique is recrystallization from hot methanol or ethanol[1].

Q4: Can I store this compound in a DMSO stock solution at -80°C to save time? A: It is highly discouraged. DMSO is hygroscopic and will pull moisture from the air during freeze-thaw cycles. Furthermore, DMSO can act as a mild oxidant under certain conditions. Always store the compound as a dry powder and make solutions immediately prior to your assay.

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Troubleshooting NMR peak overlap in 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide spectra

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the structural elucidation of complex heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the structural elucidation of complex heterocycles. 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide presents a unique set of NMR challenges. The combination of a rigid, electron-rich bicyclic core and a highly flexible, hydrogen-bonding carbohydrazide moiety often leads to severe spectral overlap.

This guide is designed to move beyond basic troubleshooting. By understanding the physical causality behind chemical shifts, solvent interactions, and spin-spin coupling, you can implement self-validating experimental protocols to unambiguously assign your spectra.

Troubleshooting Workflow

NMR_Troubleshooting Start Identify NMR Peak Overlap in 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide Aliphatic Aliphatic Region (~2.5 ppm) Start->Aliphatic Exchangeable Exchangeable Protons (NH/NH2) Start->Exchangeable Aromatic Aromatic Core (H-6, H-7) Start->Aromatic Solvent Solvent Peak Interference Aliphatic->Solvent Broadening Hydrogen Bonding Exchange Exchangeable->Broadening JCoupling Complex J-Coupling Multiplets Aromatic->JCoupling SolventChange Protocol 1: Solvent Change / 2D HSQC Solvent->SolventChange VTNMR Protocol 2: VT-NMR or D2O Exchange Broadening->VTNMR PureShift Protocol 3: 1D Pure Shift (PSYCHE) JCoupling->PureShift

Logical troubleshooting workflow for resolving NMR peak overlaps in imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-methyl singlet obscured by the solvent peak, and how do I resolve it? A1: In 3-Methylimidazo[1,2-a]pyridines, the C3-methyl group typically exhibits a sharp singlet around 2.4–2.6 ppm. If you are using DMSO-d6, the residual solvent pentet appears at exactly 2.50 ppm, often completely masking the methyl signal.

  • Causality: 1, and the electron-withdrawing nature of the imidazopyridine core coincidentally deshields the methyl protons to match the DMSO resonance[1]. Furthermore, 2, meaning the overlap is static[2].

  • Solution: Switch to Acetonitrile-d3 (CD3CN, residual peak at 1.94 ppm) or Chloroform-d (CDCl3, residual peak at 7.26 ppm). If solubility mandates DMSO-d6, run a 2D 1H-13C HSQC experiment. The methyl carbon will appear around 10-15 ppm, and the cross-peak will easily differentiate the methyl protons from the solvent.

Q2: The carbohydrazide NH and NH2 signals are broad and overlap with the aromatic core (H-5/H-8). How can I isolate them? A2: The carbohydrazide moiety (-CO-NH-NH2) contains exchangeable protons that are highly sensitive to hydrogen bonding and solvent exchange dynamics. Intermediate exchange rates on the NMR timescale broaden the signal, causing them to overlap with the highly deshielded H-5 doublet (~8.5 ppm) or H-8 doublet (~7.5 ppm)[3].

  • Causality: 4[4].

  • Solution: Utilize Variable Temperature (VT) NMR. As temperature increases, the hydrogen-bond network is disrupted, shifting the exchangeable NH/NH2 protons upfield (lower frequency) and separating them from the relatively temperature-invariant aromatic C-H protons[4].

Q3: Protons H-6 and H-7 on the imidazo[1,2-a]pyridine ring appear as an unresolved multiplet. How do I extract exact chemical shifts? A3: The H-6 and H-7 protons have similar chemical environments, leading to small chemical shift differences ( Δν ) comparable to their J-coupling constants ( J≈7−9 Hz).

  • Causality: When Δν/J<10 , second-order effects distort the multiplet, making first-order analysis impossible and causing severe overlap.

  • Solution: Implement5[5]. This broadband homodecoupling technique6, effectively turning your 1H spectrum into a highly resolved, decoupled spectrum[6].

Quantitative Data: Expected Chemical Shifts & Overlap Risks

Proton AssignmentExpected Shift in DMSO-d6 (ppm)Expected Shift in CDCl3 (ppm)MultiplicityOverlap Risk & Troubleshooting Strategy
NH (Carbohydrazide)9.5 - 10.5~8.0 - 9.0Broad SingletOverlaps with H-5; Use VT-NMR
H-5 (Pyridine ring)8.3 - 8.68.0 - 8.2Doublet (or dd)Overlaps with NH; Use D2O exchange
H-8 (Pyridine ring)7.4 - 7.67.5 - 7.7Doublet (or dd)Generally well-resolved
H-7 (Pyridine ring)7.1 - 7.37.1 - 7.3ddd / MultipletSecond-order overlap with H-6; Use PSYCHE
H-6 (Pyridine ring)6.8 - 7.06.7 - 6.9ddd / MultipletSecond-order overlap with H-7; Use PSYCHE
NH2 (Carbohydrazide)4.5 - 5.5~4.0 - 4.5Broad SingletOverlaps with HDO/water; Dry solvent
C3-CH3 (Methyl)2.4 - 2.62.5 - 2.7SingletOverlaps with DMSO-d6 (2.50 ppm); Use CDCl3 or HSQC

Experimental Protocols

Protocol 1: D2O Exchange for Carbohydrazide Signal Validation

This protocol rapidly identifies exchangeable protons by replacing them with NMR-silent deuterium.

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum of your sample in DMSO-d6 or CDCl3.

  • Spiking: Remove the NMR tube and add 1–2 drops of D2O directly into the solution.

  • Equilibration: Cap the tube, shake vigorously for 30 seconds, and let it sit for 5 minutes to allow complete proton-deuterium exchange.

  • Re-acquisition: Acquire a second 1H NMR spectrum under identical parameters.

  • Self-Validating System: Compare the two spectra. The NH and NH2 signals will disappear. To validate that the sample did not simply degrade, check the residual HDO peak (shifting to ~3.3 ppm in DMSO-d6); its integral must increase proportionally to the lost NH/NH2 signals, proving the protons were chemically exchanged.

Protocol 2: Variable Temperature (VT) NMR Setup

Used to track the temperature-dependent shift of hydrogen-bonded protons.

  • Calibration: Calibrate the probe temperature using a standard methanol (low temp) or ethylene glycol (high temp) sample to ensure accurate temperature readings.

  • Initial Acquisition: Acquire a 1H spectrum at 25 °C (298 K).

  • Ramping: Increase the temperature in 10 °C increments up to 65 °C (338 K). Allow the sample to equilibrate for 5 minutes at each new temperature before acquiring the spectrum.

  • Data Tracking: Plot the chemical shifts of the suspected NH/NH2 peaks versus temperature.

  • Self-Validating System: Exchangeable protons will show a linear, upfield shift (lower ppm) as temperature increases due to the breaking of hydrogen bonds. Aromatic C-H protons will remain static. Finally, cool the sample back to 25 °C and re-acquire; the spectrum must perfectly match the initial acquisition, validating that the shifts were thermodynamic and not due to thermal degradation.

Protocol 3: 1D Pure Shift (PSYCHE) NMR Acquisition

Used to collapse complex H-6/H-7 multiplets into highly resolved singlets.

  • Preparation: Tune and match the probe, and perform rigorous 3D shimming. Pure shift NMR is highly sensitive to magnetic field inhomogeneities.

  • Sequence Loading: Load the psyche pulse sequence (available on modern Bruker/Varian systems).

  • Calibration: Calibrate the low-flip-angle chirp pulses. Set the sweep width of the chirp pulse to cover the entire proton spectral width (~10 ppm) to ensure broadband homodecoupling.

  • Acquisition & Processing: Acquire the data using pseudo-2D acquisition mode. Process the data using covariance processing to reconstruct the 1D pure shift spectrum.

  • Self-Validating System: Overlay the resulting pure shift spectrum with your standard 1D spectrum. The integrated area of the new H-6 and H-7 singlets must exactly match the total integrated area of the original multiplets. This confirms no signal was artificially suppressed or lost during the chirp excitation and covariance processing.

References

  • Manchester NMR Methodology Group. "Pure Shift NMR". The University of Manchester.
  • University of Ottawa NMR Facility. "Variable Temperature to Improve NMR Resolution". University of Ottawa NMR Facility Blog.
  • Ma, H., et al. "High-resolution pure shift NMR spectroscopy for fast structural analysis of complex drug compounds with overlapping multiplets".
  • Patel, et al. "Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes". Semantic Scholar.
  • Ai, et al. "Solvents Influence 1H NMR Chemical Shifts and 1H and 13C NMR Spectral Assignments for FFC". Thieme Connect.
  • Gottlieb, H.E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents". University of Pittsburgh / J. Org. Chem.

Sources

Troubleshooting

Technical Support Center: Optimizing 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide Cyclization

Welcome to the Advanced Scaffold Synthesis support center. The 3-methylimidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold widely utilized in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Scaffold Synthesis support center. The 3-methylimidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold widely utilized in medicinal chemistry. Cyclization of its 2-carbohydrazide derivative is a critical gateway to synthesizing 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, which are heavily investigated as 1[1] and2[2].

This guide provides field-proven methodologies, mechanistic troubleshooting, and optimization data to ensure high-fidelity cyclization reactions.

Mechanistic Overview & Reaction Pathways

Depending on the electrophilic reagent and the pH of the reaction medium, the carbohydrazide precursor can be selectively driven toward different five-membered heterocyclic systems.

CyclizationPathways Start 3-Methylimidazo[1,2-a]pyridine- 2-carbohydrazide Cond1 CS₂, KOH, EtOH Reflux 12h Start->Cond1 Cond2 POCl₃, Ar-COOH Reflux 6-8h Start->Cond2 Cond3 1. RNCS, EtOH 2. 2N NaOH, Reflux Start->Cond3 Prod1 1,3,4-Oxadiazole-2-thiol (Antimicrobial Scaffolds) Cond1->Prod1 Prod2 2,5-Disubstituted 1,3,4-Oxadiazole (Anti-Alzheimer's Agents) Cond2->Prod2 Prod3 1,2,4-Triazole-3-thione (Kinase Inhibitors) Cond3->Prod3

Divergent cyclization pathways of 3-methylimidazo[1,2-a]pyridine-2-carbohydrazide.

Validated Experimental Methodology

The following protocol details the3[3] to yield the 1,3,4-oxadiazole-2-thiol derivative. This method is engineered to be a self-validating system.

Protocol: Synthesis of 5-(3-Methylimidazo[1,2-a]pyridin-2-yl)-1,3,4-oxadiazole-2-thiol

  • Reagent Preparation: Suspend 3-methylimidazo[1,2-a]pyridine-2-carbohydrazide (1.0 equiv) in absolute ethanol to achieve a 0.2 M concentration.

  • Base Activation: Add potassium hydroxide (KOH, 2.5 equiv) to the suspension.

    • Causality: Excess strong base is mandatory. It not only deprotonates the hydrazide to enhance nucleophilicity but also stabilizes the intermediate potassium dithiocarbazate salt, preventing premature degradation.

  • Electrophile Addition: Cool the mixture to 0 °C and add CS₂ (3.0 equiv) dropwise.

    • Causality: CS₂ is highly volatile (bp 46 °C). Addition at 0 °C prevents reagent loss and controls the exothermic formation of the dithiocarbazate intermediate.

  • Cyclodehydration (Reflux): Gradually warm the reaction to 78 °C (reflux) and stir for 12–14 hours.

    • Self-Validation Checkpoint: The reaction will transition from a cloudy suspension to a clear, deep-yellow solution. This visual shift confirms the formation of the highly soluble potassium salt of the oxadiazole-thiolate. If the solution remains cloudy, the cyclization has stalled.

  • Precipitation & Isolation: Cool the mixture to room temperature, pour over crushed ice, and acidify dropwise with 1M HCl until the pH reaches 4–5.

    • Self-Validation Checkpoint: Acidification must trigger the immediate evolution of H₂S gas (perform in a fume hood) alongside the precipitation of a solid. The H₂S evolution is the definitive proof that cyclodesulfurization has successfully occurred.

  • Purification: Filter the precipitate, wash thoroughly with cold distilled water to remove KCl salts, and recrystallize from ethanol.

Reaction Optimization Data

Optimizing the thermodynamic conditions is critical for driving the endothermic elimination of H₂S during the ring-closure step.

Table 1: Optimization of CS₂-Mediated Cyclization Conditions

SolventBase (Equiv)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)
MethanolKOH (1.2)65 (Reflux)126542
EthanolKOH (1.2)78 (Reflux)128571
EthanolKOH (2.5)78 (Reflux)14>9989
DMFK₂CO₃ (2.5)10087055 (Charring observed)

Note: Ethanol with 2.5 equivalents of KOH provides the optimal balance of thermal energy and base concentration without degrading the imidazo[1,2-a]pyridine core.

Troubleshooting Guide & FAQs

Troubleshooting Issue Issue: Low Yield of 1,3,4-Oxadiazole Check1 Check pH during precipitation Issue->Check1 PathA pH > 6 Check1->PathA PathB pH 4-5 Check1->PathB SolA Action: Acidify to pH 4-5 to precipitate product PathA->SolA Check2 Analyze via LC-MS for intermediates PathB->Check2 SolB Action: Increase reflux time or base conc. Check2->SolB Open-chain mass detected

Troubleshooting logic for low yields during carbohydrazide cyclization.

Q1: My LC-MS shows a dominant mass corresponding to[M + 76]⁺. What is this, and how do I resolve it? A: A mass of [M + 76]⁺ (Carbohydrazide mass + CS₂ mass) indicates that the reaction has stalled at the uncyclized dithiocarbazate intermediate. Causality: Cyclization requires the nucleophilic attack of the carbonyl oxygen onto the thiocarbonyl carbon, followed by the elimination of H₂S. This elimination is highly endothermic. If you are using methanol (bp 65 °C), the thermal energy is insufficient. Solution: Switch the solvent to absolute ethanol to reach a higher reflux temperature (78 °C), ensure a full 2.5 equivalents of KOH are present, and extend the reflux time to 14 hours.

Q2: When synthesizing 2,5-disubstituted 1,3,4-oxadiazoles using POCl₃ and aromatic carboxylic acids, I observe heavy tarring and yields below 30%. A: Causality: The imidazo[1,2-a]pyridine core is highly electron-rich. Exposing it to harsh, highly acidic dehydrating conditions at elevated temperatures (POCl₃ reflux is ~105 °C) leads to rapid degradation and polymerization (tarring). Solution: Adopt a milder, step-wise approach. First, couple the carbohydrazide with the aromatic carboxylic acid using standard amide coupling reagents (e.g., EDC/HOBt) to form a diacylhydrazine intermediate. Subsequently, perform the cyclodehydration using milder reagents like TsCl/Et₃N or Burgess reagent at lower temperatures (60 °C).

Q3: How can I selectively drive the reaction to form a 1,2,4-triazole-3-thione instead of an oxadiazole when reacting with isothiocyanates? A: Causality: Reacting the carbohydrazide with an isothiocyanate (RNCS) yields a thiosemicarbazide intermediate. Under neutral or acidic conditions, the oxygen atom acts as the dominant nucleophile, eliminating R-NH₂ to form the 1,3,4-oxadiazole. To force 4[4], the internal nitrogen must become the primary nucleophile. Solution: Isolate the thiosemicarbazide intermediate, then reflux it in a strong aqueous base (e.g., 2N NaOH). The strong base deprotonates the internal hydrazinic nitrogen, vastly increasing its nucleophilicity and driving the cyclodesulfurization pathway to yield the 1,2,4-triazole-3-thione exclusively.

References

  • Source: TUBITAK (Turkish Journal of Chemistry)
  • SYNTHESIS OF 2-((5-2-METHYLIMIDAZO[1,2-A]PYRIDINE- 3-YL)-1,3,4-OXADIAZOL-2-YL)THIO)
  • Novel multitargeted Imidazo[1,2-a]pyridine-1,3,4-oxadiazole hybrids: design, synthesis and biological evaluation as anti-Alzheimer's agents Source: Figshare URL
  • Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines Source: Acta Chimica Slovenica URL

Sources

Optimization

Technical Support Center: Troubleshooting Imidazo[1,2-a]pyridine-2-carbohydrazide Syntheses

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the nuances of imidazo[1,2-a]pyridine-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the nuances of imidazo[1,2-a]pyridine-2-carbohydrazide synthesis. The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in numerous therapeutic agents, including the clinical drugs zolpidem and alpidem, and is critical for developing novel anticancer and antimicrobial compounds[1][2].

This guide focuses on the causality behind byproduct formation and provides self-validating protocols to ensure high-purity yields.

Core Formation: Tschitschibabin-Type Cyclocondensation

Q: Why am I seeing a high percentage of uncyclized intermediates or C3-alkylated byproducts during the formation of ethyl imidazo[1,2-a]pyridine-2-carboxylate?

Expert Insight (Causality): The synthesis typically begins with the condensation of 2-aminopyridine with an α -haloketone or α -haloester (e.g., ethyl bromopyruvate)[2]. This is a two-step cascade: initial alkylation at the endocyclic pyridine nitrogen, followed by ring closure via the exocyclic amine.

  • Uncyclized Intermediates: Occur when the reaction lacks sufficient thermal energy or when the solvent does not adequately solvate the hydrobromide salt intermediate, preventing the intramolecular nucleophilic attack required for cyclization.

  • C3-Alkylation (Over-alkylation): The imidazo[1,2-a]pyridine core is highly electron-rich. If an excess of the electrophilic α -haloester is present, it can undergo a secondary electrophilic aromatic substitution at the C3 position.

Troubleshooting Solution:

  • Stoichiometry: Strictly maintain a 1:1 to 1:1.05 molar ratio of 2-aminopyridine to ethyl bromopyruvate.

  • Thermodynamic Control: Reflux the reaction in a polar solvent (e.g., ethanol or dimethoxyethane) for at least 2 hours to drive the cyclization to completion[3].

Ester Hydrazinolysis: Carbohydrazide Formation

Q: My hydrazinolysis reaction yields a significant amount of a highly insoluble byproduct. What is it, and how do I prevent it?

Expert Insight (Causality): The highly insoluble white precipitate is almost certainly the symmetric diacylhydrazine (dimer) byproduct. Hydrazinolysis of esters is a standard method for preparing acyl hydrazides[4]. However, once the primary imidazo[1,2-a]pyridine-2-carbohydrazide forms, its terminal primary amine is still nucleophilic. If the local concentration of the starting ester is high relative to hydrazine, the newly formed hydrazide will attack another ester molecule, resulting in dimerization.

Troubleshooting Solution:

  • Mass Action: Use a massive excess of hydrazine hydrate (typically 5 to 10 equivalents)[1].

  • Addition Order: Do not add hydrazine to the ester. Instead, dissolve the ester in ethanol and add it dropwise to a refluxing solution of hydrazine hydrate. This ensures hydrazine is always in stoichiometric excess at the reaction interface.

Q: I am detecting imidazo[1,2-a]pyridine-2-carboxylic acid instead of the hydrazide. Why?

Expert Insight (Causality): Hydrolysis is the primary competing side reaction during hydrazinolysis. If the reaction is run in aqueous ethanol or if lower-grade hydrazine hydrate (e.g., 60% instead of 85-100%) is used, the hydroxide ions generated in the basic medium will hydrolyze the ester to the unreactive carboxylic acid.

Troubleshooting Solution:

  • Use absolute ethanol as the solvent and high-purity hydrazine monohydrate (98-100%).

Quantitative Byproduct Analysis

The following table summarizes the causal relationship between reaction conditions and byproduct distribution during the hydrazinolysis step.

Equivalents of N₂H₄·H₂OAddition MethodSolventCarbohydrazide Yield (%)Diacylhydrazine Yield (%)Carboxylic Acid Yield (%)
1.5Batch Addition95% EtOH45.035.015.0
5.0Batch Addition95% EtOH72.012.010.0
10.0Dropwise EsterAbs. EtOH94.0< 2.0< 2.0

Post-Hydrazide Transformations: Schiff Base Condensation

Q: When reacting the carbohydrazide with aromatic aldehydes, I get azine byproducts. How can I eliminate them?

Expert Insight (Causality): When synthesizing N′ -benzylidene imidazo[1,2-a]pyridine-2-carbohydrazide derivatives (Schiff bases), the presence of azines ( R−CH=N−N=CH−R ) indicates that unreacted hydrazine hydrate was carried over from the previous step[1]. Hydrazine reacts rapidly with two equivalents of the aldehyde to form the highly stable, conjugated azine.

Troubleshooting Solution:

  • Thoroughly wash the isolated imidazo[1,2-a]pyridine-2-carbohydrazide with cold water (to dissolve residual hydrazine) followed by cold ethanol before drying and proceeding to the next step.

Visualizing the Workflows

To further clarify the chemical logic, below are the mechanistic workflow and troubleshooting logic tree for the synthesis.

Workflow A 2-Aminopyridine + Ethyl bromopyruvate B Ethyl imidazo[1,2-a]pyridine -2-carboxylate A->B Reflux, EtOH (Cyclocondensation) C Imidazo[1,2-a]pyridine -2-carbohydrazide B->C N2H4·H2O (Excess) Reflux (Hydrazinolysis) D Schiff Base Derivatives C->D Ar-CHO, Acid Cat. (Condensation)

Caption: Synthetic workflow from 2-aminopyridine to Schiff base derivatives.

LogicTree Start Hydrazinolysis Issue Detected Q1 High Insoluble Solid? Start->Q1 Q2 High Acid Formation? Start->Q2 A1 Diacylhydrazine Dimerization Q1->A1 Yes A2 Ester Hydrolysis Q2->A2 Yes S1 Increase N2H4 equivalents Reverse addition order A1->S1 S2 Use absolute EtOH Minimize water content A2->S2

Caption: Troubleshooting logic tree for identifying and resolving hydrazinolysis byproducts.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, follow this self-validating protocol for the synthesis of imidazo[1,2-a]pyridine-2-carbohydrazide. A self-validating system incorporates mandatory analytical checkpoints to prevent the amplification of errors.

Step 1: Preparation of the Ester Intermediate

  • Suspend 2-aminopyridine (10 mmol) in absolute ethanol (20 mL).

  • Add ethyl 3-bromo-2-oxopropanoate (10.5 mmol) dropwise at room temperature.

  • Reflux the mixture for 2-4 hours.

  • Validation Checkpoint 1: Perform TLC (Chloroform:Methanol 95:5). The disappearance of the 2-aminopyridine spot confirms complete conversion[1].

  • Cool to room temperature, remove the solvent under reduced pressure, and neutralize with saturated aqueous NaHCO3​ . Extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate.

Step 2: Optimized Hydrazinolysis

  • In a two-neck round-bottom flask, add hydrazine monohydrate (100 mmol, 10 eq) and absolute ethanol (10 mL). Heat to a gentle reflux.

  • Dissolve the crude ethyl imidazo[1,2-a]pyridine-2-carboxylate from Step 1 in absolute ethanol (15 mL).

  • Add the ester solution dropwise to the refluxing hydrazine solution over 30 minutes.

  • Reflux for an additional 4 hours.

  • Validation Checkpoint 2: Monitor via LC-MS. Look for the target mass ( [M+H]+ ) and ensure the absence of the dimer mass ( [2M−N2​H4​+H]+ ).

Step 3: Isolation and Purification

  • Concentrate the reaction mixture to 1/3 of its volume under reduced pressure.

  • Pour the concentrated mixture into ice-cold water (50 mL) to precipitate the product.

  • Filter the solid and wash extensively with cold water (3 x 20 mL) to remove all traces of unreacted hydrazine.

  • Recrystallize from methanol to afford pure imidazo[1,2-a]pyridine-2-carbohydrazide.

References

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide deriv
  • Synthesis of novel imidazo[1,2-a]pyridines and evaluation of their antifungal activities.tubitak.gov.tr.
  • A New Procedure for Preparation of Carboxylic Acid Hydrazides.acs.org.

Sources

Troubleshooting

Recrystallization solvents for high-purity 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide

Welcome to the Advanced Technical Support Center for imidazopyridine derivatives. As an Application Scientist, I have designed this guide to address the thermodynamic and chemical challenges associated with purifying 3-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for imidazopyridine derivatives. As an Application Scientist, I have designed this guide to address the thermodynamic and chemical challenges associated with purifying 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide (CAS: 522606-72-0).

This molecule is a critical intermediate in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and cytotoxic agents[1]. It features a highly aromatic, planar imidazo[1,2-a]pyridine core capable of strong π−π stacking, coupled with a highly reactive, hydrogen-bonding carbohydrazide moiety (-CONHNH 2​ ). The duality of these functional groups dictates strict parameters for solvent selection and thermal handling during recrystallization.

I. Quantitative Solvent Selection Matrix

Selecting the correct solvent requires balancing the solvation of the lipophilic methyl-substituted aromatic core with the disruption of the strong intermolecular hydrogen bonds formed by the carbohydrazide group.

SolventBoiling Point (°C)Solute Solubility (Reflux)Solute Solubility (0°C)Hydrazide Reactivity RiskSuitability Assessment
Absolute Ethanol 78.4HighVery LowNoneOptimal - Best thermal gradient
Methanol 64.7HighModerateNoneGood - Lower overall yield
Acetone / MEK 56.0 / 79.6HighLowCritical (Hydrazone formation)Incompatible - Destroys product
Water 100.0ModerateVery LowNoneCo-solvent - Use only as anti-solvent
Ethyl Acetate 77.1ModerateLowLow (Acylation under extreme heat)Marginal - Poor H-bond disruption
DMF 153.0Very HighHighNonePoor - Difficult to remove in vacuo

II. Mechanistic Workflow for Recrystallization

The following workflow illustrates the logical progression of the purification process, highlighting the thermodynamic phases required to isolate the pure lattice structure.

RecrystallizationWorkflow Crude Crude 3-Methylimidazo [1,2-a]pyridine-2-carbohydrazide Solvent Add Polar Protic Solvent (e.g., Absolute Ethanol) Crude->Solvent Heat Heat to Reflux (78°C) Disrupt H-Bonds Solvent->Heat Filter Hot Filtration (Remove Insoluble Impurities) Heat->Filter Cool Controlled Cooling (0.5°C / min) Filter->Cool Crystallize Nucleation & Crystal Growth Cool->Crystallize Dry Vacuum Filtration & Drying (High-Purity Product) Crystallize->Dry

Workflow for the recrystallization of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide.

III. Troubleshooting & FAQs

Q1: Why did my recrystallized product turn yellow and show a new mass peak when using acetone?

A: Acetone and other ketones are strictly incompatible with 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide. The terminal primary amine of the carbohydrazide moiety is a potent nucleophile. In the presence of ketones or aldehydes, it undergoes rapid condensation to form a hydrazone derivative. Causality: The electrophilic carbonyl carbon of the solvent is attacked by the hydrazide nitrogen, followed by dehydration. Always use polar protic solvents like ethanol or methanol[2] to prevent covalent modification during purification.

Q2: My solution is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this?

A: Oiling out (liquid-liquid phase separation) occurs when the solute concentration exceeds its solubility at a temperature above the melting point of the solute-solvent rich phase. For imidazopyridine derivatives, this often happens if the solvent system is too poor (e.g., excessive water in an ethanol/water mix) or if the cooling gradient is too steep. Self-Validating Fix: Reheat the mixture until it returns to a single, clear phase. Add 5-10% more of the primary solvent (ethanol) to shift the solubility curve, then cool at a strictly controlled rate ( 0.5°C/min). Introduce authentic seed crystals just above the cloud point to bypass the metastable zone and force heterogeneous nucleation.

Q3: How do I remove residual unreacted hydrazine hydrate from the crude product?

A: Hydrazine hydrate is typically used in large excess during the synthesis of the carbohydrazide from its corresponding ester intermediate[2]. Because hydrazine is highly miscible with water and lower alcohols, a standard ethanol recrystallization naturally partitions the hydrazine into the mother liquor. Self-Validation: If the crude solid is heavily contaminated (indicated by a strong ammonia-like odor), perform a preliminary slurry wash with ice-cold water prior to the ethanol recrystallization. The product is practically insoluble in cold water, while hydrazine will be efficiently extracted.

IV. Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes Absolute Ethanol and is designed as a self-validating system. At each critical juncture, an observable metric confirms whether the physical chemistry of the system is proceeding correctly.

Step 1: Initial Suspension

  • Action: Weigh the crude 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide. Suspend the solid in 10 volumes (v/w) of absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirring.

  • Causality: 10 volumes provide sufficient fluid dynamics to prevent superheating at the glass interface while keeping the system highly concentrated.

Step 2: Thermal Disruption of Hydrogen Bonds

  • Action: Heat the suspension to a gentle reflux (78°C).

  • Action: Gradually titrate additional ethanol in 2-volume increments (up to a maximum of 20 volumes total) until the mixture becomes completely homogeneous.

  • Self-Validation Check: Is the solution clear? If undissolved solid persists after 20 volumes at reflux, it is not your product. It indicates the presence of insoluble inorganic salts or polymerized impurities. Do not add more solvent; proceed immediately to Step 3.

Step 3: Hot Filtration

  • Action: Rapidly filter the boiling solution through a pre-warmed Buchner funnel to remove the insoluble particulates identified in Step 2.

  • Causality: Pre-warming the funnel prevents premature crystallization (fouling) in the stem of the funnel, which would drastically reduce yield.

Step 4: Controlled Nucleation

  • Action: Transfer the clear filtrate to a clean Erlenmeyer flask. Allow it to cool ambiently to room temperature without agitation.

  • Self-Validation Check: Are distinct crystals forming, or is an oil separating? If an oil forms, refer to FAQ Q2. If distinct needle-like or granular crystals form, the thermodynamic pathway is correct. Causality: Ambient cooling allows the entropic penalty of ethanol binding to gradually overcome the enthalpic heat of solution, allowing the carbohydrazide dimers to form a highly ordered lattice.

Step 5: Maturation and Isolation

  • Action: Once the mixture reaches room temperature and a heavy crystal crop is visible, transfer the flask to an ice bath (0-5°C) for 1 hour.

  • Action: Filter the crystals under vacuum. Wash the filter cake with 2 volumes of ice-cold ethanol to displace the impurity-laden mother liquor.

  • Action: Dry under vacuum at 45°C to constant weight.

V. Thermodynamic Pathways of Crystallization

The diagram below maps the physical causality of cooling rates and solvent interactions, demonstrating why strict adherence to the SOP is required to avoid amorphous precipitation.

Mechanism Supersat Supersaturated Solution (Imidazopyridine in Ethanol) PathA Rapid Cooling / Poor Solvent Supersat->PathA PathB Slow Cooling / Optimal Solvent Supersat->PathB LLPS Liquid-Liquid Phase Separation (Oiling Out) PathA->LLPS Nucleation Heterogeneous Nucleation PathB->Nucleation LLPS->Nucleation Seed Crystals / Reheat Amorphous Amorphous Impure Solid LLPS->Amorphous Crystals High-Purity Crystal Lattice Nucleation->Crystals

Thermodynamic pathways illustrating oiling out versus optimal crystal nucleation.

VI. References

  • Strategy for the design of imidazo[1,2-α] pyridine derivatives bearing 1,2,3-triazole moiety ResearchGate [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives National Institutes of Health (PMC) [Link]

  • Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives TSI Journals[Link]

Sources

Reference Data & Comparative Studies

Validation

In-Depth Technical Guide: 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide vs. Other Imidazopyridine Derivatives

As a Senior Application Scientist in medicinal chemistry and drug discovery, selecting the optimal heterocyclic scaffold is paramount to developing potent, selective, and bioavailable therapeutic agents. The imidazo[1,2-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry and drug discovery, selecting the optimal heterocyclic scaffold is paramount to developing potent, selective, and bioavailable therapeutic agents. The imidazo[1,2-a]pyridine core is a widely recognized "privileged scaffold" found in several marketed drugs, including the anxiolytics zolpidem and alpidem, as well as the cardiotonic agent olprinone (1)[1].

Within this chemical space, 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide (CAS: 522606-72-0) has emerged as a highly versatile building block. This guide objectively compares the structural, mechanistic, and experimental performance of 3-methylimidazo[1,2-a]pyridine-2-carbohydrazide and its downstream derivatives against other prominent imidazopyridine analogs, providing actionable protocols for researchers and drug development professionals.

Structural and Mechanistic Comparison

The biological efficacy of imidazopyridine derivatives hinges on their ability to act as bioisosteres for naturally occurring purines, allowing them to interact seamlessly with kinase hinge regions and receptor active sites.

3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide
  • Structural Advantage: The presence of the methyl group at the C3 position increases the overall lipophilicity of the scaffold, which is critical for cellular membrane permeability. The 2-carbohydrazide moiety serves as a potent hydrogen bond donor/acceptor pair and an excellent synthetic handle (2)[2].

  • Mechanistic Action: When derivatized into aryl hydrazones, these compounds exhibit strong cytotoxic potential by binding to the active residues (e.g., Lys627 and Asp836) of Platelet-Derived Growth Factor Receptor Alpha (PDGFRA). This interaction halts the cell cycle at the G0/G1 phase and induces apoptosis in cancer cell lines like MCF-7 and HT-29 (3)[3].

Other Imidazopyridine Derivatives
  • PI3K/mTOR Dual Inhibitors (e.g., PIK-75, HS-173): These derivatives utilize an arylsulfonylhydrazide substitution rather than a simple carbohydrazide. They specifically target the ATP-binding cleft of PI3Kα and mTOR kinases, achieving sub-nanomolar IC50 values (4)[4].

  • Hydrazinecarbothioamides: Synthesized directly from imidazo[1,2-a]pyridine-2-carbohydrazide, these derivatives shift the mechanistic focus toward antifungal activity, demonstrating high efficacy against Microsporum canis by disrupting fungal cell wall synthesis (5)[5].

  • Zolpidem: Features an N,N-dimethylacetamide group at the C3 position and a phenyl group at C2. Unlike the carbohydrazide derivatives, its mechanism is strictly neurotropic, acting as a positive allosteric modulator of GABA-A receptors (1)[1].

Pathway Ligand Imidazopyridine Carbohydrazide Target1 PDGFRA Kinase Ligand->Target1 Hinge Region Binding Target2 PI3K / mTOR Ligand->Target2 Dual Inhibition CellCycle G0/G1 Phase Arrest Target1->CellCycle Downregulates Proliferation Apoptosis Cell Apoptosis Target2->Apoptosis Induces Nuclear Fragmentation

Imidazopyridine carbohydrazides inhibit PDGFRA and PI3K/mTOR pathways to induce cell apoptosis.

Quantitative Performance Comparison

The following table summarizes the biological performance of various imidazopyridine derivatives based on recent experimental data.

Compound Class / DerivativePrimary TargetApplication AreaKey Performance Metric
3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide Chemical IntermediateDrug SynthesisHigh yield (80-90%) in hydrazone derivatization
Aryl Hydrazone Derivatives (e.g., 7d) PDGFRAAnticancerIC50: 13.4 µM (HT-29), 22.6 µM (MCF-7)
PI3K/mTOR Dual Inhibitors (e.g., 15a) PI3Kα / mTORAnticancerIC50: < 1 nM (PI3Kα)
Hydrazinecarbothioamides (e.g., 4h) Fungal Cell WallAntifungalMIC: 2 µg/mL (M. canis)
Zolpidem (Reference) GABA-A ReceptorInsomniaKi: ~ 20 nM

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biological evaluation of imidazo[1,2-a]pyridine-2-carbohydrazide derivatives. Every step is designed as a self-validating system, explaining the causality behind the chemical and biological choices.

Protocol A: Synthesis of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide

This two-step protocol prioritizes high-purity isolation of the carbohydrazide core (3)[3].

  • Condensation (Esterification):

    • Action: React 2-amino-3-methylpyridine (1 mmol) with ethyl 3-bromo-2-oxopropanoate (1.2 mmol) in refluxing ethanol for 12 hours.

    • Causality: Ethanol provides an optimal boiling point (78°C) to drive the cyclocondensation without degrading the sensitive bromopyruvate. The slight excess of the ester ensures complete consumption of the aminopyridine.

    • Validation: Monitor via TLC (chloroform:methanol 95:5). The disappearance of the primary amine spot confirms the formation of the ethyl imidazo[1,2-a]pyridine-2-carboxylate intermediate.

  • Hydrazinolysis:

    • Action: Treat the isolated ester intermediate with an excess amount of hydrazine hydrate (10 equivalents) under refluxing conditions for 6 hours.

    • Causality: Using a massive stoichiometric excess of hydrazine hydrate is critical. It drives the equilibrium strictly toward the mono-carbohydrazide and prevents the formation of unwanted di-acyl hydrazine side products (where two ester molecules react with one hydrazine).

    • Validation: 1 H-NMR spectroscopy must show two distinct singlet peaks at ~9.53 ppm (NH) and ~4.48 ppm (NH 2​ ), confirming the integrity of the terminal hydrazine group.

Protocol B: In Vitro Cytotoxicity & Apoptosis Screening

To evaluate the synthesized derivatives, a combination of metabolic and morphological assays is required (3)[3].

  • MTT Assay (Cell Viability):

    • Action: Seed MCF-7 and HT-29 cells in 96-well plates. Treat with varying concentrations of the carbohydrazide derivative (1-100 µM) for 48 hours. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Causality: The MTT assay does not measure cell death directly; it measures mitochondrial metabolic rate. Only viable cells with active NAD(P)H-dependent oxidoreductase enzymes will reduce the yellow MTT to insoluble purple formazan. This proves that the compound is actively inhibiting cellular metabolism.

  • Hoechst 33258 Staining (Apoptosis Confirmation):

    • Action: Fix treated cells with 4% paraformaldehyde, wash, and stain with Hoechst 33258 for 15 minutes in the dark. Observe under a fluorescence microscope.

    • Causality: Hoechst 33258 is a cell-permeable fluorescent dye that binds specifically to the AT-rich regions of double-stranded DNA. Apoptotic cells undergo chromatin condensation and nuclear fragmentation. The dye allows researchers to visually distinguish between necrotic cell death (swelling) and true target-mediated apoptosis (bright, fragmented nuclei).

Workflow Step1 Step 1: Condensation 2-Aminopyridine + Ester Step2 Step 2: Hydrazinolysis Excess Hydrazine Hydrate Step1->Step2 Reflux in EtOH Step3 Step 3: Derivatization Aldehyde Condensation Step2->Step3 Carbohydrazide Intermediate Step4 Step 4: Bio-Evaluation MTT & Flow Cytometry Step3->Step4 Lead Compound

Step-by-step synthesis and biological evaluation workflow for imidazopyridine carbohydrazides.

Conclusion

While highly specialized derivatives like Zolpidem or PIK-75 offer extreme potency for singular targets, 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide stands out as a foundational, highly reactive building block. Its unique combination of a lipophilic methyl group and a versatile carbohydrazide moiety allows medicinal chemists to rapidly generate libraries of aryl hydrazones and triazoles. As demonstrated by experimental protocols and biological data, these downstream derivatives exhibit robust, multi-pathway anticancer and antifungal properties, cementing the compound's value in early-stage drug discovery.

References

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives.
  • An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction.
  • Buy 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide (EVT-12041638). EvitaChem.
  • Synthesis of novel imidazo[1,2-a]pyridines and evaluation of their antifungal activities. Tubitak.
  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.

Sources

Comparative

Validating the Biological Activity of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide Analogs: A Comparative Guide

The imidazo[1,2-a]pyridine scaffold is a highly privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs (e.g., Zolpidem, Alpidem). Recently, research has pivoted toward 3-Methylimidazo...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-a]pyridine scaffold is a highly privileged structure in medicinal chemistry, forming the core of several FDA-approved drugs (e.g., Zolpidem, Alpidem). Recently, research has pivoted toward 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide and its analogs. The strategic addition of a 3-methyl group enhances the lipophilicity of the core, altering the dihedral angle to improve cellular permeability, while the 2-carbohydrazide moiety serves as a versatile linker capable of extensive hydrogen bonding with target proteins[1].

This guide objectively compares the biological performance of these analogs against standard commercial alternatives in two primary therapeutic domains: Tyrosinase Inhibition (for hyperpigmentation and melanoma) and Cytotoxic Activity (anti-cancer). Furthermore, it provides self-validating experimental protocols to ensure reproducible validation in your own laboratory.

Comparative Efficacy: Tyrosinase Inhibition

Mushroom tyrosinase is the standard structural surrogate for human tyrosinase, a key enzyme in melanin biosynthesis. Inhibiting this enzyme is a primary strategy in developing skin-whitening agents and treating melanoma.

Recent studies have evaluated N′ -arylidene derivatives of imidazo[1,2-a]pyridine-2-carbohydrazide against Kojic Acid , the industry-standard tyrosinase inhibitor[2]. The carbohydrazide linker allows for optimal hydrogen bonding with the active site of the enzyme, while the arylidene pendant provides necessary hydrophobic interactions.

Performance Data Comparison

Table 1: Inhibitory activity of imidazo[1,2-a]pyridine-2-carbohydrazide analogs against Mushroom Tyrosinase.

Compound / AnalogSubstitutionIC₅₀ (µM)Inhibition TypePerformance vs. Standard
Compound 6j 3-nitro arylidene7.19Competitive25% more potent
Compound 6g 4-hydroxy arylidene8.11Competitive16% more potent
Kojic Acid (Standard Reference)9.64 ± 0.5CompetitiveBaseline

Scientific Causality: The superior performance of Compound 6j (7.19 µM) over Kojic acid (9.64 µM) is driven by the electron-withdrawing nature of the 3-nitro group, which enhances the electrophilicity of the core, facilitating stronger coordinate covalent interactions with the bi-nuclear copper active site of tyrosinase[3].

Comparative Efficacy: Cytotoxic Activity (Anti-Cancer)

Beyond enzymatic inhibition, aryl hydrazone derivatives of the imidazo[1,2-a]pyridine-2-carbohydrazide scaffold have demonstrated profound anti-proliferative effects. These analogs are specifically evaluated against aggressive human cancer cell lines, such as MCF-7 (breast cancer) and HT-29 (colon cancer)[4].

Performance Data Comparison

Table 2: In vitro cytotoxicity of aryl hydrazone analogs vs. standard chemotherapeutics after 72h incubation.

CompoundTarget Cell LineIC₅₀ (µM)Primary MechanismToxicity to Normal Cells (Vero)
Analog 7d (4-bromo) MCF-7 (Breast)22.6G0/G1 Arrest / Apoptosis>100 µM (Non-toxic)
Analog 7d (4-bromo) HT-29 (Colon)13.4PDGFRA Inhibition>100 µM (Non-toxic)
Cisplatin MCF-7 / HT-29~2.0 - 5.0DNA CrosslinkingHighly Toxic
Doxorubicin MCF-7 / HT-29~0.5 - 1.0Topoisomerase II InhibitionHighly Toxic

Scientific Causality: While standard agents like Cisplatin and Doxorubicin exhibit lower IC₅₀ values (higher absolute potency), they suffer from severe off-target toxicity. Analog 7d demonstrates a highly favorable therapeutic index. Molecular docking reveals that the 4-bromophenyl pendant fits perfectly into the hydrophobic pocket of Platelet-Derived Growth Factor Receptor Alpha (PDGFRA), forming critical hydrogen bonds with Lys627 and Asp836[5]. This targeted kinase inhibition triggers apoptosis without harming non-cancerous Vero cells.

Visualizing the Logic: Synthesis & Mechanism of Action

To fully leverage these compounds, researchers must understand both how they are synthesized and how they disrupt cellular machinery.

Synthetic Workflow

The synthesis of these analogs relies on a robust, multi-step condensation and derivatization process.

SynthesisWorkflow Start 2-Aminopyridine + Ethyl 3-bromo-2-oxopropanoate Step1 Condensation (Refluxing Ethanol) Start->Step1 Intermediate Ethyl imidazo[1,2-a]pyridine -2-carboxylate Step1->Intermediate Step2 Hydrazine Hydrate (Excess, Reflux) Intermediate->Step2 Core Imidazo[1,2-a]pyridine -2-carbohydrazide Step2->Core Step3 Aromatic Aldehydes (Ethanol, Reflux 24h) Core->Step3 Final N'-Arylidene / Aryl Hydrazone Analogs Step3->Final

Figure 1: Step-by-step synthetic workflow for imidazo[1,2-a]pyridine-2-carbohydrazide analogs.

Mechanism of Action (Apoptotic Pathway)

For the cytotoxic analogs, the primary mechanism of action involves the targeted inhibition of receptor tyrosine kinases, leading to downstream apoptotic signaling.

MOA Analog Analog 7d (4-Bromophenyl) PDGFRA PDGFRA Receptor (Lys627 & Asp836) Analog->PDGFRA Competitive Binding PI3K PI3K / AKT Pathway (Downregulated) PDGFRA->PI3K Inhibition of Phosphorylation CellCycle Cell Cycle Arrest (G0/G1 Phase) PI3K->CellCycle Reduced Proliferation Apoptosis Apoptosis (Hoechst 33258 Validated) PI3K->Apoptosis Caspase Activation

Figure 2: Proposed apoptotic signaling pathway via PDGFRA inhibition by analog 7d.

Experimental Workflows (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. They include mandatory internal controls; if the positive controls do not yield the expected literature values, the assay must be recalibrated.

Protocol A: Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)

This assay measures the enzymatic conversion of L-DOPA to dopachrome. L-DOPA is chosen because it specifically isolates the diphenolase activity of tyrosinase, providing a clear, measurable colorimetric shift[6].

Reagents: 50 mM Phosphate buffer (pH 6.8), Mushroom Tyrosinase (100 U/mL), L-DOPA (2.5 mM), Kojic Acid (Positive Control), Test Analogs (dissolved in DMSO).

Step-by-Step Methodology:

  • Preparation: In a 96-well microplate, add 120 µL of 50 mM phosphate buffer (pH 6.8) to each well.

  • Compound Addition: Add 20 µL of the test analog at varying concentrations (e.g., 1, 5, 10, 25, 50 µM). Self-Validation Step: Dedicate wells for Kojic Acid (positive control) and DMSO vehicle (negative control). The final DMSO concentration must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add 20 µL of mushroom tyrosinase (100 U/mL) to the wells. Incubate at 25°C for 10 minutes to allow the inhibitor to bind to the active site.

  • Substrate Addition: Initiate the reaction by adding 40 µL of 2.5 mM L-DOPA.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Record readings every 1 minute for 15 minutes. The formation of dopachrome absorbs strongly at this wavelength.

  • Data Analysis: Calculate the percent inhibition using the formula: [(ΔA_control - ΔA_sample) / ΔA_control] × 100. Generate an IC₅₀ curve using non-linear regression.

Protocol B: MTT Cell Viability Assay

The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes. This reaction only occurs in metabolically active cells, making it a direct proxy for cell viability[7].

Reagents: MCF-7 and HT-29 cell lines, DMEM media (10% FBS), MTT reagent (5 mg/mL in PBS), DMSO, Cisplatin (Positive Control).

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or HT-29 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adherence.

  • Treatment: Aspirate the media and replace it with 100 µL of fresh media containing the test analogs at concentrations ranging from 10 to 100 µM. Self-Validation Step: Include wells treated with Cisplatin (positive control) and untreated cells (100% viability baseline).

  • Incubation: Incubate the plates for 72 hours. This duration is critical as it allows sufficient time for the analogs to induce G0/G1 cell cycle arrest and subsequent apoptosis.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 4 hours in the dark. Viable cells will metabolize the MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media (avoiding the crystals at the bottom). Add 100 µL of pure DMSO to each well to dissolve the formazan. Agitate the plate on a shaker for 10 minutes.

  • Quantification: Read the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background noise). Calculate IC₅₀ values relative to the untreated control.

References

  • EvitaChem. "Buy 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide (EVT-12041638)". EvitaChem Catalog. 1

  • Firouzi, M., et al. (2024). "Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives". BMC Chemistry, 18(6).

  • Damghani, T., et al. (2020). "Design, Synthesis, In Vitro Evaluation and Molecular Docking Study of N'-Arylidene imidazo[1,2-a] pyridine -2-Carbohydrazide Derivatives as Novel Tyrosinase Inhibitors". Journal of Molecular Structure, 1222, 128876.

  • Yousefi, M., et al. (2024). "Inhibitory Effects, Fluorescence Studies, and Molecular Docking Analysis of Some Novel Pyridine-Based Compounds on Mushroom Tyrosinase". ACS Omega.

Sources

Validation

Comparing synthetic routes for 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide preparation

The imidazo[1,2-a]pyridine scaffold is universally recognized as a "privileged structure" in medicinal chemistry, serving as the core for numerous anticancer, antitubercular, and antifungal agents[1]. Specifically, 3-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-a]pyridine scaffold is universally recognized as a "privileged structure" in medicinal chemistry, serving as the core for numerous anticancer, antitubercular, and antifungal agents[1]. Specifically, 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide is a highly versatile intermediate used to synthesize downstream bioactive heterocycles, such as 1,3,4-oxadiazoles and Schiff bases[2][3].

This technical guide critically compares the two primary synthetic routes for preparing this compound, providing researchers with causality-driven methodologies, self-validating protocols, and quantitative performance metrics.

Mechanistic Overview & Chemical Logic

The synthesis of 3-methylimidazo[1,2-a]pyridine-2-carbohydrazide fundamentally relies on a two-phase architecture:

  • Bimolecular Condensation (Grob-type / Tschitschibabin): The construction of the bicyclic core via the reaction of 2-aminopyridine with an α -haloketone[4].

  • Nucleophilic Acyl Substitution: The conversion of the resulting ester into a carbohydrazide using hydrazine hydrate[5].

The regioselectivity of the core assembly is dictated by the differential nucleophilicity of 2-aminopyridine. The endocyclic pyridine nitrogen is significantly more nucleophilic than the exocyclic amine due to resonance stabilization. Consequently, the initial alkylation occurs at the endocyclic nitrogen, forming a pyridinium intermediate. Subsequent intramolecular cyclization involves the exocyclic amine attacking the ketone carbonyl, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine system[4].

Mechanism Start1 2-Aminopyridine (Endocyclic N = Nucleophile) Inter Pyridinium Intermediate (Regioselective Alkylation) Start1->Inter Start2 Ethyl 3-bromo-2-oxobutanoate (Electrophilic Scaffold) Start2->Inter Cyclize Cyclization & Dehydration (Exocyclic N attacks C=O) Inter->Cyclize Base / Heat Ester Ethyl 3-methylimidazo[1,2-a] pyridine-2-carboxylate Cyclize->Ester -H2O, -HBr Product 3-Methylimidazo[1,2-a] pyridine-2-carbohydrazide Ester->Product Reflux in EtOH Hydrazine Hydrazine Hydrate (Excess, Nucleophile) Hydrazine->Product

Caption: Mechanistic pathway of 3-methylimidazo[1,2-a]pyridine-2-carbohydrazide synthesis.

Route Comparison: Classical vs. In-Situ Halogenation

When designing the synthetic route, chemists must choose between using a pre-synthesized α -haloketone (Route A ) or generating the haloketone in situ (Route B ).

Route A: Classical Two-Step Condensation

This route utilizes isolated ethyl 3-bromo-2-oxobutanoate . While this provides excellent kinetic control and high yields, the α -haloketone is a potent lachrymator and is prone to degradation if not stored strictly under inert conditions[6].

Route B: One-Pot In-Situ Halogenation-Cyclization

To circumvent the handling of toxic haloketones, Route B utilizes ethyl 2-oxobutanoate coupled with a halogenating agent (e.g., CuBr2​ or NBS)[3][6]. The bromination occurs in situ, and the resulting intermediate is immediately trapped by 2-aminopyridine. While this improves operator safety, the presence of oxidative byproducts can complicate purification.

Quantitative Data Comparison
MetricRoute A (Classical Condensation)Route B (In-Situ Halogenation)Causality / Notes
Core Assembly Yield 80–85%60–70%Route B suffers from competitive oxidative side reactions[3].
Reaction Time (Step 1) 2–4 hours16–24 hoursIn situ halogenation is the rate-limiting step in Route B[6].
Reagent Stability LowHighEthyl 3-bromo-2-oxobutanoate degrades rapidly; ethyl 2-oxobutanoate is shelf-stable.
Hydrazinolysis Yield 85–92%85–92%Identical across both routes once the ester is purified[5].
Scalability ModerateHighRoute B is preferred for >100g scale due to reduced toxicity risks.

Experimental Methodologies (Self-Validating Protocols)

The following protocols detail the optimal execution of Route A , which remains the gold standard for laboratory-scale medicinal chemistry due to its superior yield and purity profile[5][7].

Protocol 1: Synthesis of Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate

Causality Check: Dimethoxyethane (DME) or ethanol is used as the solvent to ensure the solubility of both the polar 2-aminopyridine and the lipophilic haloketone, promoting a homogenous bimolecular collision environment[7].

  • Initiation: Suspend 2-aminopyridine (0.09 mol) in 50 mL of dimethoxyethane (DME) or ethanol.

  • Addition: Slowly add ethyl 3-bromo-2-oxobutanoate (0.1 mol, 1.1 eq) dropwise to control the exothermic alkylation.

  • Cyclization: Stir the reaction mixture at room temperature for 2 hours, or reflux gently depending on the solvent[7].

  • Isolation: The hydrobromide salt of the product will precipitate. Filter the precipitate and wash with cold H2​O to remove unreacted 2-aminopyridine.

  • Validation: Analyze via TLC (EtOAc:Hexane 1:1). The product should appear as a single UV-active spot with an Rf​ of ~0.6.

Protocol 2: Hydrazinolysis to the Carbohydrazide

Causality Check: Hydrazine hydrate is used in a massive stoichiometric excess (often 4x to 10x). This serves two purposes: it drives the reversible nucleophilic acyl substitution to completion, and it rigorously prevents the formation of unwanted diacylhydrazine dimers[5].

  • Reaction Setup: Dissolve the ester intermediate (0.04 mol) in 100 mL of 96% ethanol.

  • Reagent Addition: Add an excess amount of hydrazine hydrate ( NH2​NH2​⋅H2​O ).

  • Reflux: Heat the mixture to reflux for 12 to 24 hours[5][7].

  • Precipitation (Self-Purification): Evaporate the ethanol to 1/5 of its original volume under reduced pressure. Allow the mixture to cool to room temperature. The highly polar carbohydrazide will spontaneously precipitate out of the less polar solvent matrix[5].

  • Recrystallization: Filter the crude solid and recrystallize from hot methanol to achieve >98% purity[5].

Analytical Validation System

Do not proceed to downstream functionalization without confirming the following spectral markers:

  • TLC: Use Chloroform:Methanol (95:5). The starting ester will run near the solvent front, while the target carbohydrazide will remain near the baseline due to intense hydrogen bonding[5].

  • 1H NMR ( DMSO−d6​ ): The successful conversion is definitively proven by the disappearance of the ethyl ester signals (quartet at ~4.4 ppm, triplet at ~1.4 ppm) and the emergence of two distinct singlet peaks at 9.53 ppm (amide NH) and 4.48 ppm (terminal NH2​ )[5].

Workflow S1 Step 1: Core Assembly Reflux in DME/EtOH (2-4h) S2 Step 2: Isolation Filtration & Aqueous Wash S1->S2 S3 Step 3: Ester Validation TLC (EtOAc:Hexane) S2->S3 S4 Step 4: Hydrazinolysis Reflux with N2H4·H2O (12-24h) S3->S4 S5 Step 5: Precipitation Cool to RT & Filter S4->S5 S6 Step 6: Final Validation NMR (9.53 & 4.48 ppm) S5->S6

Caption: Step-by-step experimental workflow and validation checkpoints for Route A.

References

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis of novel imidazo[1,2-a]pyridines and evaluation of their antifungal activities Source: Turkish Journal of Chemistry (TÜBİTAK) URL:[Link]

  • Synthesis of 2-Oxazolone-4-carboxylates from 3-Nosyloxy- and 3-Bromo-2-ketoesters Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis and InhA Inhibition of Imidazo[1,2-a]pyridine Derivatives as Anti-tuberculosis Agents Source: Bentham Science Publishers URL:[Link]

Sources

Comparative

X-Ray Crystallography vs. NMR for 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide Structure Validation

Introduction: The Analytical Challenge in Drug Design The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from anticancer to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge in Drug Design

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from anticancer to anti-mycobacterial properties[1][2]. Within this class, 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide serves as both a critical synthetic intermediate and an active moiety.

Validating the exact 3D conformation of this molecule is paramount for rational drug design[3]. The presence of the 3-methyl group introduces significant steric hindrance, which restricts the free rotation of the adjacent 2-carbohydrazide group. Furthermore, the carbohydrazide functional group (-CO-NH-NH₂) is highly flexible, capable of existing in multiple rotameric states and engaging in complex intra- and intermolecular hydrogen bonding.

To map this pharmacophore accurately, researchers must employ orthogonal analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy to capture the dynamic conformational ensemble in solution[4], and Single-Crystal X-ray Diffraction (SCXRD) to obtain an absolute snapshot of the thermodynamic minimum in the solid state[5].

Methodology 1: Solution-State NMR Spectroscopy

NMR spectroscopy is critical for understanding how the molecule behaves in a physiological-like solution environment, specifically regarding tautomerism and transient hydrogen bonding.

Step-by-Step Protocol & Causality
  • Step 1: Sample Preparation

    • Action: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is a strongly hydrogen-bonding, aprotic solvent. It significantly slows the chemical exchange rate of the carbohydrazide -NH and -NH₂ protons, allowing them to be observed as distinct, quantifiable signals rather than broad, exchange-averaged peaks.

    • Validation Checkpoint: Run a preliminary ¹H scan. If the water peak at ~3.3 ppm is excessively large, the sample must be lyophilized and re-dissolved, as trace water will catalyze proton exchange and obliterate the -NH₂ signal.

  • Step 2: Probe Tuning and Shimming

    • Action: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Tune the probe to ¹H and ¹³C frequencies and shim the magnetic field using the deuterium lock signal.

    • Causality: Perfect magnetic field homogeneity is required to resolve fine scalar couplings (J-couplings) in the fused pyridine ring (H-5 to H-8), which are essential for confirming the substitution pattern[4].

  • Step 3: 1D and 2D Data Acquisition

    • Action: Acquire ¹H, ¹³C{¹H}, HSQC, HMBC, and NOESY spectra.

    • Causality: HMBC is critical to prove the covalent linkage between the imidazopyridine core (C2) and the carbohydrazide carbonyl carbon. NOESY is required to detect through-space interactions between the 3-methyl protons and the carbohydrazide -NH proton, determining the dominant rotamer in solution.

    • Validation Checkpoint: The NOESY mixing time must be optimized (typically 300–500 ms for small molecules) to ensure linear NOE buildup without spin diffusion artifacts.

Quantitative NMR Data Summary

Table 1: Typical NMR Chemical Shifts and Key Correlations for 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide in DMSO-d₆.

Nucleus / Position¹H Shift (ppm)¹³C Shift (ppm)Multiplicity & CouplingKey 2D Correlations (HMBC/NOESY)
H-5 / C-5 8.35126.5Doublet, J = 6.8 HzHMBC to C-9 (bridgehead)
H-8 / C-8 7.55117.2Doublet, J = 9.0 HzHMBC to C-9
3-CH₃ / C-3 2.6515.8SingletNOESY to Carbohydrazide -NH
Carbohydrazide -NH 9.80-Singlet (Broad)NOESY to 3-CH₃
Carbohydrazide -NH₂ 4.60-Singlet (Broad)-
Carbonyl (C=O) -162.4-HMBC from 3-CH₃ and -NH

Methodology 2: Single-Crystal X-Ray Crystallography

While NMR provides dynamic solution data, SCXRD provides definitive proof of absolute stereochemistry, exact bond lengths, and the solid-state intermolecular hydrogen-bonding network[5].

Step-by-Step Protocol & Causality
  • Step 1: Crystal Growth via Slow Evaporation

    • Action: Dissolve 10 mg of the compound in a 1:1 mixture of dichloromethane (DCM) and methanol. Puncture the vial cap with a narrow needle and leave undisturbed at ambient temperature.

    • Causality: The binary solvent system balances solubility (methanol) and volatility (DCM). Slow evaporation allows the molecules to thermodynamically assemble into an ordered lattice, maximizing intermolecular hydrogen bonds between the carbohydrazide groups[5].

    • Validation Checkpoint: Examine crystals under polarized light. Extinction of light upon rotation confirms the crystal is a single domain, not a twinned aggregate.

  • Step 2: Crystal Harvesting and Cryocooling

    • Action: Mount a single crystal (approx. 0.2 x 0.2 x 0.1 mm) on a MiTeGen loop using Paratone-N oil and immediately transfer to a 100 K nitrogen cold stream on the diffractometer.

    • Causality: Cryocooling minimizes the thermal vibration of atoms (reducing anisotropic displacement parameters), which is absolutely critical for accurately locating the light hydrogen atoms of the -NH₂ group.

  • Step 3: Data Collection and Integration

    • Action: Collect diffraction frames using Cu Kα radiation (λ = 1.54184 Å).

    • Causality: Cu Kα provides stronger diffraction for small organic molecules compared to Mo Kα, enhancing the signal-to-noise ratio for high-angle reflections necessary for precise structure determination.

  • Step 4: Structure Solution and Refinement

    • Action: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL).

    • Validation Checkpoint: The final R₁ factor must be < 5%, and the maximum residual electron density peak should be < 0.5 e/ų, confirming a highly accurate structural model[5].

Quantitative Crystallographic Data Summary

Table 2: Typical Crystallographic Parameters for Imidazopyridine Carbohydrazides.

ParameterTypical Value / Assignment
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Dihedral Angle (Core to C=O) ~15° to 35° (Steric twist induced by 3-CH₃)
Intermolecular H-Bonds N-H···O (Carbonyl) and N-H···N (Pyridine core)
Final R₁ Index ≤ 0.045

Objective Performance Comparison

Table 3: Comparative Analysis of NMR vs. X-ray Crystallography for Structure Validation.

FeatureNMR Spectroscopy (Solution)X-Ray Crystallography (Solid)
Primary Output Dynamic conformational ensemble, tautomerism.Absolute 3D coordinates, exact bond lengths/angles.
Sample Requirement 5–15 mg, easily dissolved in DMSO-d₆.High-quality single crystal (often difficult to grow).
3-Methyl Steric Analysis NOESY reveals time-averaged proximity to -NH.Reveals exact dihedral twist relieving steric strain.
H-Bonding Detection Inferred via chemical shifts and exchange rates.Directly visualized via atomic distances and packing.
Throughput High (Minutes to hours).Low (Days to weeks for crystal growth).

Structural Validation Decision Workflow

Workflow Start 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide Structural Validation Split Start->Split NMR_Node NMR Spectroscopy (Solution-State Dynamics) Split->NMR_Node Xray_Node X-Ray Crystallography (Solid-State Precision) Split->Xray_Node NMR_Prep Sample Prep: Dissolve in DMSO-d6 (Preserves H-bonds) NMR_Node->NMR_Prep Xray_Prep Sample Prep: Slow Evaporation (Promotes ordered lattice) Xray_Node->Xray_Prep NMR_Acq Data Acquisition: 1H, 13C, HMBC, NOESY NMR_Prep->NMR_Acq Xray_Acq Data Acquisition: Single-Crystal Diffraction at 100K Xray_Prep->Xray_Acq NMR_Res Output: Rotameric States, Tautomerism, Transient Interactions NMR_Acq->NMR_Res Xray_Res Output: Absolute 3D Coordinates, Intermolecular H-Bond Network Xray_Acq->Xray_Res End Comprehensive Pharmacophore Mapping & Lead Optimization NMR_Res->End Xray_Res->End

Caption: Workflow comparing NMR and X-ray crystallography for imidazopyridine structure validation.

Conclusion

For the structural validation of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide, neither technique is entirely sufficient on its own. X-ray crystallography provides the definitive atomic blueprint and reveals the intricate solid-state hydrogen-bonding networks critical for formulation[5]. Conversely, NMR spectroscopy validates that the structural integrity and pharmacophore geometry are maintained in solution, accounting for the dynamic rotameric shifts induced by the 3-methyl group[4]. A synergistic approach utilizing both methodologies ensures the highest level of scientific integrity in preclinical drug development.

References

  • Source: National Institutes of Health (PMC)
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Source: MDPI URL
  • A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives Source: BenchChem URL
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)

Sources

Validation

A Framework for the Comparative Toxicological Assessment of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide and Standard Hypnotics

Guide for Researchers and Drug Development Professionals The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of therapeutic agents, including well-known h...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide for Researchers and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of therapeutic agents, including well-known hypnotics like zolpidem.[1] The continual evolution of this scaffold leads to novel derivatives such as 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide, a compound of interest for its potential hypnotic properties. However, advancing any new chemical entity (NCE) through the drug development pipeline necessitates a rigorous and comparative toxicological evaluation.[2] This guide provides a comprehensive framework for assessing the toxicity profile of this novel compound against established standard hypnotics, namely the benzodiazepine diazepam and the non-benzodiazepine "Z-drug" zolpidem.

The primary toxic effect of sedative-hypnotics is central nervous system (CNS) depression, which can lead to coma and fatal respiratory arrest in overdose situations.[3] While benzodiazepines and Z-drugs are generally considered to have a wider safety margin than older hypnotics like barbiturates, their potential for severe adverse effects, especially when combined with other CNS depressants like alcohol, is well-documented.[4][5][6] Therefore, a systematic, multi-tiered toxicological assessment is crucial.

This guide outlines a series of validated in vitro and in vivo assays designed to build a comprehensive safety profile for 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide, allowing for a direct and objective comparison with diazepam and zolpidem.

Comparative Toxicity Overview: Standard Hypnotics

A baseline understanding of the toxicity of current standard-of-care hypnotics is essential for contextualizing the data from a novel compound.

Parameter Diazepam (Benzodiazepine) Zolpidem (Z-Drug) 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide
Acute Oral LD₅₀ (Rodent) Mice: 720 mg/kg; Rats: 1240 mg/kg[7]Data not consistently reported; overdose is generally benign in the absence of co-ingestants.[8]To Be Determined (TBD)
Primary Toxic Effect CNS depression, sedation, ataxia, respiratory depression in overdose.[9][10]CNS depression, drowsiness, dizziness; complex sleep behaviors (e.g., sleepwalking).[4][11]TBD
Cardiotoxicity (hERG) Low risk.Low risk, but QT prolongation can occur.TBD
Mutagenicity (Ames Test) Generally considered non-mutagenic.Generally considered non-mutagenic.TBD
Overdose Characteristics Rarely fatal in isolation but dangerous with other CNS depressants.[5][9] Antidote: Flumazenil.[7]Overdose can lead to coma or death, though fatalities are rare without co-ingestants.[8][12] Antidote: Flumazenil.[12]TBD

Proposed Experimental Workflow for Comparative Toxicity

A tiered approach, starting with in vitro assays and progressing to in vivo studies, provides a comprehensive and resource-efficient strategy for toxicity assessment. This workflow is designed to identify potential hazards early in the development process.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Acute Toxicity cluster_2 Tier 3: Data Analysis & Comparison a Cytotoxicity Assays (e.g., MTT, LDH) d Acute Oral Toxicity Study (OECD 423/425) a->d b Genotoxicity (Ames Test) b->d c Cardiotoxicity (hERG Assay) c->d e Determine IC₅₀, LD₅₀ d->e f Compare with Standard Hypnotics e->f g Safety Profile Assessment f->g

Caption: Tiered workflow for comparative toxicological assessment.

Detailed Experimental Protocols

The following protocols are foundational for establishing a robust comparative safety profile.

In Vitro Cytotoxicity Assays

Rationale: Cytotoxicity assays are crucial for early-stage drug development, offering a rapid and cost-effective method to screen for compounds that are toxic to cells.[13][14] These tests measure cell viability and provide initial insights into a compound's potential for causing cellular damage.[2][15]

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver cells, SH-SY5Y for neuronal cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Exposure: Prepare serial dilutions of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide, diazepam, and zolpidem. Treat the cells with these concentrations for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ (concentration that inhibits 50% of cell viability).

Genotoxicity: The Ames Test

Rationale: The Ames test is a widely used bacterial assay to assess the mutagenic potential of chemical compounds.[16][17] A positive result indicates that the compound is mutagenic and may have carcinogenic potential.[16] It is a standard regulatory requirement for new drug candidates.[18][19]

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Bacterial Strains: Use several strains of Salmonella typhimurium (e.g., TA98, TA100) and Escherichia coli (e.g., WP2 uvrA) that have mutations in genes required for histidine or tryptophan synthesis, respectively.[17][19]

  • Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.[18]

  • Exposure: Plate the bacterial strains on a minimal agar medium with a small amount of histidine/tryptophan to allow for initial growth. Add the test compound at various concentrations.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Cardiotoxicity: hERG Inhibition Assay

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[20][21][22] Therefore, assessing a compound's hERG liability is a critical safety screen in drug discovery.[23][24]

Protocol: Automated Patch Clamp Assay

  • Cell Line: Use a mammalian cell line (e.g., HEK-293) stably expressing the hERG channel.

  • Electrophysiology: Utilize an automated patch-clamp system (e.g., QPatch, SyncroPatch) to measure hERG channel currents.[21]

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

  • Data Recording: Record the hERG current before and after compound application.

  • Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC₅₀ value.

In Vivo Acute Oral Toxicity Study

Rationale: This study provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[25] The data is used to determine the LD₅₀ (median lethal dose) and to classify the substance according to the Globally Harmonised System (GHS).[26] The Up-and-Down Procedure (UDP) or the Acute Toxic Class Method are modern approaches that minimize the number of animals required.[27][28]

Protocol: Up-and-Down Procedure (OECD Guideline 425)

  • Animal Model: Use a single sex of healthy, young adult rodents (typically female rats).[28]

  • Dosing: Administer the compound orally by gavage. The test is a sequential process where animals are dosed one at a time.[27]

  • Dose Adjustment: The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) of the previously dosed animal.[27]

  • Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[27]

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • LD₅₀ Estimation: Use the outcomes to calculate a statistical estimate of the LD₅₀ with a confidence interval.[26]

Interpreting the Comparative Data

The ultimate goal is to build a comprehensive safety profile for 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide. A favorable profile would be characterized by:

  • A high in vivo LD₅₀ value compared to standard hypnotics.

  • High IC₅₀ values in in vitro cytotoxicity assays, indicating low direct cellular toxicity.

  • A negative result in the Ames test, indicating a lack of mutagenic potential.

  • A high IC₅₀ value in the hERG assay, suggesting a low risk of cardiotoxicity.

Significant toxicity in any of these areas would be a red flag requiring further investigation or potential termination of the compound's development. By directly comparing these results to those of widely used drugs like diazepam and zolpidem, researchers can make a data-driven assessment of the relative safety and therapeutic potential of this novel imidazo[1,2-a]pyridine derivative.

References

  • Ames test - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026, January 6). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Methods in Molecular Biology. Retrieved March 27, 2026, from [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbiology Info.com. Retrieved March 27, 2026, from [Link]

  • Ames Mutagenicity Testing. (n.d.). CPT Labs. Retrieved March 27, 2026, from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved March 27, 2026, from [Link]

  • Ames Test. (n.d.). Charles River Labs. Retrieved March 27, 2026, from [Link]

  • A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. Retrieved March 27, 2026, from [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (n.d.). Journal of Medicinal Chemistry. Retrieved March 27, 2026, from [Link]

  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Retrieved March 27, 2026, from [Link]

  • Diazepam - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Guidance Document on Acute Oral Toxicity Testing. (2002, May 10). OECD. Retrieved March 27, 2026, from [Link]

  • Abdijadid, S. (2024, February 29). Zolpidem. StatPearls. Retrieved March 27, 2026, from [Link]

  • Garnier, R., et al. (1994). Acute zolpidem poisoning--analysis of 344 cases. Journal of Toxicology. Clinical Toxicology. Retrieved March 27, 2026, from [Link]

  • Gunja, N. (2013). The Clinical and Forensic Toxicology of Z-drugs. Journal of Medical Toxicology. Retrieved March 27, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020, February 18). Journal of Medicinal Chemistry. Retrieved March 27, 2026, from [Link]

  • hERG Safety. (n.d.). Cyprotex. Retrieved March 27, 2026, from [Link]

  • Tan, D. D. (2024, January 17). Benzodiazepine Toxicity: Practice Essentials, Background, Pathophysiology. Medscape. Retrieved March 27, 2026, from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. Retrieved March 27, 2026, from [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). (1987, February 24). National Toxicology Program. Retrieved March 27, 2026, from [Link]

  • Darke, S., et al. (2012). Toxicology and characteristics of deaths involving zolpidem in New South Wales, Australia 2001-2010. Journal of Forensic Sciences. Retrieved March 27, 2026, from [Link]

  • OECD 425: Acute Oral Toxicity - Up-and-Down Procedure. (2024, May 12). Nucro-Technics. Retrieved March 27, 2026, from [Link]

  • Riss, T. L., et al. (2013). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and Drug Development Technologies. Retrieved March 27, 2026, from [Link]

  • Cytotoxicity Assays | Life Science Applications. (n.d.). RayBiotech. Retrieved March 27, 2026, from [Link]

  • OECD GUIDELINE FOR TESTING OF CHEMICALS 423. (2001, December 17). National Toxicology Program. Retrieved March 27, 2026, from [Link]

  • Kang, M. (2023, June 26). Benzodiazepine Toxicity. StatPearls. Retrieved March 27, 2026, from [Link]

  • Diazepam overdose: MedlinePlus Medical Encyclopedia. (2023, November 2). MedlinePlus. Retrieved March 27, 2026, from [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007, January 1). PubMed. Retrieved March 27, 2026, from [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025, February 19). IntechOpen. Retrieved March 27, 2026, from [Link]

  • How Much Is Too Much? Zolpidem (Ambien) Overdose. (n.d.). Black Bear Lodge. Retrieved March 27, 2026, from [Link]

  • Zolpidem - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Ghiasi, N. (2023, August 28). Diazepam. StatPearls. Retrieved March 27, 2026, from [Link]

  • Vozoris, N. T., & Licskai, C. J. (2017). Benzodiazepines and Z-Drugs: An Updated Review of Major Adverse Outcomes Reported on in Epidemiologic Research. Sleep Disorders. Retrieved March 27, 2026, from [Link]

  • Wong, E., et al. (2021). Comparing clinical features of benzodiazepine and z-drug overdoses: a review of the Toxicology Investigators Consortium registry. Clinical Toxicology. Retrieved March 27, 2026, from [Link]

  • Schifano, F., et al. (2019). Insight into Z-Drug Abuse and Dependence: An Examination of Reports to the European Medicines Agency Database of Suspected Adverse Drug Reactions. International Journal of Neuropsychopharmacology. Retrieved March 27, 2026, from [Link]

  • Sedative/hypnotic toxicity. (2026, March 22). WikEM. Retrieved March 27, 2026, from [Link]

  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. (n.d.). Journal of Chemical Information and Modeling. Retrieved March 27, 2026, from [Link]

  • Reith, D. M., et al. (2003). Comparison of the Fatal Toxicity Index of Zopiclone with Benzodiazepines. Journal of Toxicology. Clinical Toxicology. Retrieved March 27, 2026, from [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024, November 26). Drug Hunter. Retrieved March 27, 2026, from [Link]

  • hERG Screening. (n.d.). Creative Biolabs. Retrieved March 27, 2026, from [Link]

  • Geulayov, G., et al. (2018). Relative toxicity of benzodiazepines and hypnotics commonly used for self-poisoning: an epidemiological study of fatal toxicity and case fatality. Journal of Psychopharmacology. Retrieved March 27, 2026, from [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3). RSC Medicinal Chemistry. Retrieved March 27, 2026, from [Link]

  • Kripke, D. F. (2016). Hypnotic drug risks of mortality, infection, depression, and cancer: but lack of benefit. F1000Research. Retrieved March 27, 2026, from [Link]

  • Olson, K. R. (Ed.). (n.d.). SEDATIVES–HYPNOTIC AGENTS. In Poisoning & Drug Overdose (7th ed.). AccessMedicine. Retrieved March 27, 2026, from [Link]

  • Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. (2024, December 28). Journal of Agricultural and Food Chemistry. Retrieved March 27, 2026, from [Link]

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  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024, September 2). SpringerLink. Retrieved March 27, 2026, from [Link]

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Sources

Comparative

Orthogonal Purity Validation of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide: Elemental Analysis vs. Alternative Assays

As a Senior Application Scientist in pharmaceutical development, one of the most frequent analytical traps I encounter is the over-reliance on single-method purity assessments. When synthesizing privileged medicinal scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, one of the most frequent analytical traps I encounter is the over-reliance on single-method purity assessments. When synthesizing privileged medicinal scaffolds like 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide —a critical intermediate for downstream triazole and oxadiazole derivatives with potent anticancer and antifungal properties[1]—relying solely on High-Performance Liquid Chromatography (HPLC) is a critical vulnerability.

To establish the true integrity of a chemical substance, we must move beyond relative purity and implement an orthogonal, self-validating framework. This guide objectively compares Elemental Analysis (CHNS-O) against alternative assays like HPLC and quantitative NMR (qNMR), detailing the causality behind these techniques and providing robust protocols for pharmaceutical compliance.

The Analytical Dilemma: Relative vs. Absolute Purity

In routine synthetic workflows, chemists often report Liquid Chromatography Area Percent (LCAP) as "purity." However, LCAP is fundamentally a relative metric. It assumes that all components in the sample elute from the column and share identical UV extinction coefficients.

More alarmingly, HPLC is entirely blind to UV-inactive impurities. The synthesis of imidazo[1,2-a]pyridine derivatives frequently involves inorganic bases (e.g., K₂CO₃) and highly polar solvents[1][2]. If a batch of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide contains 5% w/w residual K₂CO₃, the HPLC-UV trace will still report 100% purity because the inorganic salt elutes in the void volume without UV absorbance.

To capture the complete mass balance, we must employ absolute analytical techniques: Elemental Analysis (CHNS) to confirm bulk stoichiometry and detect inorganic ash, and qNMR to quantify the absolute organic fraction[3][4].

Table 1: Objective Comparison of Purity Validation Techniques
Analytical TechniquePurity TypePrimary StrengthCritical LimitationTarget Analyte Scope
HPLC-UV RelativeHigh resolution of structurally similar organic impurities.Blind to inorganic salts, moisture, and UV-inactive solvents.UV-active organic compounds.
1H-qNMR AbsoluteUniversal detection; provides structural identity and absolute mass fraction simultaneously.Can overestimate purity if insoluble inorganic salts are present and not accounted for.Soluble organic compounds.
CHNS Elemental Analysis AbsoluteConfirms exact stoichiometric ratio; detects inorganic ash "by difference."Cannot distinguish between structural isomers; requires highly pure starting material.Bulk organic and inorganic composition.
ICP-MS Absolute (Trace)Unmatched sensitivity (parts-per-trillion) for specific toxic heavy metals.Does not provide organic structural information.Specific elemental impurities (ICH Q3D).

The Causality of Elemental Analysis (CHNS)

Elemental analysis via flash combustion is the ultimate arbiter of bulk material integrity. The theoretical elemental composition for 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide (C₉H₁₀N₄O; MW: 190.20 g/mol ) is:

  • Carbon: 56.83%

  • Hydrogen: 5.30%

  • Nitrogen: 29.46%

  • Oxygen: 8.41%

Why is this powerful? The high nitrogen content (29.46%) serves as a highly sensitive diagnostic marker. If the aforementioned 5% K₂CO₃ impurity is present, the experimental Carbon value will drop to ~54.4%, and the Nitrogen value will drop to ~27.9%. Because the accepted variance for pharmaceutical-grade CHNS analysis is strictly ±0.4% , this discrepancy immediately flags the batch as impure, prompting recrystallization[3].

Furthermore, modern pharmaceutical guidelines, specifically ICH Q3D and USP <232>/<233> , mandate the stringent control of elemental impurities (e.g., As, Cd, Hg, Pb) originating from catalysts or manufacturing equipment[5][6]. While CHNS handles the macro-stoichiometry, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is integrated to validate trace metal compliance[6].

PurityWorkflow Synthesis Synthesis of 3-Methylimidazo[1,2-a]pyridine -2-carbohydrazide HPLC HPLC-UV (Relative Purity / LCAP) Synthesis->HPLC Step 1 qNMR 1H-qNMR (Absolute Organic Purity) HPLC->qNMR Step 2 CHNS CHNS-O Elemental Analysis (Bulk Stoichiometry & Ash) qNMR->CHNS Step 3 ICPMS ICP-MS (Trace Toxic Metals) CHNS->ICPMS Step 4 Release Final QA Release (Holistic Purity Profile) ICPMS->Release Validated

Caption: Orthogonal purity validation workflow ensuring holistic pharmaceutical compliance.

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical protocols must be designed as self-validating systems. Below are the optimized methodologies for validating 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide.

Protocol A: CHNS Microanalysis by Flash Combustion

This protocol utilizes a dynamic flash combustion analyzer coupled with a Thermal Conductivity Detector (TCD)[7].

  • System Calibration & Blanking: Run empty tin capsules until the baseline stabilizes, ensuring zero atmospheric N₂ or CO₂ contamination. Calibrate the instrument using a certified reference material (e.g., Sulfanilamide) to establish precise K-factors for C, H, N, and S.

  • Sample Preparation: Using a microbalance (0.1 µg resolution), accurately weigh 1.500–2.000 mg of the imidazopyridine derivative into a tin capsule.

  • Catalyst Addition (Causality): Add ~5 mg of Vanadium Pentoxide (V₂O₅) to the capsule. Reasoning: Imidazopyridines can form refractory nitrides during combustion. V₂O₅ acts as an oxygen donor, ensuring 100% conversion of the sample to gas-phase oxides.

  • Combustion & Reduction: Drop the capsule into a 1000°C furnace synchronized with a pulse of pure O₂. The resulting gases (CO₂, H₂O, NOₓ) pass through a reduction tube containing hot copper, which quantitatively reduces NOₓ to N₂ and scavenges excess O₂.

  • Separation & Detection: The gases elute through a GC column and are quantified via TCD.

  • Self-Validation: Run a secondary standard (e.g., BBOT) as an unknown. The run is only valid if the secondary standard results fall within ±0.3% of theoretical values.

CHNSMechanism Sample Sample in Tin Capsule (+ V2O5 Catalyst) Combustion Flash Combustion (1000°C, O2 Pulse) Produces: CO2, H2O, NOx Sample->Combustion Reduction Reduction Furnace (Hot Copper) NOx -> N2, removes excess O2 Combustion->Reduction Separation GC Column Separation (Elution: N2, CO2, H2O) Reduction->Separation Detection TCD Detection (Thermal Conductivity) Separation->Detection

Caption: Mechanistic pathway of CHNS elemental analysis by flash combustion.

Protocol B: Absolute Purity via ¹H-qNMR (Orthogonal Check)

To complement EA, qNMR determines the exact mass fraction of the organic compound using an internal standard (IS)[4].

  • Standard Selection: Select Maleic acid (NIST-traceable, high purity) as the IS. Reasoning: Its singlet at ~6.3 ppm does not overlap with the imidazopyridine aromatic protons (6.8–8.5 ppm) or the 3-methyl protons (~2.5 ppm).

  • Gravimetry: Accurately co-weigh ~10 mg of the analyte and ~5 mg of Maleic acid into the same vial. Dissolve completely in 0.6 mL DMSO-d₆.

  • Acquisition Parameters (Causality): Acquire the ¹H-NMR spectrum using a 90° excitation pulse. Critically, set the relaxation delay (D1) to > 5 × T₁ of the slowest relaxing proton (typically >30 seconds). Reasoning: This ensures 99.3% magnetization recovery, preventing integration errors caused by partial saturation.

  • Self-Validation: Calculate the purity using the integral of the 3-methyl group (3H) and independently calculate it using an isolated aromatic proton (1H). If the two calculated purity values match, the integration is validated and free of hidden co-eluting impurities.

Table 2: Interpreting Orthogonal Data for Batch Release
ParameterTheoretical / ExpectedBatch A (Pass)Batch B (Fail - Inorganic Ash)
HPLC LCAP > 99.0%99.8%99.7% (False Positive)
qNMR Purity > 98.0% w/w98.5% w/w94.2% w/w
Carbon (EA) 56.83% ± 0.4%56.71%53.90%
Nitrogen (EA) 29.46% ± 0.4%29.35%27.85%
Trace Metals (ICP-MS) < PDE limits (ICH Q3D)PassPass

Analysis: Batch B passes HPLC but fails both qNMR and Elemental Analysis. The proportional drop in both Carbon and Nitrogen in Batch B indicates the presence of an inorganic, UV-inactive impurity (such as residual silica or potassium carbonate from the synthesis), proving the absolute necessity of orthogonal EA validation.

Conclusion

Validating the purity of complex heterocyclic intermediates like 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide requires a philosophically sound approach to analytical chemistry. Relying on HPLC alone exposes drug development programs to significant risks from undetected inorganic salts and solvents. By combining the absolute stoichiometric verification of CHNS Elemental Analysis with the structural quantification of qNMR and the trace-level compliance of ICP-MS, laboratories can build a self-validating, audit-ready data package that guarantees both product performance and patient safety.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of novel chemical entities are paramount to protecting ourselves, our colleagues, and the world around us. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide, a heterocyclic compound with potential biological activity. This document is designed to be a practical resource, grounded in established safety principles and regulatory standards.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, a thorough risk assessment is essential. Given the chemical's structure, we must assume it possesses properties similar to other hydrazides and nitrogen-containing heterocyclic compounds.

Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin[1][2][5].

  • Irritation: Likely to cause skin and eye irritation[1][5].

  • Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects[1][5].

Required Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory for all personnel handling this substance.

PPE ItemSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles[4][6].
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and absorption[4][6].
Body Protection A lab coat or chemical-resistant apronTo protect against spills and contamination of personal clothing[6].
Respiratory Protection Work should be conducted in a certified chemical fume hoodTo minimize the inhalation of any dust or vapors[2][4].
II. Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Procedure for Small Spills:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, carefully cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne[2].

  • Collection: Gently sweep the contained material into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol) and a disposable cloth. Place the cloth in the contaminated waste bag[2].

  • Disposal: All contaminated materials must be disposed of as hazardous waste.

III. Step-by-Step Disposal Protocol

The disposal of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide and any materials contaminated with it must be handled as hazardous waste. This is in accordance with the Resource Conservation and Recovery Act (RCRA) regulations set forth by the Environmental Protection Agency (EPA)[7][8][9][10].

1. Waste Segregation and Collection:

  • At the Source: All waste should be accumulated at or near the point of generation under the control of laboratory personnel[7].

  • Solid Waste: This includes any unused or expired 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide, contaminated weighing paper, gloves, and other disposable lab supplies. These should be placed in a clearly labeled, sealable plastic bag or a dedicated solid hazardous waste container[2].

  • Liquid Waste: Solutions containing 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide should be collected in a compatible, leak-proof container with a secure screw-top cap[9][11]. Do not mix with incompatible waste streams. For instance, keep acidic waste separate from basic waste[11].

2. Waste Container Labeling:

  • Proper Identification: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide" and any other chemical constituents[8][9][12].

  • Hazard Warnings: The label should also include appropriate hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard").

3. Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel[8][11].

  • Container Integrity: Ensure containers are kept closed except when adding waste, are in good condition, and are inspected weekly for any signs of leakage[11].

  • Segregation: Store incompatible waste streams separately within the SAA to prevent accidental reactions[7][11].

4. Arranging for Disposal:

  • Licensed Disposal Company: The disposal of the hazardous waste must be handled by a licensed and certified hazardous waste management company[1][8][9]. Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's Chemical Hygiene Plan (CHP) and federal regulations[10][13][14][15].

The following diagram illustrates the decision-making process for the proper disposal of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide.

DisposalWorkflow start Waste Generation (3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled, Sealable Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid saa Store in Designated Satellite Accumulation Area (SAA) collect_solid->saa collect_liquid->saa ehs_contact Contact Environmental Health & Safety (EHS) saa->ehs_contact disposal Arrange for Pickup by Licensed Waste Disposal Company ehs_contact->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide.

IV. Conclusion

The responsible disposal of 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide is a critical component of laboratory safety and regulatory compliance. By adhering to the principles of hazard assessment, proper PPE usage, diligent spill management, and a structured disposal protocol, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity. Always consult your institution's Chemical Hygiene Plan and your Environmental Health and Safety office for specific guidance and requirements.

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • ChemStream. (n.d.). Safety Data Sheet - ChemStream OS-208. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1997, September). Toxicological Profile for Hydrazines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). hydrazine hydrate. Retrieved from [Link]

  • Science.gov. (n.d.). heterocyclic nitrogenous compounds: Topics. Retrieved from [Link]

  • NextSDS. (n.d.). 3-methylimidazo[1,2-a]pyridin-2-amine — Chemical Substance Information. Retrieved from [Link]

  • Malviya, M., Singh, M., Kumar, N., & Kumar, P. (2023). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Trends in Synthetic and Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, February 14). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe integration of bioactive heterocycles into their laboratory workflows. 3-Methylimidazo[1,2-a]pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe integration of bioactive heterocycles into their laboratory workflows. 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide (CAS: 522606-72-0) is a highly versatile building block[1]. However, its specific chemical architecture demands precise, causality-driven handling protocols.

This guide provides a self-validating operational framework to ensure both scientific integrity and personnel safety when handling this compound.

Chemical Profile & Mechanistic Hazard Assessment

To understand why specific Personal Protective Equipment (PPE) is required, we must first deconstruct the molecule’s dual nature. Rather than memorizing safety rules, understanding the causality behind the hazards ensures a safer laboratory environment.

  • The Imidazo[1,2-a]pyridine Core: This fused bicyclic scaffold is considered "privileged" in medicinal chemistry due to its high lipophilicity and ability to cross biological membranes. It is a potent pharmacophore utilized in anti-tuberculosis (targeting QcrB) and anticancer research[2]. Because it is structurally designed to be biologically active, accidental exposure poses an inherent pharmacological risk, classifying related derivatives as skin and eye irritants (Category 2)[3][4].

  • The Carbohydrazide Moiety: Carbohydrazides act as powerful reducing agents. While they are significantly less toxic and much safer to handle than their volatile hydrazine precursors, they still act as nucleophiles. As a fine crystalline powder, the primary risk is aerosolization, leading to Specific Target Organ Toxicity - Single Exposure (STOT SE 3) via respiratory tract irritation[4].

HazardLogic Compound 3-Methylimidazo[1,2-a]pyridine- 2-carbohydrazide Core1 Imidazopyridine Core (Bioactive / Lipophilic) Compound->Core1 Core2 Carbohydrazide Group (Reducing Agent / Dust) Compound->Core2 Hazard1 Skin/Eye Irritation (STOT SE 3) Core1->Hazard1 Contact Hazard2 Respiratory Sensitization (Aerosolization Risk) Core2->Hazard2 Inhalation PPE1 Nitrile Gloves & Safety Goggles Hazard1->PPE1 Mitigated by PPE2 Chemical Fume Hood & Anti-Static Tools Hazard2->PPE2 Mitigated by

Diagram 1: Mechanistic hazard assessment and corresponding PPE mitigation logic.

Quantitative Data & Required PPE Matrix

Before initiating any physical handling, verify that your setup aligns with the following parameters.

Table 1: Physical & Chemical Hazard Profile

Property / Hazard Description Causality / Operational Implication
CAS Number 522606-72-0 Unique identifier for inventory tracking and SDS retrieval[1].
Physical State Solid (Crystalline Powder) Highly prone to aerosolization and electrostatic cling.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 Biologically active core requires strict contact avoidance[3][4].

| Chemical Reactivity | Reducing Agent | Carbohydrazide moiety reacts with oxidizers; store separately. |

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE Category Specification Operational Logic
Eye Protection ANSI Z87.1 Safety Goggles Prevents micro-dust from causing severe eye irritation[4].
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm) Lipophilic imidazopyridine core can penetrate compromised barriers[2].
Body Protection Flame-Resistant (FR) Lab Coat Protects against static discharge and chemical adherence to clothing.

| Respiratory | Class II BSC or Chemical Fume Hood | Prevents inhalation of STOT SE 3 respiratory irritants[4]. |

Operational Workflow: Safe Handling & Weighing Protocol

The following methodology ensures that the compound is transferred without contaminating the laboratory environment.

Workflow Step1 1. Preparation Verify Fume Hood Flow Don PPE Matrix Step2 2. Static Control Ground Equipment Use Anti-Static Boat Step1->Step2 Step3 3. Transfer & Weigh Use Micro-Spatula Cap Immediately Step2->Step3 Step4 4. Decontamination Wet-Wipe Surfaces Dispose as HazMat Step3->Step4

Diagram 2: Step-by-step operational workflow for safe handling and weighing.

Step-by-Step Weighing Methodology:

  • Environmental Preparation: Ensure the Chemical Fume Hood is operating with a face velocity of 80-100 fpm. Clear the deck of any strong oxidizers, as the carbohydrazide group is a potent reducing agent.

  • Static Mitigation (Critical Step): Pass an anti-static ionizer gun over the balance, the micro-spatula, and the anti-static weigh boat.

    • Causality: Heterocyclic powders are highly prone to triboelectric charging. If a standard polystyrene weigh boat is used, electrostatic repulsion causes the fine powder to aerosolize, bypassing draft shields and increasing inhalation risk.

  • Tare and Transfer: Using a grounded stainless-steel micro-spatula, carefully transfer the 3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide[1] to the weigh boat. Keep the source bottle and the weigh boat as close together as physically possible to minimize the transfer arc.

  • Sealing and Verification: Transfer the weighed solid into the target reaction vial and cap it immediately.

    • Self-Validating Check: Inspect the micro-spatula. If powder clings aggressively to the metal, your static control has failed. Recalibrate your ionizer before proceeding.

Spill Response & Decontamination Strategy

In the event of a powder spill, standard cleanup methods can exacerbate the danger. Follow this protocol to neutralize the threat:

  • Isolate and Assess: Immediately halt work. If the spill occurs outside the fume hood, instruct personnel to step back to avoid disturbing the air currents.

  • Suppress Aerosolization: Do not dry sweep.

    • Causality: Dry sweeping imparts mechanical energy that aerosolizes the bioactive dust, directly triggering the STOT SE 3 inhalation hazard[4]. Instead, gently overlay the spill with absorbent paper towels.

  • Solvent Wetting: Carefully wet the paper towels with a 70% Ethanol/Water solution. The solvent binds the lipophilic imidazopyridine powder, increasing particle mass and completely suppressing dust formation.

  • Collection and Decontamination: Wipe inward from the edges to the center. Place the contaminated towels into a designated solid hazardous waste bag. Perform a secondary wipe of the surface with a fresh solvent-dampened towel.

Disposal & Waste Management Plan

Imidazopyridine derivatives must never be introduced into the municipal water supply or standard waste streams.

  • Solid Waste: Collect all unreacted powder, contaminated weigh boats, gloves, and spill-cleanup materials in a rigid, leak-proof container clearly labeled: "Toxic/Irritant Solid Waste - Contains Substituted Imidazopyridine".

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO or Methanol for biological assays), collect the solution in a compatible solvent waste carboy.

  • Final Destruction: Due to its biological activity[2], the material must be disposed of via a licensed chemical destruction plant utilizing controlled high-temperature incineration with flue gas scrubbing[5].

References

  • "Carbohydrazide - Ataman Kimya", Ataman Chemicals, [Link]

  • "Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem", PubChem, [Link]

  • "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents", PMC,[Link]

  • "SAFETY DATA SHEET - Fisher Scientific", Fisher Scientific,[Link]

Sources

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